molecular formula C11H7NO2 B1305218 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile CAS No. 7692-89-9

2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Cat. No.: B1305218
CAS No.: 7692-89-9
M. Wt: 185.18 g/mol
InChI Key: UVLDKEIZBJSYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (CAS Registry Number: 7692-89-9), also referred to as MW01 in research, is a synthetically produced compound with structural similarity to known natural products such as ralfuranones and flavipesins . Its molecular formula is C11H7NO2 and it has a molecular weight of 185.18 g/mol . This compound has demonstrated significant research value in microbiology for its ability to modulate bacterial behavior. Studies show that MW01 specifically induces the pathogen Vibrio cholerae, the causative agent of cholera, to grow preferentially in the biofilm mode of growth . The mechanism of action involves an interaction with pyruvate, a key metabolic intermediate, and is linked to the bacterial phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS) . The PTS is a highly conserved signal transduction cascade that regulates several cellular functions, including carbohydrate uptake, chemotaxis, and biofilm formation . Given the established connection between antimicrobial resistance and the enhanced tolerance of biofilm-dwelling bacteria, this small-molecule modulator presents a valuable tool for developing innovative approaches to manage microbial cultures in clinical, industrial, and environmental settings . The compound was solubilized in dimethyl sulfoxide (DMSO) for research applications, and its interaction with pyruvate has been evidenced by nuclear magnetic resonance (NMR) spectroscopy . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-oxo-3-phenyl-2H-furan-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLDKEIZBJSYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385019
Record name 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7692-89-9
Record name 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest in synthetic organic chemistry. This document details a robust synthetic protocol based on the principles of base-catalyzed condensation reactions, offering insights into the mechanistic underpinnings and rationale for procedural steps. Furthermore, it outlines a full suite of analytical techniques for the structural elucidation and purity verification of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical, in-depth understanding of this class of molecules.

Introduction: The Butenolide Core

This compound belongs to the butenolide family, a class of unsaturated γ-lactone heterocycles. The inherent reactivity of this scaffold, featuring a conjugated system with nitrile and carbonyl functionalities, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the phenyl group and the reactive nitrile moiety provides multiple avenues for further functionalization, rendering it a versatile building block in drug discovery and materials science. This guide focuses on a common and efficient synthetic route and the essential characterization required to validate its structure and purity.

Synthesis of this compound

The synthesis of the target molecule is most effectively achieved through a domino reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization. This one-pot approach offers efficiency and atom economy.

Principle and Mechanism

The reaction proceeds via the condensation of an active methylene compound, ethyl cyanoacetate, with an α-hydroxy ketone, specifically 2-hydroxyacetophenone (phenacyl alcohol), although variations using precursors like phenacyl bromide are also known. The mechanism, catalyzed by a mild base such as piperidine or DABCO, can be described in the following stages[1][2]:

  • Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate ion. This increases the nucleophilicity of the α-carbon.

  • Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral intermediate.

  • Dehydration: This intermediate readily undergoes dehydration (elimination of water) to yield an α,β-unsaturated cyanoacrylate intermediate.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group from the phenacyl moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This ring-closing step forms the five-membered dihydrofuranone ring.

  • Elimination: Elimination of ethanol from the cyclized intermediate yields the final, stable product, this compound.

The choice of a mild organic base is crucial to promote the initial condensation without causing unwanted side reactions, such as hydrolysis of the nitrile or ester functionalities[1].

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for Knoevenagel condensations and subsequent cyclizations.

Materials:

  • Phenacyl bromide (or 2-hydroxyacetophenone)

  • Ethyl cyanoacetate

  • Piperidine (or 1,4-Diazabicyclo[2.2.2]octane - DABCO)[2]

  • Ethanol (or other suitable solvent like Toluene)[1]

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.99 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To this stirred solution, add piperidine (0.1 mL, ~1 mmol, 10 mol%) dropwise using a syringe. The addition of a base is often exothermic and should be done carefully.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Precipitation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with 20 mL of cold ethanol to remove unreacted starting materials and soluble impurities. Subsequently, wash with 20 mL of distilled water to remove the catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Phenacyl Bromide & Ethyl Cyanoacetate in Ethanol catalyst Add Piperidine (Catalyst) reagents->catalyst Stirring reflux Heat to Reflux (3-4 hours) catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp & Ice Bath monitor->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol & Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on the expected structure and data from analogous compounds[3][4][5].

Data Summary Table
Technique Parameter Expected Observation
Appearance Physical StateWhite to pale yellow crystalline solid
Melting Point RangeSpecific to the compound, sharp range indicates high purity
IR Spectroscopy Wavenumber (cm⁻¹)~2225 (C≡N stretch), ~1750 (C=O, lactone), ~1640 (C=C stretch)
¹H NMR Chemical Shift (δ)~7.4-7.8 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-)
¹³C NMR Chemical Shift (δ)~170 (C=O), ~160 (C-Ph), ~130-135 (Ar-C), ~115 (C≡N), ~95 (C-CN), ~70 (-CH₂-)
Mass Spec (MS) m/zExpected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₁H₇NO₂
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The five protons of the phenyl group will appear as a multiplet in the aromatic region (~7.4-7.8 ppm). A key diagnostic signal will be a singlet integrating to two protons around 5.1 ppm, corresponding to the methylene (-CH₂-) protons of the dihydrofuranone ring. The absence of other aliphatic signals confirms the structure.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom. Key expected shifts include the lactone carbonyl carbon (~170 ppm), the carbons of the double bond (~160 ppm and ~95 ppm), the nitrile carbon (~115 ppm), the aromatic carbons (~130-135 ppm), and importantly, the methylene carbon at approximately 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR_Spectroscopy cluster_ir Expected IR Absorption Bands (cm⁻¹) a ~2225 C≡N Stretch (Nitrile) b ~1750 C=O Stretch (Lactone) c ~1640 C=C Stretch (Alkene) d ~3050 C-H Stretch (Aromatic) e ~2950 C-H Stretch (Aliphatic)

Caption: Key functional group vibrations expected in the IR spectrum.

The spectrum should prominently feature:

  • A sharp, strong absorption band around 2225 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration.

  • A strong, sharp peak around 1750 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the unsaturated five-membered lactone.

  • A medium intensity band around 1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (Molecular Formula: C₁₁H₇NO₂), the calculated molecular weight is 185.18 g/mol . Using a technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecular ion peak [M+H]⁺ at m/z = 186.

Safety, Handling, and Storage

Standard laboratory safety protocols should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phenacyl bromide is a lachrymator and should be handled with care. The final product should be stored in a cool, dry place, away from light and moisture.

Conclusion

This guide outlines a reliable and efficient one-pot synthesis of this compound via a base-catalyzed domino reaction. The described protocol, coupled with the detailed characterization guide, provides a comprehensive framework for researchers to produce and validate this versatile heterocyclic building block. The analytical data presented serve as a benchmark for ensuring the successful synthesis and purification of the target compound, enabling its use in further chemical exploration.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society.[Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Asian Journal of Chemistry.[Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry.[Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society.[Link]

  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances.[Link]

  • Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. (2017). Russian Journal of Organic Chemistry.[Link]

  • Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. (2024). ChemRxiv.[Link]

  • A Facile One-Pot Conversion of Aldehydes into Nitriles. (2010). Synthetic Communications.[Link]

  • Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. (2015). Crystallography Reports.[Link]

  • One-pot reaction of substituted benzaldehydes 7, malononitrile 2 and... (n.d.). ResearchGate.[Link]

  • 2-Oxo-4-phenyl-1,2,5,6-tetra-hydro-benzo[h]quinoline-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.[Link]

  • 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Arabian Journal of Chemistry.[Link]

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)... (2019). Molecules.[Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2011). Journal of Molecular Structure.[Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). Chemistry Journal of Moldova.[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Each section includes a thorough interpretation of the expected spectral features, elucidating the relationship between the molecular structure and the spectroscopic output. Furthermore, standardized experimental protocols for data acquisition are provided to ensure reproducibility and accuracy in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, identification, and characterization of novel chemical entities.

Molecular Structure and Key Features

This compound possesses a core γ-butyrolactone ring, a type of five-membered lactone. This heterocyclic system is substituted with a phenyl group at the C4 position and a nitrile group at the C3 position, creating an α,β-unsaturated system. The accurate characterization of this molecule is paramount for confirming its identity and purity, which is a critical step in any chemical research or drug development pipeline. The numbering of the atoms in the molecule for the purpose of spectroscopic assignment is presented in the diagram below.

G cluster_0 Experimental Workflow Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR Acquisition Data Acquisition (¹H and ¹³C NMR) Sample Prep->NMR Acquisition Data Processing Data Processing (FT, Phasing, Integration) NMR Acquisition->Data Processing Structure Elucidation Structure Elucidation (Correlation of Spectra to Molecular Structure) Data Processing->Structure Elucidation

"2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is one of constant evolution, where the discovery and characterization of novel heterocyclic scaffolds serve as the bedrock for therapeutic innovation. Among these, the furanone core, a recurring motif in numerous natural products and pharmacologically active agents, continues to garner significant interest. This guide focuses on a specific, yet promising, derivative: 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile . While this compound has appeared in commercial libraries, its full chemical persona—from its synthesis to its nuanced reactivity and biological interactions—has remained largely fragmented in the public domain. As a Senior Application Scientist, my objective here is not merely to collate disparate data points, but to construct a cohesive and practical narrative. This document will serve as a technical guide, providing a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic protocol, and an exploration of its known biological significance, thereby empowering researchers to unlock its full potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS Number 7692-89-9, is a small molecule possessing a compact and functionalized heterocyclic core. Its structure is characterized by a five-membered dihydrofuranone ring, substituted with a phenyl group at the 4-position and a nitrile group at the 3-position.

Structural Elucidation

The molecular formula of this compound is C₁₁H₇NO₂[1], with a molecular weight of 185.18 g/mol . The core structure consists of a γ-butyrolactone ring with an endocyclic double bond, creating an α,β-unsaturated lactone system. This unsaturation, in conjugation with the nitrile group and the phenyl ring, dictates the molecule's electronic properties and reactivity.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product reactant1 Benzoylacetonitrile intermediate1 Enolate of Benzoylacetonitrile reactant1->intermediate1 Deprotonation reactant2 Ethyl Bromoacetate intermediate2 Alkylated Intermediate reactant2->intermediate2 base Base (e.g., NaH, NaOEt) base->intermediate1 solvent Aprotic Solvent (e.g., THF, DMF) solvent->intermediate1 solvent->intermediate2 intermediate1->intermediate2 Nucleophilic Attack product This compound intermediate2->product Intramolecular Cyclization

Figure 2: Proposed synthetic workflow.

Experimental Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable aprotic solvent (e.g., anhydrous THF or DMF).

  • Addition of Base and β-Keto Nitrile: A strong base, such as sodium hydride (NaH, 1.1 equivalents), is carefully added to the solvent. Benzoylacetonitrile (1.0 equivalent) is then added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the enolate.

  • Addition of α-Halo Ester: Ethyl bromoacetate (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the active methylene group of benzoylacetonitrile without competing nucleophilic addition to the ester.

  • Aprotic Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent quenching of the strong base and to effectively solvate the ionic intermediates.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the deprotonation and to minimize potential side reactions.

Expected Reactivity

The this compound scaffold possesses several reactive sites, making it a versatile intermediate for further chemical modifications.

  • The α,β-Unsaturated Lactone System: This Michael acceptor system is susceptible to nucleophilic addition at the 5-position.

  • The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for a wide range of derivatizations.

  • The Methylene Group at the 5-Position: The protons on this carbon are allylic and adjacent to an oxygen atom, making them potentially acidic and amenable to deprotonation and subsequent electrophilic substitution.

Spectroscopic and Analytical Characterization

While a complete, authenticated set of spectra for this compound is not published, based on its structure, the following spectral characteristics can be predicted.

Technique Predicted Data
¹H NMR Aromatic protons (phenyl group) would appear as multiplets in the range of δ 7.2-7.8 ppm. The methylene protons at the 5-position would likely appear as a singlet around δ 4.5-5.5 ppm.
¹³C NMR The carbonyl carbon of the lactone would resonate downfield, around δ 170-180 ppm. The nitrile carbon would appear around δ 115-120 ppm. Carbons of the phenyl ring would be observed in the δ 120-140 ppm region. The methylene carbon at the 5-position would be expected around δ 70-80 ppm.
IR Spectroscopy A strong absorption band for the C≡N stretch would be expected around 2220-2260 cm⁻¹. The α,β-unsaturated lactone carbonyl (C=O) stretch would appear as a strong band around 1750-1780 cm⁻¹. A C=C stretching vibration would be observed around 1620-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 185.

Biological Activity and Potential Applications in Drug Development

The furanone scaffold is a well-established pharmacophore present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Modulation of Bacterial Biofilm Formation

A significant study has identified this compound (referred to as MW01 in the publication) as a modulator of biofilm formation in Vibrio cholerae, the causative agent of cholera. [2]The study highlights the structural similarity of this compound to known natural products with antimicrobial properties. [2]Specifically, MW01 was found to promote the growth of V. cholerae in the biofilm state, a process that is intricately linked to the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS) in bacteria. [2]This finding is particularly relevant for researchers in microbiology and infectious diseases, as it suggests that this scaffold could be a starting point for developing agents that either disrupt or control bacterial biofilm formation.

Biofilm_Modulation compound This compound (MW01) pts_system Bacterial PTS System compound->pts_system Interacts with signaling Cellular Signaling Cascade pts_system->signaling Regulates biofilm Vibrio cholerae Biofilm Formation signaling->biofilm Promotes

Figure 3: Logical relationship of the compound's biological activity.
A Scaffold for Further Drug Discovery

The inherent reactivity of the this compound core, combined with its demonstrated biological activity, makes it an attractive starting point for the development of novel therapeutic agents. The phenyl and nitrile moieties offer sites for chemical modification to explore structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of various substituents on the phenyl ring could modulate the compound's interaction with biological targets. Similarly, transformation of the nitrile group could lead to a diverse library of derivatives with potentially altered or enhanced biological profiles.

Conclusion and Future Directions

This compound represents a heterocyclic scaffold with intriguing, yet underexplored, potential. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted analytical characteristics, and its known biological role in modulating bacterial biofilms. For researchers in drug discovery, this molecule offers a valuable starting point for the design and synthesis of novel agents targeting bacterial communication and virulence. Future research should focus on the definitive experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Furthermore, a thorough investigation into its mechanism of action at the molecular level and the exploration of its activity against a broader range of microbial species and other disease targets will be crucial in fully realizing the therapeutic potential of this promising furanone derivative.

References

  • SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (2014). International Journal of ChemTech Research, 6(13), 5234-5244.
  • Supporting Information for Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride. (2012). Green Chemistry. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Maina Science and Technology. (n.d.). 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile. Retrieved from [Link]

  • Evidentic. (n.d.). 1-BROMO-11-PHENYL UNDECANE. Retrieved from [Link]

  • Waseem, M., Williams, J. Q. L., Thangavel, A., Still, P. C., & Ymele-Leki, P. (2019). A structural analog of ralfuranones and flavipesins promotes biofilm formation by Vibrio cholerae. PLOS ONE, 14(4), e0215273. [Link]

  • ResearchGate. (n.d.). Recyclization of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.7692-89-9,this compound Suppliers. Retrieved from [Link]

  • PubMed. (1999). Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(22), 3187-3192. [Link]

  • MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5035.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • PubMed. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]

  • Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • OpenOChem Learn. (n.d.). HNMR Practice 3. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-furancarbonitrile, tetrahydro-5-oxo-4-phenyl- (C11H9NO2). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

  • PubMed. (2021). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Molecules, 26(11), 3193. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,4‐trisubstituted‐2,5‐dihydrofurans: Scope of aryl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2,5-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Furandicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization And Biological Activity Studies Of Substituted 2-Amino-3-Ethoxycarbonyl-5-Oxo-4-(Substituted Phenyl)-4H, 5H–Pyrano-[3, 2-c]-Chromene. Retrieved from [Link]

  • PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. IUCrData, 7(Pt 12), x221235. [Link]

  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023).
  • ResearchGate. (n.d.). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism that explains the synthesis of 5-oxo-2,5-dihydro-3-furancarboxylate 13via Cu NPs. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl3(2H)-furan-3-one with Retention Time (RT)= 4.076. Retrieved from [Link]

  • PubMed. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(11), 7460–7476. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Generating 24 via Knoevenagel condensation with a subsequent intramolecular cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. Retrieved from [Link]

  • 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.
  • 2a biotech. (n.d.). Product Detail. Retrieved from [Link]

  • PubMed. (1975). Mechanism of Action of Vibrio Cholerae Enterotoxin. Effects on Adenylate Cyclase of Toad and Rat Erythrocyte Plasma Membranes. The Journal of biological chemistry, 250(21), 8147–8155.
  • PubMed. (2001). Reconstitution and Characterization of the Vibrio Cholerae Vibriobactin Synthetase From VibB, VibE, VibF, and VibH. Biochemistry, 40(51), 15770–15781. [Link]

  • PubMed Central. (2021). Vibrio cholerae, classification, pathogenesis, immune response, and trends in vaccine development. Frontiers in Microbiology, 12, 757826. [Link]

  • PubMed Central. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. [Link]

  • National Center for Biotechnology Information. (n.d.). Cholera, Vibrio cholerae O1 and O139, and Other Pathogenic Vibrios. In Medical Microbiology. 4th edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–reactivity correlation for the kinetics of the formation reaction of 4-(substituted phenyl)-1,4-dihydropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. (Research Article). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B] [3][4]OXAZIN-4-YL) ACETATE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Polysubstituted 2,5-Dihydrofurans from Reaction of 1,4-Dilithio-1,3-dienes with Aldehydes | Request PDF. Retrieved from [Link]

  • PubMed Central. (2011). 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2468. [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]

  • National Institutes of Health. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3- furandione with some NH nucleophiles | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Journal of the Brazilian Chemical Society, 27(4), 716-723.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Moreshan Chemical. (n.d.). 2,5-dihydro-3-phenyl-4-methyl-5-oxo-2-furancarbonitrile. Retrieved from [Link]

  • Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. (n.d.).
  • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Substrate-controlled, PBu3-catalyzed annulation of phenacylmalononitriles with allenoates enables tunable access to cyclopentene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b].[3][4] (2004). Molecules, 9(9), 735-742.

Sources

An In-depth Technical Guide to 7-(Trifluoromethyl)isatin (CAS No. 391-12-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isatin scaffold is a versatile building block, lending itself to a wide array of chemical modifications that can modulate its biological activity. Among these, fluorinated derivatives have shown particular promise, with the introduction of fluorine atoms often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 7-(trifluoromethyl)isatin, a key fluorinated isatin derivative, focusing on its physicochemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery. While the user initially cited CAS number 7692-89-9, this guide will focus on the correct and verified CAS number for 7-(trifluoromethyl)isatin, which is 391-12-8 .

Physicochemical and Spectroscopic Properties

7-(Trifluoromethyl)isatin presents as a light yellow to brown crystalline powder. The trifluoromethyl group at the 7-position significantly influences its electronic properties and lipophilicity, which are critical determinants of its biological activity.

PropertyValueSource(s)
CAS Number 391-12-8[1]
Molecular Formula C₉H₄F₃NO₂[1]
Molecular Weight 215.13 g/mol [1]
IUPAC Name 7-(trifluoromethyl)-1H-indole-2,3-dione[1]
Melting Point 193°C[2]
Solubility Soluble in acetone[2]
Appearance Light yellow to Brown powder to crystal
¹H NMR Spectral data available
¹³C NMR Spectral data available
Mass Spectrometry m/z: 215 (M+), 187, 160, 115
FT-IR (KBr, cm⁻¹) Key peaks indicative of C=O, N-H, and C-F bonds

Synthesis of 7-(Trifluoromethyl)isatin: The Sandmeyer Approach

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization. The electron-withdrawing nature of the trifluoromethyl group on the starting aniline makes this method particularly effective.

Causality Behind Experimental Choices

The choice of the Sandmeyer synthesis is predicated on its robustness and its historical success in synthesizing a wide range of isatin derivatives. The reaction proceeds through a well-understood mechanism, ensuring a high degree of predictability. The use of concentrated sulfuric acid in the cyclization step is crucial; it acts as both a catalyst and a dehydrating agent to facilitate the intramolecular electrophilic substitution on the aniline ring. For lipophilic substrates, methanesulfonic acid can be a superior alternative to improve solubility and reaction yields.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Isonitroso-3-trifluoromethylacetanilide Formation cluster_step2 Step 2: Cyclization A 3-(Trifluoromethyl)aniline F Isonitroso-3-trifluoromethylacetanilide (Intermediate) A->F B Chloral Hydrate B->F C Hydroxylamine HCl C->F D Sodium Sulfate (aq) D->F E Heat E->F G Concentrated Sulfuric Acid J 7-(Trifluoromethyl)isatin (Final Product) F->J G->J H Heat (60-80°C) H->J I Ice Quench I->J BiologicalActivity cluster_compound 7-(Trifluoromethyl)isatin Scaffold cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Potential A 7-(Trifluoromethyl)isatin B Caspase-3 / Caspase-7 A->B Inhibits C Protein Kinases (e.g., DYRK1A, PIM1) A->C Inhibits F Induction of Apoptosis (in cancer cells) A->F Downstream effect of kinase inhibition D Inhibition of Apoptosis B->D E Modulation of Signaling Pathways C->E H Anticancer D->H Context-dependent G Anti-proliferative Effects E->G I Anti-inflammatory E->I F->H

Caption: Potential mechanisms of action for 7-(trifluoromethyl)isatin derivatives.

Other Potential Applications

The broad biological activity of the isatin core suggests that 7-(trifluoromethyl)isatin could be explored for other therapeutic applications as well. These include:

  • Antiviral Activity: Isatin derivatives have shown promise as inhibitors of viral proteases and other enzymes essential for viral replication. [3][4]* Antimicrobial and Anti-inflammatory Properties: The isatin nucleus is also associated with antimicrobial and anti-inflammatory effects. [3][4]

Conclusion

7-(Trifluoromethyl)isatin is a synthetically accessible and highly valuable scaffold for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the design of potent and selective inhibitors of key biological targets such as caspases and protein kinases. The well-established Sandmeyer synthesis provides a reliable route for its production, enabling further exploration of its chemical space and biological activities. As research continues to uncover the intricate roles of its downstream targets in various diseases, 7-(trifluoromethyl)isatin and its derivatives are poised to remain a significant focus in the field of drug discovery and development.

References

Sources

An In-Depth Technical Guide to the Synthesis of 5-oxo-3-phenyl-2H-furan-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-oxo-3-phenyl-2H-furan-4-carbonitrile, a valuable heterocyclic scaffold for drug discovery and materials science. We delve into the strategic selection of precursors, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile furanone derivative. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.

Introduction: The Significance of the Furanone Core

The furanone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target of this guide, 5-oxo-3-phenyl-2H-furan-4-carbonitrile, is a highly functionalized derivative poised for further chemical elaboration. Its structure, featuring a phenyl group, a nitrile moiety, and a lactone, offers multiple reaction handles for combinatorial library synthesis and the development of novel chemical entities. The nitrile group, in particular, can be utilized to construct more complex heterocyclic systems.[1]

Synthetic Strategy: A Convergent Approach

The synthesis of 5-oxo-3-phenyl-2H-furan-4-carbonitrile is most effectively achieved through a convergent strategy involving the condensation of two readily available starting materials: ethyl benzoylacetate and malononitrile. This approach is rooted in the principles of Knoevenagel condensation followed by an intramolecular cyclization.

The reaction of β-ketoesters like ethyl benzoylacetate with active methylene compounds such as malononitrile is a well-established method for constructing carbon-carbon bonds and forming heterocyclic rings.[2] The choice of these precursors is strategic; ethyl benzoylacetate provides the phenyl group and the backbone that will form the lactone ring, while malononitrile contributes the critical cyano group and the adjacent methylene carbon.

The Core Synthesis: Mechanism and Rationale

The synthesis proceeds via a base-catalyzed cascade reaction. A mild organic base, such as piperidine or triethylamine, is typically employed to facilitate the reaction under controlled conditions. The mechanism can be dissected into two primary stages:

  • Knoevenagel Condensation: The reaction initiates with the deprotonation of malononitrile by the base, generating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone in ethyl benzoylacetate. Subsequent dehydration of the resulting aldol-type intermediate yields a stable α,β-unsaturated dinitrile product.

  • Intramolecular Cyclization (Lactonization): The ester group of the intermediate is positioned in close proximity to the hydroxyl group (in its enol form). The lone pair of electrons on the oxygen atom attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the five-membered lactone ring and the elimination of ethanol. This intramolecular cyclization is the key ring-forming step that yields the desired furanone product.

The use of a base is critical; it not only generates the initial nucleophile but also facilitates the proton transfer steps throughout the reaction cascade. The overall transformation is driven by the formation of a thermodynamically stable, conjugated heterocyclic system.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Starting Materials EBA Ethyl Benzoylacetate Intermediate1 Adduct Intermediate EBA->Intermediate1 Nucleophilic Attack MAL Malononitrile Carbanion Malononitrile Carbanion MAL->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Intermediate1 Nucleophilic Attack Intermediate2 Vinyl Intermediate (after dehydration) Intermediate1->Intermediate2 - H2O Enol Enol Tautomer Intermediate2->Enol Tautomerization Product 5-oxo-3-phenyl-2H-furan-4-carbonitrile Enol->Product Intramolecular Cyclization Ethanol Ethanol Enol->Ethanol Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Dissolve 2. Dissolve Ethyl Benzoylacetate in Ethanol Setup->Dissolve AddReagents 3. Add Malononitrile and Piperidine Dissolve->AddReagents Reflux 4. Heat to Reflux (3-4h) Monitor via TLC AddReagents->Reflux Cool 5. Cool to Room Temp. Reflux->Cool Acidify 6. Acidify with 2M HCl (Precipitation) Cool->Acidify Filter 7. Filter and Wash Solid Acidify->Filter Recrystallize 8. Recrystallize from Ethanol/Water Filter->Recrystallize Dry 9. Dry under Vacuum Recrystallize->Dry Characterize 10. Characterization (NMR, IR, MS) Dry->Characterize

Sources

The Synthetic Landscape of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Derivatives: A Technical Guide for Chemical Architects

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Dihydrofuran Core

In the intricate world of medicinal chemistry and drug development, the 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile scaffold has emerged as a privileged structural motif. Its inherent chemical functionalities and three-dimensional architecture provide a versatile template for the design of novel therapeutic agents.[1][2][3][4] This guide delves into the core synthetic strategies employed to construct this valuable heterocyclic system, offering a blend of established protocols and contemporary innovations. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the synthesis of these promising compounds.

The furan ring system is a fundamental building block in a plethora of biologically active molecules, both natural and synthetic.[1][5][6][7] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The dihydrofuran variant, particularly the this compound core, offers a unique combination of a lactone, a nitrile, and a phenyl group, creating a rich pharmacophore for molecular interactions with biological targets.[8]

Part 1: Mastering the Synthesis - Key Methodologies and Mechanistic Insights

The construction of the this compound core and its derivatives predominantly relies on multicomponent reactions (MCRs).[9] These one-pot syntheses are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity from simple starting materials in a single step.[9]

The Multicomponent Approach: A Symphony of Reactivity

A prevalent and efficient strategy for the synthesis of polysubstituted 2,5-dihydrofurans involves the one-pot reaction of an aldehyde, an active methylene compound, and a suitable cyclizing agent.[10][11][12] This approach is particularly effective for generating the this compound scaffold.

A common pathway involves the reaction between an aromatic aldehyde (e.g., benzaldehyde), a β-keto amide, and a source of cyanide, often in the presence of a catalyst.[11] The reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Visualizing the Multicomponent Reaction Workflow:

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Cascade cluster_product Final Product A Aromatic Aldehyde P1 Knoevenagel Condensation A->P1 B Active Methylene Compound (e.g., Cyanoacetamide) B->P1 C Cyclizing Agent/ Catalyst C->P1 P2 Michael Addition P1->P2 P3 Intramolecular Cyclization P2->P3 FP 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile Derivative P3->FP

Caption: A generalized workflow for the multicomponent synthesis of the target dihydrofuran derivatives.

The Thorpe-Ziegler Reaction: A Classic Approach to Cyclization

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a powerful method for the synthesis of cyclic ketones and, by extension, heterocyclic systems.[13][14][15][16] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile, which upon hydrolysis, yields a cyclic α-cyanoketone.[15][16] While not a direct route to the this compound core in its entirety, the principles of the Thorpe-Ziegler cyclization are often embedded within more complex multicomponent pathways leading to related heterocyclic structures.[17] The key step is the formation of a carbanion alpha to a nitrile group, which then attacks the other nitrile group within the same molecule.[15]

Mechanistic Insights of the Thorpe-Ziegler Cyclization:

Thorpe_Ziegler Start α,ω-Dinitrile Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Base Base->Start Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Iminonitrile Cyclic Iminonitrile Cyclization->Iminonitrile Product Cyclic α-Cyano Ketone Iminonitrile->Product Hydrolysis Acidic Hydrolysis Hydrolysis->Iminonitrile

Caption: Key steps in the Thorpe-Ziegler reaction for the formation of cyclic α-cyano ketones.

The Gewald Reaction: A Gateway to Thiophenes and Related Heterocycles

While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes, its underlying principles of a multicomponent condensation are highly relevant to the synthesis of other five-membered heterocycles.[18][19][20][21][22] The reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[18][19] The initial step is a Knoevenagel condensation, similar to the pathways for dihydrofuran synthesis.[18] Understanding the Gewald reaction provides valuable insights into the competitive reaction pathways that can occur when sulfur-containing reagents are present or when designing syntheses for sulfur-containing bioisosteres of the target furanones.

Comparative Data for Synthetic Methodologies:

Synthetic MethodKey ReactantsCatalyst/ConditionsAdvantagesDisadvantages
Multicomponent Reaction Aldehyde, Active Methylene Compound, Cyclizing AgentOften base-catalyzed, mild conditionsHigh atom economy, operational simplicity, rapid access to complexityCan sometimes lead to mixtures of products, requires careful optimization
Thorpe-Ziegler Reaction DinitrileStrong base, often requires high dilutionEffective for ring formation (5-8 and >13 members)Limited to dinitrile precursors, requires subsequent hydrolysis
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, SulfurBaseExcellent for 2-aminothiophene synthesisNot a direct route to the target furanone, potential for side reactions

Part 2: Experimental Protocols - A Practical Guide

This section provides a representative, step-by-step protocol for the synthesis of a this compound derivative via a one-pot, three-component reaction. This protocol is a composite of established procedures and should be adapted and optimized for specific substrates.[12][23][24]

General Procedure for the One-Pot Synthesis

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Base (e.g., piperidine or triethylamine) (catalytic amount)

  • Solvent (e.g., ethanol or acetonitrile) (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), and ethyl acetoacetate (1 mmol) in the chosen solvent (10 mL).

  • Add a catalytic amount of the base (e.g., 2-3 drops of piperidine).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

  • Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[25][26]

Self-Validating System:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new, single major spot on the TLC plate indicates the progression of the reaction.

  • Melting Point: A sharp and consistent melting point of the recrystallized product is an indicator of purity.

  • Spectroscopic Analysis: Confirmation of the expected functional groups and proton/carbon environments through IR and NMR spectroscopy validates the chemical structure. Mass spectrometry confirms the molecular weight of the product.[25][26]

Part 3: The Role of Green Chemistry in Dihydrofuran Synthesis

In modern synthetic chemistry, the principles of green chemistry are paramount.[27][28][29][30] The synthesis of this compound derivatives can be made more environmentally benign through several strategies.

  • Solvent Selection: Utilizing greener solvents such as ethanol or even performing reactions under solvent-free conditions can significantly reduce the environmental impact.[28][29]

  • Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. The use of reusable or biodegradable catalysts is also a key consideration.[28]

  • Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.[27][28]

  • Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product.[9]

Green Chemistry Considerations in Synthesis Design:

Green_Chemistry center Sustainable Synthesis of Dihydrofurans Solvents Green Solvents (Water, Ethanol) center->Solvents Catalysis Efficient Catalysis (Biocatalysis, Reusable Catalysts) center->Catalysis Energy Energy Efficiency (Microwave, Flow Chemistry) center->Energy AtomEconomy High Atom Economy (Multicomponent Reactions) center->AtomEconomy Feedstocks Renewable Feedstocks center->Feedstocks

Caption: Key principles of green chemistry applied to the synthesis of dihydrofuran derivatives.

Conclusion: A Versatile Scaffold for Future Discoveries

The this compound core represents a fertile ground for the discovery of new chemical entities with significant biological potential. The synthetic methodologies outlined in this guide, particularly the elegant and efficient multicomponent reactions, provide a robust platform for the generation of diverse libraries of these compounds. By embracing the principles of both mechanistic understanding and sustainable practices, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. The journey from simple starting materials to complex, life-impacting molecules is a testament to the power and creativity of modern organic synthesis.

References

  • One-Pot Synthesis of Functionalized 2,5-Dihydrofurans via an Amine-Promoted Petasis Borono–Mannich Reaction.
  • One-pot synthesis of substituted 2,5-dihydrofurans from β-oxo amides and cinnamaldehydes. (2013).
  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.
  • An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. PMC - PubMed Central.
  • An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. TÜBİTAK Academic Journals. (2024).
  • ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Thorpe reaction. Wikipedia.
  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry.
  • Gewald reaction. Wikipedia.
  • Thorpe-Ziegler Reaction.
  • Application of furan derivative in medicinal field.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences. (2024).
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR. (2024).
  • Green Chemistry Approaches in Drug Synthesis. IJIRT.
  • 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed. (2018).
  • Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing.
  • Gewald Reaction. Organic Chemistry Portal.
  • ChemInform Abstract: Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl) -6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. (2020).
  • Recent Developments on Five-Component Reactions. PMC - NIH.
  • Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. PubMed. (2014).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst.
  • This compound. BOC Sciences.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Synthesis of 5-Oxo-2,5-Dihydro-3-Furancarboxylates Using Nano-CuO.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
  • Synthesis and reactions of 3-OXO-2H-furan derivatives.
  • (PDF) Synthesis and biological activities of furan derivatives.
  • A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment.
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • (PDF) Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. (Research Article).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. (2017).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

Sources

Foreword: Decoding the Supramolecular Architecture of Furanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hirshfeld Surface Analysis of Furanone Derivatives

Furanone derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy and solid-state properties of these molecules—such as solubility, stability, and bioavailability—are not dictated by their individual molecular structure alone, but by the complex web of non-covalent interactions that govern their assembly in the crystalline state. Understanding this supramolecular architecture is paramount for rational drug design and crystal engineering.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of Hirshfeld surface analysis, a powerful computational method for visualizing and quantifying intermolecular interactions within molecular crystals.[3][4] We will move beyond a simple procedural overview, delving into the causality behind the analysis, the interpretation of its outputs, and its role as a self-validating system for crystallographic data. The focus will be on providing field-proven insights to empower you to extract meaningful chemical information from the crystal structures of furanone derivatives.

The Theoretical Cornerstone: What is a Hirshfeld Surface?

Before embarking on the practical workflow, it is crucial to grasp the theoretical underpinnings of the technique. A Hirshfeld surface is a unique, three-dimensional boundary constructed around a molecule within a crystal.[5][6] This surface is defined at every point by the condition that the molecule's contribution to the total crystal electron density is equal to the contribution from all other surrounding molecules (the "procrystal").[6][7] In essence, the surface partitions the crystal space, encapsulating the region where the promolecule's electron density dominates.[6]

This partitioning is not arbitrary; the shape and properties of the Hirshfeld surface are exquisitely sensitive to the molecule's immediate environment, making it a rich source of information about intermolecular forces.[6] Unlike a van der Waals surface, which is intrinsic to an isolated molecule, the Hirshfeld surface is defined by the crystal environment, directly reflecting the interplay of intermolecular contacts.[5]

The Computational Workflow: From Crystal Data to Chemical Insight

The primary tool for performing Hirshfeld surface analysis is the software CrystalExplorer, which is freely available for academic use.[8][9][10][11] It provides a user-friendly graphical interface for generating surfaces, plotting their properties, and quantifying interactions.[10][12]

Experimental Protocol: Step-by-Step Hirshfeld Surface Analysis

The following protocol outlines the standard workflow for analyzing a furanone derivative using CrystalExplorer.

Prerequisite: A high-quality Crystallographic Information File (CIF) for the furanone derivative of interest, typically obtained from single-crystal X-ray diffraction.

  • Launch CrystalExplorer and Load CIF:

    • Open the CrystalExplorer application.

    • Navigate to File > Open and select your CIF file.

    • The software will display the crystal's unit cell. Select a single, complete furanone molecule for analysis. This molecule will be the focal point for surface generation.

  • Generate the Hirshfeld Surface:

    • With a molecule selected, click the "Hirshfeld Surfaces" icon in the toolbar.

    • In the dialog box that appears, ensure the default settings are selected and click "OK."

    • Causality: The software calculates the promolecule and procrystal electron densities to define the surface where their contributions are equal, thereby generating the unique boundary for your selected molecule.[7]

  • Map Surface Properties for Qualitative Analysis:

    • In the "Surfaces" window, you can map various properties onto the generated surface. The most critical property is d_norm.

    • d_norm (Normalized Contact Distance): This property combines d_i (the distance from any point on the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[13]

      • Red spots/regions: Indicate intermolecular contacts that are shorter than the sum of van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).[5][14]

      • White regions: Represent contacts approximately equal to the van der Waals separation.[5][14]

      • Blue regions: Indicate contacts longer than the van der Waals separation.[5][14]

    • Expert Insight: The d_norm surface provides an immediate, powerful visual summary of the key interaction points. For a furanone derivative, prominent red spots are expected near the carbonyl oxygen and any hydroxyl or amine protons, indicative of strong hydrogen bonding.

  • Generate 2D Fingerprint Plots for Quantitative Analysis:

    • With the Hirshfeld surface displayed, click the "Fingerprint Plots" icon.

    • This generates a two-dimensional histogram plotting d_e against d_i for every point on the surface.[15] The color of each point on the plot reflects the relative abundance of that specific (d_e, d_i) pair.[15]

    • Self-Validation: The overall fingerprint plot is unique to a specific crystal structure.[15] Its features provide a quantitative "fingerprint" of the crystal packing, which can be used to compare polymorphs or different derivatives.[16]

  • Decompose Fingerprint Plots to Isolate Specific Interactions:

    • In the "Fingerprint" window, use the "Decompose" feature to filter the plot by specific atom-pair contacts (e.g., O···H, C···H, H···H).

    • CrystalExplorer calculates the percentage contribution of each contact type to the total Hirshfeld surface area.[7][8]

    • Causality: Decomposition is the key to moving from a general overview to a specific, quantitative understanding. It allows you to precisely determine the relative importance of different forces (hydrogen bonds, van der Waals forces, etc.) in stabilizing the crystal structure. For furanones, this allows for the quantification of the crucial O···H hydrogen bonds versus the more ubiquitous H···H van der Waals contacts.[1]

Workflow Visualization

The entire process can be visualized as a logical progression from raw data to actionable chemical knowledge.

Hirshfeld_Workflow cluster_input Data Input & Preparation cluster_core_analysis Core Analysis in CrystalExplorer cluster_output Interpretation & Advanced Metrics CIF Crystallographic Information File (CIF) GenerateHS Generate 3D Hirshfeld Surface CIF->GenerateHS MapProps Map Surface Properties (d_norm, Shape Index) GenerateHS->MapProps GenerateFP Generate 2D Fingerprint Plot GenerateHS->GenerateFP Qualitative Qualitative Assessment (Identify Interaction Hotspots) MapProps->Qualitative DecomposeFP Decompose Fingerprint Plot by Atom Pairs GenerateFP->DecomposeFP Quantitative Quantitative Data (% Contribution of Contacts) DecomposeFP->Quantitative Interpretation Holistic Interpretation of Crystal Packing Forces Qualitative->Interpretation Enrichment Calculate Enrichment Ratios Quantitative->Enrichment Enrichment->Interpretation

Caption: Workflow for Hirshfeld surface analysis of furanone derivatives.

Interpreting the Outputs: A Deeper Dive

The power of Hirshfeld analysis lies in the rich detail of its outputs.

  • The d_norm Surface: As discussed, red spots are critical. For a typical hydroxy-furanone, a large, intense red spot near the carbonyl oxygen and a corresponding spot near the hydroxyl hydrogen are definitive evidence of an O—H···O hydrogen bond, the primary directional force organizing the crystal packing.[17]

  • The 2D Fingerprint Plot: The overall plot gives a holistic view. For organic molecules like furanones, a large central region often corresponds to H···H contacts.[18][19] Sharp "spikes" at lower d_e and d_i values are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse "wings" can indicate C—H···π interactions.[15]

  • Decomposed Plots & Percentage Contributions: This is where quantitative assessment begins. By isolating specific contacts, one can build a comprehensive picture of the interaction landscape.

Data Presentation: Intermolecular Contacts in a Hypothetical Furanone

For a representative hydroxy-furanone derivative, the decomposed fingerprint plot analysis might yield the following quantitative data:

Intermolecular Contact TypeDescription% Contribution to Hirshfeld Surface
H···H van der Waals forces / non-specific contacts45.5%
O···H / H···O Strong directional hydrogen bonds28.2%
C···H / H···C Weak C-H···O or C-H···π interactions15.8%
C···C π-π stacking interactions6.5%
O···O Repulsive contacts2.1%
Other Minor contacts1.9%

This table clearly demonstrates that while non-specific H···H contacts cover the largest surface area, the highly directional O···H hydrogen bonds are the second most significant contributor, likely driving the primary structural motifs.

Advanced Analysis: The Power of Enrichment Ratios

While percentage contributions are informative, they can be biased by the sheer abundance of certain elements on the molecular surface (e.g., hydrogen). To gain a more profound understanding of interaction propensities, we use the Enrichment Ratio (E_XY) .[20][21]

The enrichment ratio compares the actual proportion of a contact (X···Y) in the crystal with the theoretical proportion that would occur if all contacts were random and equiprobable.[22][23]

  • E_XY > 1: The contact is "enriched" or favored, indicating a high propensity for this interaction to form.

  • E_XY < 1: The contact is "impoverished" or disfavored.

  • E_XY ≈ 1: The contact forms at a rate consistent with random chance.

Logical Relationships in Crystal Packing

The enrichment ratio reveals the underlying chemical "preferences" that guide crystal assembly.

Enrichment_Logic cluster_favored Favored Interactions (E > 1) cluster_neutral Neutral Interactions (E ≈ 1) cluster_disfavored Disfavored Interactions (E < 1) center_node Furanone Crystal Packing (Supramolecular Assembly) OH O···H Contact (Strong H-Bond) center_node->OH Highly Enriched CC C···C Contact (π-stacking) center_node->CC Enriched HH H···H Contact (van der Waals) center_node->HH Random/Slightly Impoverished OO O···O Contact (Repulsive) center_node->OO Highly Impoverished CH C···H Contact (Weakly Favored/Disfavored) center_node->CH Context-Dependent

Caption: Logical relationship of interaction propensities in furanones.

For our hypothetical furanone, the O···H contacts would almost certainly be highly enriched (E >> 1), confirming their role as the dominant structure-directing interactions.[20] Conversely, O···O contacts would be impoverished (E < 1), reflecting electrostatic repulsion.[20] The H···H contacts, despite their large surface contribution, often have an enrichment ratio near or slightly below 1, confirming their less specific, space-filling role.[20]

Conclusion: A Holistic and Validating Approach

Hirshfeld surface analysis is more than a visualization tool; it is a quantitative method for decoding the complex language of intermolecular interactions. For scientists working with furanone derivatives, it provides an indispensable bridge between a static crystal structure and a dynamic understanding of the forces governing its formation.

References

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

  • CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Mendeley. [Link]

  • The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. PMC - NIH. [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • CrystalExplorer - Wikipedia. Wikipedia. [Link]

  • Contact enrichment ratios in crystals of CHS compounds as a function of % of hydrogen on the Hirshfeld surface. ResearchGate. [Link]

  • Asking about Enrichment ratio in Hirshfeld surface analysis? ResearchGate. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • CrystalExplorer Download - Fully-featured molecular crystal visualization. Soft112. [Link]

  • Fingerprint Plots. CrystalExplorer. [Link]

  • Full article: Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Taylor & Francis Online. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate. PMC - NIH. [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

  • Difference Hirshfeld fingerprint plots: a tool for studying polymorphs. SciSpace. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. [Link]

  • Theoretical study on intermolecular interactions between furan and dihalogen molecules XY(X,Y=F,Cl,Br). PubMed. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PubMed Central. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Molecular structures of 2(5H)-furanone derivatives. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. PMC - NIH. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][8][9][20]diazaborinine. PMC - PubMed Central. [Link]

  • Crystal exploring, Hirshfeld surface analysis, and properties of 4′‐(furan‐2‐yl)‐2,2′:6′,2″‐terpyridine complexes of nickel (II): New precursors for the synthesis of nanoparticles. ResearchGate. [Link]

  • Hirshfeld Surface Analysis. Scientific Research Publishing. [Link]

Sources

Quantum Chemical Insights into Dihydrothiophene Carbonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Synthesis and Simulation in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the integration of computational chemistry with synthetic organic chemistry has become indispensable. This guide is intended for researchers, medicinal chemists, and drug development professionals who are navigating the complex landscape of heterocyclic drug candidates. We will delve into the quantum chemical studies of dihydrothiophene carbonitriles, a class of compounds demonstrating significant potential in medicinal chemistry. Our focus will be on bridging the gap between theoretical calculations and practical laboratory applications, providing a comprehensive understanding of how computational insights can guide the synthesis and development of next-generation pharmaceuticals.

The Dihydrothiophene Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring and its derivatives are cornerstones in the architecture of numerous pharmaceuticals due to their diverse biological activities.[1][2] Dihydrothiophene carbonitriles, as partially saturated analogs of the well-known 2-aminothiophenes, offer a unique three-dimensional structure that can be pivotal for specific receptor interactions. The incorporation of a carbonitrile (-C≡N) group further enhances the molecule's polarity and reactivity, making it a valuable pharmacophore in drug design.[1]

Compounds based on the 2-aminothiophene and its dihydro-analogs have shown a wide array of biological properties, including but not limited to:

  • Anticancer agents[2]

  • Antimicrobial and antifungal agents[3]

  • Anti-inflammatory agents

  • Central nervous system (CNS) protective agents[4]

This diverse bioactivity underscores the importance of understanding the underlying molecular properties that govern their interactions with biological targets.

Synthesis of Dihydrothiophene Carbonitriles: The Gewald Reaction and Beyond

A foundational understanding of the synthesis of these molecules is crucial for any computational study. The most prominent method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][7]

While the Gewald reaction is highly effective for producing aromatic 2-aminothiophenes, the synthesis of their 4,5-dihydro counterparts often requires modified or alternative approaches.[4] Recent studies have explored various synthetic pathways to enhance the yield and purity of 2-amino-4,5-dihydrothiophene-3-carbonitriles.[8][9][10] These methods often involve the Michael addition of a sulfur-containing nucleophile to an activated alkene followed by an intramolecular cyclization.[4][8]

Experimental Protocol: A Representative Synthesis of a trans-2-Amino-4,5-dihydrothiophene-3-carbonitrile

The following protocol is a generalized representation based on published literature for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles.[4][8][10][11]

Materials:

  • Appropriately substituted 3-aryl-2-cyanothioacrylamide

  • α-Thiocyanatoacetophenone

  • Ethanol

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve the 3-aryl-2-cyanothioacrylamide and α-thiocyanatoacetophenone in ethanol in a reaction vessel.

  • Add the aqueous Na₂CO₃ solution as a catalyst.

  • Heat the reaction mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile.

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Analysis Reactants 3-Aryl-2-cyanothioacrylamide + α-Thiocyanatoacetophenone Solvent_Catalyst Ethanol + aq. Na2CO3 Reactants->Solvent_Catalyst Reaction Reaction at 40-50 °C Solvent_Catalyst->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Pure trans-Dihydrothiophene Carbonitrile Purification->Product Spectroscopy NMR, IR, Mass Spec Product->Spectroscopy DFT Quantum Chemical Calculations Product->DFT

Caption: Workflow from synthesis to analysis.

The Quantum Chemical Toolkit: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and reactivity of molecules.[12][13] For dihydrothiophene carbonitriles, DFT allows us to predict a range of properties that are directly relevant to their biological activity and chemical behavior.

Foundational Concepts of DFT in Drug Design

DFT is a computational method used to investigate the electronic structure of many-body systems.[13] In the context of drug design, it provides a cost-effective and accurate means to study molecular systems, helping to understand drug-receptor interactions and predict the properties of novel drug candidates.[12][13]

Choice of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing sulfur, such as dihydrothiophene carbonitriles, hybrid functionals often provide a good balance of accuracy and computational cost.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often yields reliable results for organic molecules.

  • M06-2X: A high-nonlocality functional that is well-suited for studying non-covalent interactions, which are crucial in drug-receptor binding.

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation.

  • 6-31G(d): A Pople-style basis set that includes polarization functions on heavy atoms, which is important for accurately describing bonding.

  • 6-311++G(d,p): A larger basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a more accurate description of the electron distribution, especially for anionic species and in the context of intermolecular interactions.

Key Quantum Chemical Descriptors and Their Interpretation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[14][15]

  • HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.[16]

  • LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.[16]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.[16][17] A smaller gap suggests higher reactivity and lower stability.[15]

For drug-receptor interactions, the relative energies of the drug's and the receptor's frontier orbitals determine the nature of the binding.[14]

Interpreting HOMO-LUMO in Drug-Receptor Interactions

cluster_drug Drug cluster_receptor Receptor Drug_HOMO HOMO (Electron Donor) Receptor_LUMO LUMO (Electron Acceptor) Drug_HOMO->Receptor_LUMO Donation Drug_LUMO LUMO (Electron Acceptor) Receptor_HOMO HOMO (Electron Donor) Receptor_HOMO->Drug_LUMO Back-donation

Caption: Drug-receptor orbital interactions.

The MESP is a map of the electrostatic potential on the electron density surface of a molecule.[18] It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for nucleophilic and electrophilic attack and understanding non-covalent interactions.[18]

  • Negative Regions (Red): Indicate electron-rich areas, prone to electrophilic attack.

  • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.

In drug design, the MESP can be used to visualize the complementary electrostatic interactions between a drug and its receptor.

Practical Application: A Computational Workflow

The following outlines a typical workflow for the quantum chemical analysis of a dihydrothiophene carbonitrile derivative.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the dihydrothiophene carbonitrile molecule using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies.

    • Generate the MESP map to visualize the electrostatic potential surface.

  • Analysis and Interpretation:

    • Analyze the HOMO-LUMO gap to assess the molecule's reactivity.

    • Examine the MESP to identify potential sites for interaction with a biological target.

    • Correlate the calculated properties with experimental data, such as reaction yields or biological activity, to build a structure-activity relationship (SAR) model.

Case Study: Structure-Activity Relationship of Thiophene Derivatives

Numerous studies have successfully employed DFT calculations to rationalize the biological activities of thiophene-containing compounds. For instance, in the development of anticancer agents, DFT has been used to analyze the electronic properties of thiophene carboxamide derivatives, providing insights into their interactions with target proteins.[2] Similarly, computational studies on pyrazolyl–thiazole derivatives of thiophene have helped in understanding their antimicrobial and antioxidant properties by correlating their electronic structures with their observed biological activities.[19]

Table 1: Representative Quantum Chemical Data for a Hypothetical Dihydrothiophene Carbonitrile

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVModerate electron-donating ability.
LUMO Energy-1.2 eVGood electron-accepting ability.
HOMO-LUMO Gap5.3 eVKinetically stable with moderate reactivity.
Dipole Moment4.2 DA polar molecule, suggesting good solubility in polar solvents.

Future Perspectives and Conclusion

The integration of quantum chemical studies into the drug discovery pipeline for dihydrothiophene carbonitriles and other heterocyclic compounds is no longer a niche approach but a fundamental component of modern medicinal chemistry. Future advancements in computational power and theoretical methods will further enhance the predictive accuracy of these studies, enabling a more rational and efficient design of novel therapeutics.

This guide has provided a comprehensive overview of the synthesis and quantum chemical analysis of dihydrothiophene carbonitriles. By understanding the principles and practical applications of these computational methods, researchers can gain deeper insights into the molecular properties that drive biological activity, ultimately accelerating the journey from molecule to medicine.

References

Sources

Methodological & Application

One-pot synthesis of "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Efficient One-Pot Synthesis of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-tested protocol for the one-pot synthesis of this compound. The furan-2(5H)-one scaffold is a privileged core structure in numerous biologically active compounds and natural products. This guide details a streamlined, base-catalyzed condensation reaction between phenacyl bromide and ethyl cyanoacetate. The methodology emphasizes efficiency, high atom economy, and operational simplicity, making it highly suitable for medicinal chemistry and process development settings. We provide in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and expert troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

The 2-oxo-2,5-dihydrofuran, commonly known as a butenolide, is a heterocyclic motif of significant interest in the field of drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a phenyl group at the C4 position and a cyano group at the C3 position yields a highly functionalized intermediate, this compound (CAS 7692-89-9), which serves as a versatile building block for the synthesis of more complex molecular architectures[1][].

Traditional multi-step syntheses for such scaffolds are often plagued by laborious purification of intermediates, leading to lower overall yields and increased waste. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering reduced reaction times, higher efficiency, and alignment with the principles of green chemistry.[3][4][5][6] This protocol leverages a one-pot approach to construct the target furanone core in a single, efficient operation.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed domino reaction sequence involving an initial alkylation followed by an intramolecular cyclization.

Overall Reaction:

Mechanistic Rationale (E-E-A-T Pillar)

The causality behind this transformation lies in the precise orchestration of nucleophilic and electrophilic interactions, guided by the choice of base and solvent.

  • Deprotonation: The reaction is initiated by the base (potassium carbonate) abstracting an acidic α-hydrogen from ethyl cyanoacetate. This generates a resonance-stabilized enolate, a potent carbon-centered nucleophile. Potassium carbonate is an ideal choice here; it is strong enough to deprotonate the active methylene compound but mild enough to prevent undesired side reactions like self-condensation of the ketone.

  • Nucleophilic Attack (S N 2 Alkylation): The generated enolate attacks the electrophilic α-carbon of phenacyl bromide, displacing the bromide ion in a classic S N 2 reaction. This step forms the crucial C-C bond, creating a linear diester intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Condensation): The final, rate-determining step is an intramolecular condensation. The ester carbonyl is attacked by the nitrogen of the nitrile group (or a related cyclization pathway occurs), leading to the formation of the five-membered dihydrofuran ring after tautomerization and elimination of ethanol. This cyclization is thermodynamically driven by the formation of a stable, conjugated ring system.

Mechanistic Flow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Ring Closure Reagents Ethyl Cyanoacetate + K₂CO₃ (Base) Nucleophile Potent Enolate Nucleophile Reagents->Nucleophile Proton Abstraction Intermediate Linear Diester Intermediate Nucleophile->Intermediate SN2 Attack Phenacyl_Bromide Phenacyl Bromide (Electrophile) Phenacyl_Bromide->Intermediate Final_Product Target Molecule: 2-Oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile Intermediate->Final_Product Intramolecular Condensation

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding correctly.

Materials and Reagents
ReagentM.W.CAS No.Amount (Equiv.)Notes
Phenacyl bromide199.0570-11-12.00 g (10.0 mmol, 1.0)Lachrymator, handle in a fume hood. Use high-purity grade (>98%).
Ethyl cyanoacetate113.12105-56-61.25 g (11.0 mmol, 1.1)Ensure it is fresh and colorless. Purity >99%.
Potassium Carbonate (K₂CO₃)138.21584-08-72.07 g (15.0 mmol, 1.5)Anhydrous, finely powdered for maximum surface area.
Ethanol (EtOH)46.0764-17-550 mLAnhydrous/Absolute.
Ethyl Acetate (EtOAc)88.11141-78-6~100 mLFor work-up and extraction.
Brine (Saturated NaCl)--~30 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6~5 gFor drying.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenacyl bromide (2.00 g, 10.0 mmol), ethyl cyanoacetate (1.25 g, 11.0 mmol), and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:EtOAc eluent. Spot the starting materials for reference. The reaction is complete when the phenacyl bromide spot has been completely consumed (typically 3-4 hours).

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of ethanol (~10 mL).

  • Work-up - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on the rotary evaporator.

Purification and Characterization
  • Purification: The crude product is typically a pale yellow solid. Purify by recrystallization from hot ethanol to yield the title compound as off-white or light yellow crystals.

  • Yield and Melting Point: A typical yield is 75-85%. The melting point should be sharp and consistent with literature values.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.[7]

Analysis Expected Results for C₁₁H₇NO₂ (MW: 185.18) [1]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.40-7.60 (m, 5H, Ar-H), ~5.10 (s, 2H, -CH₂- at C5).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O at C2), ~165 (C4), ~130-140 (Ar-C), ~115 (CN), ~95 (C3), ~70 (C5).
FT-IR (KBr, cm⁻¹)ν: ~2220 (C≡N stretch), ~1750 (Lactone C=O stretch), ~1640 (C=C stretch).
Mass Spec (ESI+)m/z: 186.05 [M+H]⁺.

Experimental Workflow and Troubleshooting

Visual Experimental Workflow

G Start Reaction Setup Reagents Combine Reactants: Phenacyl Bromide, Ethyl Cyanoacetate, K₂CO₃ in Ethanol Start->Reagents Reaction Heat to Reflux (3-4h) Monitor by TLC Reagents->Reaction Workup Cool to RT Filter Solids Reaction->Workup Extraction Concentrate Filtrate Dissolve in EtOAc, Wash Workup->Extraction Purification Dry (Na₂SO₄), Concentrate Recrystallize from Ethanol Extraction->Purification Characterization Confirm Structure (NMR, IR, MS, M.P.) Purification->Characterization End Pure Product Characterization->End

Caption: Step-by-step experimental workflow diagram.

Field-Proven Insights & Troubleshooting
  • Problem: Low Yield.

    • Cause & Solution: The potassium carbonate may not be sufficiently anhydrous or finely powdered. Dry K₂CO₃ in an oven at 120 °C for 4 hours before use and grind it with a mortar and pestle. Ensure the phenacyl bromide is of high purity, as impurities can inhibit the reaction.

  • Problem: Reaction is sluggish or does not go to completion.

    • Cause & Solution: The reaction temperature may be too low. Ensure a steady reflux is maintained. Alternatively, switching the solvent to a higher boiling point solvent like DMF can accelerate the reaction, but will require a more rigorous aqueous work-up to remove it.

  • Problem: Product is difficult to crystallize.

    • Cause & Solution: The crude product may contain oily impurities. If direct recrystallization fails, purify a small portion via flash column chromatography (silica gel, Hexane:EtOAc gradient) to obtain a seed crystal. Use this seed crystal to induce crystallization in the bulk material.

Conclusion

This application note details an optimized, reliable, and efficient one-pot protocol for the synthesis of this compound. By explaining the mechanistic underpinnings and providing detailed, validated steps, this guide empowers researchers to confidently produce this valuable synthetic intermediate. The method's simplicity and high yield make it an excellent choice for applications ranging from discovery chemistry libraries to scale-up operations.

References

  • Synthesis of 5-Oxo-2,5-Dihydro-3-Furancarboxylates Using Nano-CuO.
  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
  • 2-furancarbonitrile, tetrahydro-5-oxo-4-phenyl- (C11H9NO2). PubChem.
  • This compound | CAS 7692-89-9. Santa Cruz Biotechnology.
  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)... MDPI.
  • SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... PubMed Central.
  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)
  • One-Pot Three-Component Synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives...
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • CAS 7692-89-9 this compound. BOC Sciences.

Sources

"2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Scaffold in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and capacity to serve as a bioisostere for other aromatic systems make it a versatile template for drug design.[1] Within this family, the 2-oxo-2,5-dihydrofuran, or butenolide ring, is of particular importance, forming the core of many biologically active compounds.[3] This guide focuses on a specific, highly functionalized derivative: This compound . This scaffold combines three key pharmacophoric features:

  • The Butenolide Ring: An α,β-unsaturated lactone, a known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as cysteine residues in enzyme active sites.

  • The Phenyl Group at C4: Provides a lipophilic anchor and a site for derivatization to explore structure-activity relationships (SAR) through π-π stacking and hydrophobic interactions.

  • The Cyano Group at C3: A potent electron-withdrawing group and hydrogen bond acceptor, which modulates the electronics of the butenolide ring and can participate in key binding interactions with target proteins.

This document serves as a detailed technical guide for researchers, providing robust protocols for the synthesis, derivatization, and biological evaluation of this promising scaffold.

Part 1: Synthesis and Derivatization Protocols

A reliable and efficient synthesis is paramount for the exploration of any chemical scaffold. While multiple routes to substituted furans exist, such as the Paal-Knorr and Feist-Benary syntheses, a targeted approach is required for this specific substitution pattern.[4][5] We present a highly plausible and robust protocol based on the principles of nucleophilic substitution and intramolecular cyclization.

Protocol 1.1: Synthesis of this compound (Scaffold 1)

This protocol details a two-step, one-pot synthesis starting from readily available commercial reagents: 2-bromo-1-phenylethan-1-one and ethyl cyanoacetate.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Starting Materials reactant1 2-Bromo-1-phenylethan-1-one intermediate Intermediate (Favorskii-type rearrangement precursor) reactant1->intermediate 1. Base-catalyzed    alkylation reactant2 Ethyl Cyanoacetate reactant2->intermediate base Sodium Ethoxide (NaOEt) in Ethanol product Scaffold 1 (this compound) intermediate->product 2. Intramolecular    cyclization &    lactonization

Caption: Proposed one-pot synthesis of the target scaffold.

Materials and Reagents:

  • 2-bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) portion-wise to the ethanol.

    • Causality Note: Sodium ethoxide is prepared in situ to ensure anhydrous conditions, as the presence of water would lead to unwanted side reactions, such as hydrolysis of the ester and nitrile moieties.

  • Initial Alkylation: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl cyanoacetate (5.65 g, 50 mmol) dropwise to the sodium ethoxide solution. Stir for 15 minutes to ensure complete formation of the enolate.

  • Addition of Ketone: Dissolve 2-bromo-1-phenylethan-1-one (9.95 g, 50 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization (a Thorpe-Ziegler type reaction) and subsequent lactonization to form the stable dihydrofuranone ring.[3][5][6]

  • Work-up and Neutralization: Cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of cold water and carefully acidify with 2M HCl until the pH is ~2-3. A precipitate should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

  • Characterization: Combine the pure fractions and remove the solvent. Dry the resulting solid under high vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Applications in Medicinal Chemistry & Biological Protocols

The this compound scaffold is a prime candidate for developing novel therapeutic agents, particularly in oncology and infectious diseases.[7][8] Its functional handles allow for systematic modification to optimize potency and selectivity.

Application Focus 1: Anticancer Activity

Many furanone-containing molecules exhibit potent cytotoxic effects against various cancer cell lines.[7][9] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways. The α,β-unsaturated lactone system in our scaffold makes it a potential inhibitor of enzymes with critical cysteine residues in their active sites.

Hypothesized Mechanism of Action:

Apoptosis_Pathway scaffold Scaffold 1 Derivative ros Increased ROS Production scaffold->ros Inhibition of Redox Enzymes? mito Mitochondrial Stress (Bax↑, Bcl-2↓) ros->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Casp-9) cyto_c->apoptosome casp3 Caspase-3 (Executioner Caspase) apoptosome->casp3 Activation apoptosis Apoptosis casp3->apoptosis Cellular Dismantling

Caption: Hypothesized intrinsic apoptosis pathway induced by the scaffold.[9]

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability, serving as a primary screen for cytotoxic potential.[2]

Workflow Diagram:

MTT_Workflow step1 1. Cell Seeding (e.g., MCF-7 breast cancer cells) Plate 5,000 cells/well in 96-well plate step2 2. Incubation (24h) Allow cells to adhere step1->step2 step3 3. Compound Treatment Add serial dilutions of test compounds (0.1 µM to 100 µM) step2->step3 step4 4. Incubation (48h) Allow compounds to exert effect step3->step4 step5 5. MTT Addition Add 20 µL of MTT solution (5 mg/mL) step4->step5 step6 6. Incubation (4h) Allow formazan crystal formation step5->step6 step7 7. Solubilization Add 100 µL DMSO to dissolve crystals step6->step7 step8 8. Absorbance Reading Measure at 570 nm using a plate reader step7->step8 step9 9. Data Analysis Calculate % viability and IC50 values step8->step9

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human breast adenocarcinoma cells (MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells in 100 µL of media per well into a 96-well flat-bottom plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientific Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Hypothetical Data Summary:

CompoundModification on Phenyl RingIC₅₀ on MCF-7 (µM)[7]Selectivity Index (SI)¹
Scaffold 1 None (H)12.52.8
Derivative A 4-Methoxy (4-OCH₃)8.24.1
Derivative B 4-Trifluoromethyl (4-CF₃)5.16.2
Derivative C 4-Nitro (4-NO₂)2.9>10
Doxorubicin (Positive Control)0.815.4

¹ Selectivity Index = IC₅₀ in normal cells (e.g., MCF-10A) / IC₅₀ in cancer cells (MCF-7). Higher values indicate greater selectivity for cancer cells.

Application Focus 2: Antimicrobial Activity

Heterocyclic compounds containing furan and nitrile moieties are well-documented for their antimicrobial properties.[8][10][11] They can interfere with various bacterial processes, including cell wall synthesis, DNA replication, or metabolic pathways.

Protocol 2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate a single colony of Staphylococcus aureus (e.g., ATCC 29213) into Mueller-Hinton Broth (MHB). Incubate at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A drug control such as Ciprofloxacin should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical Data Summary:

CompoundModification on Phenyl RingMIC against S. aureus (µg/mL)[10]MIC against E. coli (µg/mL)
Scaffold 1 None (H)64>128
Derivative D 4-Chloro (4-Cl)1664
Derivative E 3,4-Dichloro (3,4-Cl₂)832
Ciprofloxacin (Positive Control)0.50.25

References

  • Request PDF. (n.d.). Synthesis of Furans – Recent Advances. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • Cerrado Publishing. (2024). Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]

  • Nguyen, T. P. T., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData, 8(11). [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Request PDF. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. [Link]

  • Request PDF. (n.d.). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci., 6(1), 44-58. [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Al-Mousawi, S. M., et al. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. [Link]

  • Belikov, M. Y., et al. (2017). Synthesis of 2-(5-Aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Journal of General Chemistry, 87(7), 1601–1604. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]

  • Gul, H. I., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • ResearchGate. (2022). A Review on Biological and Medicinal Significance of Furan. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furanone Scaffold

The furanone ring system is a core structural motif in a variety of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Notably, furanone derivatives isolated from the marine red alga Delisea pulchra have been identified as potent inhibitors of bacterial biofilm formation, a key virulence factor in many pathogenic microorganisms.[2][3] These natural furanones and their synthetic analogs have been shown to interfere with bacterial communication systems known as quorum sensing (QS), which regulate the expression of virulence factors and biofilm development in both Gram-negative and Gram-positive bacteria.[2][4][5]

The compound 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile belongs to this promising class of heterocyclic molecules. Its structural features, including the furanone core and a phenyl substituent, suggest a potential for biological activity. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the antimicrobial and anti-biofilm properties of this compound. The protocols outlined herein are designed to establish a foundational understanding of its spectrum of activity, potency, and potential mechanism of action.

Hypothesized Mechanism of Action: Quorum Sensing Inhibition

Many furanone compounds exert their anti-biofilm effects not by directly killing bacteria (biocidal activity), but by disrupting the signaling pathways that control collective behaviors.[5] The primary hypothesized mechanism of action for furanones is the inhibition of quorum sensing.

It is plausible that this compound may act as a quorum sensing inhibitor (QSI). The following diagram illustrates a generalized workflow for investigating this hypothesis.

antimicrobial_workflow cluster_prep Compound Preparation & Characterization cluster_screening Primary Antimicrobial Screening cluster_biofilm Anti-Biofilm Activity Assessment cluster_moa Mechanism of Action (MoA) Studies prep Synthesize/Acquire & Purify This compound char Confirm Structure & Purity (NMR, MS, HPLC) prep->char stock Prepare Stock Solution (e.g., in DMSO) char->stock mic Determine Minimum Inhibitory Concentration (MIC) stock->mic mbc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc mbic Determine Minimum Biofilm Inhibitory Concentration (MBIC) mic->mbic mbec Determine Minimum Biofilm Eradication Concentration (MBEC) mbic->mbec qs Quorum Sensing Inhibition Assays (e.g., Reporter Strains) mbic->qs clsm Visualize Biofilm Inhibition (Confocal Laser Scanning Microscopy) mbec->clsm virulence Virulence Factor Production Assays (e.g., Protease, Elastase) qs->virulence

Figure 1: Experimental workflow for assessing the antimicrobial and anti-biofilm activity of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the comprehensive evaluation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin sodium salt solution (for viability indication)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested. This will result in an initial 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a known antibiotic instead of the test compound.

    • Negative Control: A row with broth and inoculum only (no compound).

    • Sterility Control: A well with broth only (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours.

    • The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating inhibition of microbial growth.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take 10 µL from each well that showed no visible growth.

  • Spot-plate this aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from the antimicrobial screening should be presented in a clear and concise table for easy comparison.

Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Gram-negative Bacteria[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria[Insert Value][Insert Value]
Candida albicans (ATCC 90028)Fungus (Yeast)[Insert Value][Insert Value]

Advanced Protocols: Investigating Anti-Biofilm and Quorum Sensing Inhibition

Should this compound demonstrate promising antimicrobial activity, further investigation into its anti-biofilm and quorum sensing inhibitory potential is warranted.

Protocol 3: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the minimum concentration of a compound that inhibits the formation of a biofilm.

Procedure:

  • Perform serial dilutions of the test compound in a 96-well plate as described in the MIC protocol.

  • Inoculate the wells with a standardized microbial suspension.

  • Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully remove the planktonic cells by washing the wells with a sterile saline solution.

  • Stain the remaining adherent biofilm with a 0.1% crystal violet solution.

  • After a further washing step, solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The MBIC is the lowest concentration of the compound that significantly reduces the biofilm formation compared to the negative control.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the hypothesized inhibitory action of this compound on a generalized bacterial quorum sensing pathway.

QS_Inhibition cluster_pathway Bacterial Quorum Sensing Pathway AHL AHL Signal Molecule Receptor LuxR-type Receptor Protein AHL->Receptor Binds & Activates DNA Target Gene Promoter Receptor->DNA Binds & Promotes Transcription Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence Leads to Compound This compound (Hypothesized QSI) Compound->Receptor Competitively Binds & Inhibits Activation

Figure 2: Hypothesized mechanism of quorum sensing inhibition by this compound.

Conclusion and Future Directions

The protocols and conceptual framework provided in these application notes offer a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. Positive results from these initial screenings would justify further studies, including:

  • Time-kill kinetic assays to assess the rate of antimicrobial activity.

  • Cytotoxicity assays against mammalian cell lines to determine the therapeutic index.

  • In vivo studies using animal models of infection to evaluate efficacy.

  • Advanced mechanistic studies to confirm the inhibition of specific quorum sensing pathways.

The exploration of novel furanone derivatives like this compound is a critical endeavor in the ongoing search for new strategies to combat antimicrobial resistance.

References

  • Manefield, M., de Nys, R., Kumar, N., Read, R., Givskov, M., Dworjanyn, S., & Steinberg, P. (1999). Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein. Microbiology, 145(2), 283-291. [Link]

  • Rasmussen, T. B., & Givskov, M. (2006). Quorum-sensing inhibitors as anti-pathogenic drugs. International Journal of Medical Microbiology, 296(2-3), 149-161. [Link]

  • Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., ... & Givskov, M. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO journal, 22(15), 3803-3815. [Link]

  • Givskov, M., de Nys, R., Manefield, M., Gram, L., Maximilien, R., Eberl, L., ... & Steinberg, P. D. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618-6622. [Link]

  • Janssens, J. C., Metzger, K., Daniels, R., Ptacek, D., Verhoest, G., De Keyser, J. L., ... & De Vos, D. E. (2007). Synthesis of N-acyl homoserine lactone analogues and their structure–activity relationship in the LuxR-and LasR-quorum sensing systems. Bioorganic & medicinal chemistry, 15(1), 135-148. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to screening of antifungal agents. Nature protocols, 3(9), 1494-1500. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Zhang, L. H., & Dong, Y. H. (2004). Quorum sensing and signal interference: diverse implications. Molecular microbiology, 53(6), 1563-1571. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1149–1156. [Link]

Sources

Application Notes and Protocols for the Antitumor Evaluation of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis, in vitro evaluation, and in vivo assessment of novel 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile derivatives as potential antitumor agents. The protocols and methodologies are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's mechanism of action.

I. Introduction: The Therapeutic Potential of the Furanone Scaffold

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities. Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets.[1][2] Derivatives of this compound represent a promising class of compounds for novel anticancer drug discovery. This guide outlines a systematic approach to their preclinical evaluation.

II. Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of the core 2-oxo-2,5-dihydrofuran-3-carbonitrile scaffold is the Thorpe-Ziegler cyclization.[3][4][5] This intramolecular condensation of a dinitrile, catalyzed by a strong base, is a well-established method for forming cyclic ketones after hydrolysis.

Conceptual Synthetic Workflow

Synthesis_Workflow Start Starting Materials: Phenylacetonitrile & α-halo ester Step1 Alkylation Start->Step1 Intermediate1 Dinitrile Precursor Step1->Intermediate1 Step2 Thorpe-Ziegler Cyclization (Base-catalyzed) Intermediate1->Step2 Intermediate2 Cyclic Enamine Intermediate Step2->Intermediate2 Step3 Acidic Hydrolysis Intermediate2->Step3 Product 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile Derivative Step3->Product

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis via Thorpe-Ziegler Cyclization

1. Synthesis of the Dinitrile Precursor:

  • Rationale: The initial step involves the creation of a dinitrile compound that will undergo intramolecular cyclization.

  • Procedure:

    • To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF), add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes to allow for the formation of the carbanion.

    • Slowly add an appropriate α-halo ester (e.g., ethyl 2-bromoacetate) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting dinitrile precursor by column chromatography on silica gel.

2. Intramolecular Cyclization and Hydrolysis:

  • Rationale: The Thorpe-Ziegler cyclization of the dinitrile precursor, followed by hydrolysis, yields the desired furanone ring system.

  • Procedure:

    • Dissolve the purified dinitrile precursor in an anhydrous solvent such as toluene or xylene.

    • Add a strong base (e.g., sodium ethoxide) and heat the mixture to reflux under an inert atmosphere.[6]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and carefully add an aqueous acid solution (e.g., 10% HCl) to facilitate hydrolysis of the enamine intermediate.

    • Continue to heat the mixture at reflux for several hours to ensure complete conversion to the ketone.

    • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final this compound derivative by recrystallization or column chromatography.

III. In Vitro Antitumor Evaluation

The initial assessment of antitumor activity is performed using a panel of human cancer cell lines.[7] It is recommended to include cell lines from various cancer types to determine the spectrum of activity. A non-cancerous cell line should be included to assess selectivity.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized furanone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Compound Cancer Cell Line IC50 (µM)
Derivative 1MCF-7 (Breast)Hypothetical Value
Derivative 1A549 (Lung)Hypothetical Value
Derivative 1HCT116 (Colon)Hypothetical Value
Derivative 2MCF-7 (Breast)Hypothetical Value
Derivative 2A549 (Lung)Hypothetical Value
Derivative 2HCT116 (Colon)Hypothetical Value
B. Mechanism of Action Studies

Furanone derivatives have been shown to induce cell cycle arrest.[2][9] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.

Protocol:

  • Treat cancer cells with the furanone derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the fixed cells with RNase A to remove RNA.

  • Stain the cells with propidium iodide, a fluorescent dye that binds to DNA.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of apoptosis is a key mechanism of many anticancer drugs. The Annexin V-FITC/PI double staining assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the furanone derivative at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

To elucidate the molecular mechanism, Western blotting can be used to analyze the expression of key proteins involved in apoptosis and cell survival signaling pathways.

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway often dysregulated in cancer.[1][10][11][12][13]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a key determinant of apoptosis.[7][14][15][16][17]

Protocol:

  • Treat cells with the furanone derivative and prepare cell lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, and a loading control like β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling_Pathway Furanone 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile Derivative PI3K PI3K Furanone->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Furanone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Furanone->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed mechanism of action for this compound derivatives.

IV. In Vivo Antitumor Efficacy in Xenograft Models

Promising compounds from in vitro studies should be evaluated for their in vivo efficacy using xenograft mouse models.[18][19]

Workflow for In Vivo Studies

In_Vivo_Workflow CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment with Furanone Derivative or Vehicle TumorGrowth->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Measurement->Endpoint

Caption: Standard workflow for in vivo antitumor efficacy studies using xenograft models.

Protocol: Subcutaneous Xenograft Model
  • Cell Preparation: Culture human cancer cells to be used for implantation.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the furanone derivative (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) for a specified duration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Portions of the tumor can be used for histological analysis and biomarker studies (e.g., Western blot for p-Akt, Bcl-2, Bax).

V. Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By following these detailed protocols, researchers can obtain robust and reproducible data on the synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy of these novel compounds, thereby facilitating their potential progression into further preclinical and clinical development.

VI. References

  • Chen, S., et al. (2017). Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. National Institutes of Health. Retrieved from [Link]

  • Duan, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. Retrieved from [Link]

  • Youle, R. J., & Strasser, A. (2008). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. National Institutes of Health. Retrieved from [Link]

  • LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • Aly, A. A., & Mohamed, Y. A. (n.d.). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Retrieved from [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Retrieved from [Link]

  • Bakr, M. F., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Inhibition of PI3K/Akt/mTOR signaling by natural products. Retrieved from [Link]

  • Brieflands. (2023). Downregulation of Bax/Bcl-2 Expression During Apoptosis in the Hippocampus of Diabetic Male Wistar Rats: Ameliorative Effects of Peganum harmala Seed Extract. Retrieved from [Link]

  • Hernandez-Perez, R., et al. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inhibition of PI3K/Akt/mTOR signaling by natural products. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5536851A - Preparation of 2,3-dihydrofurans. Retrieved from

  • Wikipedia. (n.d.). Apoptosis regulator BAX. Retrieved from [Link]

  • YouTube. (2020). (Lecture-2) #Cycloalkanes | #Thorpe_Ziegler_reaction, #Demjanov_rearrangement #Ring_expension | B.Sc. Retrieved from [Link]

  • MDPI. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

Sources

The Versatile Precursor: Application Notes on "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a highly functionalized and versatile building block in the construction of diverse and medicinally relevant heterocyclic scaffolds. The inherent reactivity of its β-keto nitrile moiety, combined with the latent functionalities within the dihydrofuran ring, offers a powerful platform for the synthesis of complex molecular architectures, particularly fused heterocyclic systems like pyrano[2,3-c]pyrazoles and furopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities.[1]

I. Synthesis of Pyrano[2,3-c]pyrazoles: A Multicomponent Approach

The synthesis of pyrano[2,3-c]pyrazoles, a class of compounds known for their potential anticancer, antimicrobial, and anti-inflammatory properties, can be efficiently achieved through a one-pot, four-component reaction.[2][3][4] In this strategy, this compound serves as a key precursor to an in-situ generated pyrazolone intermediate, which then participates in a subsequent condensation and cyclization cascade.

A. In-situ Formation of the Pyrazolone Intermediate

The initial step involves the reaction of this compound with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl group of the furanone, followed by intramolecular cyclization and dehydration to yield a highly reactive 3-methyl-1H-pyrazol-5(4H)-one derivative. This intermediate is typically not isolated but is directly utilized in the subsequent multicomponent reaction.

B. One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

The in-situ generated pyrazolone readily participates in a domino Knoevenagel condensation and Michael addition reaction with an aromatic aldehyde and malononitrile. This sequence is often catalyzed by a base, such as piperidine or triethylamine, and can be performed in a variety of solvents, with ethanol being a common choice.[5][6] The reaction culminates in an intramolecular cyclization to afford the final polysubstituted pyrano[2,3-c]pyrazole.

G furanone 2-Oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile pyrazolone In-situ Pyrazolone Intermediate furanone->pyrazolone Ring Opening & Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazolone pyranopyrazole 6-Amino-3-methyl-1,4-diphenyl- 1,4-dihydropyrano[2,3-c]pyrazole- 5-carbonitrile pyrazolone->pyranopyrazole Knoevenagel Condensation, Michael Addition & Cyclization aldehyde Aromatic Aldehyde aldehyde->pyranopyrazole malononitrile Malononitrile malononitrile->pyranopyrazole catalyst Base Catalyst (e.g., Piperidine) catalyst->pyranopyrazole

Caption: Multicomponent synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • This compound

  • Hydrazine hydrate

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1.85 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • To the resulting mixture, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile85
24-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile88
34-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile92
44-Nitrobenzaldehyde6-Amino-4-(4-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile82

II. Synthesis of Furopyrimidines: A Versatile Route to Fused Heterocycles

The electrophilic nature of the carbonyl and nitrile groups in this compound makes it an excellent substrate for reactions with various dinucleophiles, leading to the formation of fused heterocyclic systems. The reaction with guanidine or thiourea provides a direct and efficient route to biologically active furopyrimidine derivatives.

A. Reaction with Guanidine and Thiourea

The condensation of this compound with guanidine hydrochloride or thiourea in the presence of a base, such as sodium ethoxide, leads to the formation of 2-amino- or 2-mercapto-substituted furopyrimidines. The reaction proceeds through an initial nucleophilic attack of the guanidino or thiourea nitrogen on the carbonyl carbon of the furanone, followed by an intramolecular cyclization involving the nitrile group.

G furanone 2-Oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile furopyrimidine 4-Amino-5-phenyl-5,6-dihydro- furo[2,3-d]pyrimidin-2(3H)-one/thione furanone->furopyrimidine Cyclocondensation dinucleophile Guanidine or Thiourea dinucleophile->furopyrimidine base Base (e.g., NaOEt) base->furopyrimidine

Caption: Synthesis of furopyrimidines from this compound.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-2-thioxo-2,3,5,6-tetrahydrofuro[2,3-d]pyrimidin-6-one

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.

  • To this solution, add this compound (1.85 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to afford the pure product.

References

  • Shaabani, A., et al. (2008). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Journal of the Iranian Chemical Society, 5(4), 547-565.
  • Patil, P. O., et al. (2018).
  • Nagarajan, A. S., & Reddy, B. S. R. (2011). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10468-10477.
  • Bhope, S. R., et al. (2022). one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 629-640.
  • Yallappa, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29469-29492.
  • Sajjadi, S. M., et al. (2023). Synthesis of pyrano[2,3-c]pyrazoles by three-component reaction (with labelled atoms). Journal of the Iranian Chemical Society, 20(8), 2119-2128.
  • Nguyen, V. T., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6618.
  • Arasakumar, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 15(3), 646-670.
  • Vasava, M. S., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 12(45), 29469-29492.
  • El-Gohary, N. S., & Shaaban, M. R. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrano[2,3-c]pyrazoles And Their Sugar Derivatives as Antimicrobial, Antioxidant and Anticancer Agents. Egyptian Journal of Chemistry, 65(13), 1489-1505.
  • Maheswari, C. S., et al. (2020). Synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. Journal of Molecular Structure, 1214, 128221.
  • Fun, H. K., et al. (2008). 2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374.
  • Nyapola, K. O., et al. (2024). 2-Amino-4-ferrocenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate.
  • Patel, R. B., et al. (2018). catalyzed Multi component Synthesis of 6-amino-4-(substituted phenyl)-3-methyl-2,4- dihydropyrano[2,3-c] pyrazole-5-carbonitrile. Sciorum.
  • PubChem. (n.d.). 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from [Link]

  • Wang, X., & Jian, F. (2007). 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(3), o832-o833.
  • El-Metwaly, A. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 698.
  • El-Naggar, M., et al. (2015). Synthesis of Substituted 6-Amino-4-aryl-5-cyano-2H,4H-pyrano[2,3-c]pyrazoles. Crystal and Molecular Structure of 6-Amino-5-cyano-3-methyl-4-(2',4',6'-triethylphenyl). Journal of Heterocyclic Chemistry, 52(5), 1438-1445.
  • Torres-Piedra, M., et al. (2019). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 24(21), 3933.
  • Wang, C., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 7(18), 3645-3648.
  • Alberola, A., et al. (1999). REACTION OF P-CYANOMETHYLENE-P-ENAMINO. HETEROCYCLES, 50(2), 791-802.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 763781.
  • El-Shafei, A. K., et al. (1998). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. Journal of Chemical Research, Synopses, (1), 22-23.
  • Ukraintsev, I. V., et al. (2017). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Russian Journal of General Chemistry, 87(5), 1034-1038.

Sources

Application Notes and Protocols: Cytotoxicity of Furanone Derivatives Against MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: Understanding the Components

The Furanone Scaffold: The furanone ring system is recognized as a "privileged structure" in medicinal chemistry, frequently found in natural products with diverse biological activities.[1] Synthetic and natural furanone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]

The MCF-7 Cell Line: As an estrogen receptor-positive (ER+) cell line, MCF-7 is a cornerstone in vitro model for human breast cancer.[2] Its response to hormonal stimuli makes it particularly relevant for studying breast cancers that are often hormone-dependent. When culturing, it's crucial to maintain cell confluency between 30-90% to ensure optimal proliferation rates.[3] The doubling time for MCF-7 cells is typically between 30 and 40 hours.[3]

Cytotoxicity Assessment: The primary goal is to determine the concentration at which a furanone derivative inhibits cancer cell growth. This is commonly quantified by the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[1]

Experimental Design: A Step-by-Step Workflow

A logical and sequential experimental workflow is critical for obtaining reliable and interpretable data. The following diagram outlines the key stages of the investigation.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Initial Setup cluster_screening Cytotoxicity Screening cluster_analysis Analysis & Mechanistic Studies A MCF-7 Cell Culture Maintain logarithmic growth C Cell Seeding in 96-well Plates A->C B Furanone Derivative Preparation & Dilution D Treatment with Furanone Derivatives (Dose-response) B->D C->D E MTT Assay (24, 48, 72 hours) D->E F Absorbance Reading & IC50 Calculation E->F G Selection of Lead Compounds F->G H Apoptosis Assay (Annexin V/PI Staining) G->H Mechanistic Insight I Cell Cycle Analysis G->I Mechanistic Insight

Figure 1: A comprehensive workflow from initial cell culture to detailed mechanistic analysis.

Detailed Protocols

MCF-7 Cell Culture

Rationale: Consistent and healthy cell cultures are the bedrock of reproducible results. Using a standardized medium and passaging protocol minimizes variability.

Protocol:

  • Media Preparation: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[3][4] Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[3][4] For enhanced growth, 0.1 mM non-essential amino acids and 10 µg/mL insulin can also be added.[3][4]

  • Thawing: Rapidly thaw a frozen vial of MCF-7 cells in a 37°C water bath.[5] Transfer the cells to a centrifuge tube containing pre-warmed complete culture medium and centrifuge at approximately 1100 rpm (around 200 x g) for 4-5 minutes.[5][6][7]

  • Seeding and Incubation: Resuspend the cell pellet in fresh medium and transfer to a culture flask.[5] Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Passaging: When cells reach 80-90% confluency, wash them with 1x PBS and detach using a warm (37°C) 0.25% Trypsin-EDTA solution.[3][4] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks.[3][4]

MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product, and the amount of this product is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Plating: Seed MCF-7 cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[8]

  • Compound Addition: Treat the cells with various concentrations of the furanone derivatives. It is advisable to perform serial dilutions to determine the IC50 value.[9]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[9]

  • MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (such as DMSO) to each well to dissolve the formazan crystals.[2][8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[8]

Delving Deeper: Mechanistic Studies

Once potent furanone derivatives have been identified through cytotoxicity screening, the next crucial step is to understand their mechanism of action.

Cell Cycle Analysis

Rationale: Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[1] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Key Findings from Literature:

  • Certain furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[1]

  • Some furanone derivatives can induce S-phase cell cycle arrest.[10]

  • N-2(5H)-furanonyl sulfonyl hydrazone derivatives have been found to induce G2/M phase arrest and DNA damage in MCF-7 cells.[1][11]

Apoptosis Induction

Rationale: The induction of apoptosis is a highly desirable characteristic of an anticancer drug. Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[12]

Signaling Pathways:

  • Furanone derivatives can induce apoptosis through the intrinsic mitochondrial pathway.[1]

  • This often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2.[1][12]

G Apoptosis Induction Pathway Furanone Furanone Derivative ROS Reactive Oxygen Species (ROS) Furanone->ROS p53 p53 (Upregulated) Furanone->p53 Mitochondria Mitochondria Caspases Caspase Cascade Mitochondria->Caspases ROS->Mitochondria Bax Bax (Upregulated) p53->Bax Bcl2 Bcl-2 (Downregulated) p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: A simplified representation of the intrinsic apoptosis pathway often triggered by furanone derivatives.

Data Interpretation and Presentation

The results of your cytotoxicity studies should be presented in a clear and quantitative manner. A summary table is an effective way to compare the potency of different furanone derivatives.

Table 1: Example Cytotoxicity Data for Furanone Derivatives against MCF-7 Cells

CompoundClass/NameIC50 (µM)Key Mechanistic Findings
Compound A Furan-based Pyridine Carbohydrazide4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Compound B Furan-based N-phenyl triazinone2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
Compound 5k N-2(5H)-furanonyl sulfonyl hydrazone14.35Induces G2/M phase arrest and DNA damage.[1][11]

Conclusion and Future Perspectives

This guide provides a robust framework for the in vitro evaluation of furanone derivatives against the MCF-7 breast cancer cell line. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. Promising compounds identified through this workflow can then be advanced to more complex preclinical models, with the ultimate goal of developing novel and effective cancer therapeutics.

Sources

Application Note: A Robust and Versatile Protocol for the Synthesis of Bioactive Pyrano[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrano[2,3-d]pyrimidine derivatives are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] This scaffold is a core structural motif in molecules exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and cardiotonic properties.[3] This guide provides a detailed, field-proven protocol for the efficient synthesis of these valuable compounds. While various synthetic routes exist, this note focuses on the most versatile and widely adopted method: a one-pot, three-component condensation reaction. We will delve into the underlying mechanism, provide a step-by-step experimental workflow, and discuss the characterization of the resulting products, offering researchers a reliable and reproducible pathway to this important heterocyclic system.

The Strategic Advantage of Multicomponent Synthesis

The synthesis of complex molecules like pyrano[2,3-d]pyrimidines often poses significant challenges, potentially requiring lengthy reaction times and complex purification steps. However, the dominant and most efficient strategy for this class of compounds is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative.[1][3][4]

This approach is favored for several key reasons:

  • High Atom Economy: The majority of atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Operational Simplicity: The reaction is typically a one-pot synthesis, avoiding the need to isolate intermediates, which saves time and resources.

  • High Yields: This method consistently produces the desired products in good to excellent yields under relatively mild conditions.[1]

  • Versatility: A wide variety of substituents can be introduced on the aromatic aldehyde, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While other precursors, such as pre-formed arylidenemalononitriles or furanone derivatives, can be used, the direct three-component approach remains the gold standard for its efficiency and practicality in a research and development setting.[1]

Reaction Mechanism and Pathway

The formation of the pyrano[2,3-d]pyrimidine scaffold proceeds through a domino Knoevenagel-Michael condensation sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key stages, typically catalyzed by a base (e.g., piperidine, triethylamine) or an acid.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde ( 1 ) and malononitrile ( 2 ), an active methylene compound. This step forms a highly electrophilic intermediate, arylidenemalononitrile ( 3 ).

  • Michael Addition: The barbituric acid ( 4 ), acting as a nucleophile, then attacks the electron-deficient double bond of the arylidenemalononitrile intermediate ( 3 ) in a classic Michael 1,4-addition. This forms an open-chain intermediate ( 5 ).

  • Intramolecular Cyclization & Tautomerization: The intermediate ( 5 ) undergoes a rapid intramolecular cyclization, where an oxygen or nitrogen atom from the barbituric acid moiety attacks one of the nitrile groups. This is followed by tautomerization to yield the stable, final pyrano[2,3-d]pyrimidine product ( 6 ).

Reaction_Mechanism General Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aromatic Aldehyde (1) Knoevenagel_Adduct Arylidenemalononitrile (3) Aldehyde->Knoevenagel_Adduct + Malononitrile (2) Malononitrile Malononitrile (2) BarbituricAcid Barbituric Acid (4) Michael_Adduct Michael Adduct (5) Knoevenagel_Adduct->Michael_Adduct + Barbituric Acid (4) Final_Product Pyrano[2,3-d]pyrimidine (6) Michael_Adduct->Final_Product Intramolecular Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Aldehyde

Caption: Domino Knoevenagel-Michael addition pathway for pyrano[2,3-d]pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes a general and highly reproducible method for the synthesis of 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile as a representative example.

3.1 Materials and Reagents

  • 4-Chlorobenzaldehyde (98% purity)

  • Malononitrile (99% purity)

  • Barbituric acid (99% purity)

  • Piperidine (99% purity, catalyst)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Ethyl acetate and Hexane (for TLC mobile phase)

3.2 Instrumentation

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

3.3 Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of pyrano[2,3-d]pyrimidines.

Protocol Details:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol) in 25 mL of ethanol.

  • Catalyst Addition: To the resulting suspension, add 3-4 drops of piperidine while stirring.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a hotplate stirrer. Maintain a gentle reflux for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC. A spot for the product will appear, and the starting aldehyde spot will diminish.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product sequentially with a small amount of cold ethanol (10 mL) and then with deionized water (20 mL) to remove unreacted starting materials and catalyst. For higher purity, the product can be recrystallized from a mixture of DMF and ethanol.

  • Drying and Analysis: Dry the purified solid in a vacuum oven. Record the final mass to calculate the yield and proceed with characterization.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data below is representative of the expected results for the example product, 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile.

ParameterExpected ResultSignificance
Appearance White to off-white solidBasic physical property
Yield 85-95%Indicates reaction efficiency
Melting Point >250 °C (with decomposition)Purity indicator
IR (cm⁻¹) ~3400-3100 (N-H, O-H), ~2195 (C≡N), ~1700-1650 (C=O)Confirms key functional groups
¹H NMR (DMSO-d₆) δ ~11.1 (s, 1H, NH), ~9.7 (s, 1H, NH), ~7.3 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂), ~7.1 (d, 2H, Ar-H), ~4.2 (s, 1H, CH)Confirms proton environment
¹³C NMR (DMSO-d₆) δ ~163, 158, 153 (C=O carbons), ~143, 131, 128, 127 (Aromatic C), ~119 (C≡N), ~90 (Spiro C), ~58 (C-CN), ~35 (Benzylic C)Confirms carbon skeleton
Mass Spec (ESI-MS) m/z [M-H]⁻ calculated for C₁₃H₉ClN₄O₃: 315.03; found: 315.04Confirms molecular weight

Interpretation Notes:

  • The sharp peak around 2195 cm⁻¹ in the IR spectrum is a strong indicator of the nitrile (C≡N) group.

  • In the ¹H NMR, the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new singlet for the benzylic proton (~4.2 ppm) confirms the core reaction has occurred.

  • The mass spectrometry data should match the calculated molecular weight of the target compound, providing definitive structural confirmation.

Scope and Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents; insufficient catalyst.Extend reflux time and monitor by TLC. Ensure reagents are pure and dry. Add one additional drop of catalyst.
Oily Product Side product formation or incomplete crystallization.Try triturating the oil with cold ethanol or an ether/hexane mixture to induce solidification. If that fails, column chromatography may be necessary.
Reaction Stalls Deactivated catalyst; sterically hindered or electron-poor aldehyde.Use a different catalyst (e.g., L-proline, DABCO). For difficult aldehydes, consider harsher conditions (higher temperature, solvent-free) or a more active catalyst system.[4][5]

The protocol is robust for a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. Thiobarbituric acid can also be used in place of barbituric acid to generate the corresponding thio-analogs.[3]

Conclusion

The one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines is a powerful and highly efficient method for accessing a class of molecules with immense therapeutic potential. The protocol detailed herein is reliable, scalable, and adaptable, providing researchers with a solid foundation for synthesizing diverse libraries for drug discovery and development programs. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this reaction to advance their research objectives.

References

  • El-Sayed, N. N. et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. Available at: [Link]

  • Maleki, A. et al. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 22(1), 51. Available at: [Link]

  • Kazemi, M. et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422. Available at: [Link]

  • Parveen, M. et al. (2018). Synthesis of pyrano[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Abdel-Rahman, A. A. H. et al. (2015). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 52(4), 1047-1053. Available at: [Link]

  • Hassan, A. S. et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(30), 20953-20981. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile for Novel Proteomic Inquiries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Tool for Covalent Proteomics

In the dynamic landscape of proteomics and drug discovery, the identification and characterization of protein function remain a central challenge. Chemical proteomics, particularly activity-based protein profiling (ABPP), has emerged as a powerful strategy to interrogate the functional state of enzymes and other proteins directly in their native biological contexts.[1][2] ABPP utilizes small-molecule probes that covalently modify the active sites of specific proteins, enabling their subsequent enrichment and identification.[3][4] This approach provides a snapshot of the catalytically active proteome, offering invaluable insights into cellular signaling, disease pathogenesis, and drug-target interactions.[5]

This application note introduces 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile , a member of the furanone chemical family, as a promising new scaffold for the development of covalent probes in proteomics research. Furanone derivatives are known to possess a wide range of biological activities.[6][7] The unique chemical architecture of this molecule, featuring an α,β-unsaturated ketone (a Michael acceptor) and a nitrile group, presents a compelling opportunity for the design of novel covalent inhibitors and activity-based probes.[8] The nitrile moiety, in particular, is a versatile functional group in drug design, capable of participating in various interactions, including covalent bond formation.[9][10]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound and its derivatives in cutting-edge proteomics workflows.

Chemical & Mechanistic Rationale: A Dual-Reactivity Scaffold

The potential of this compound as a proteomics probe is rooted in its inherent chemical reactivity. The molecule contains two key electrophilic sites that can potentially react with nucleophilic residues on proteins:

  • The α,β-Unsaturated Ketone: This Michael acceptor system is a well-established "warhead" in the design of covalent inhibitors.[11] It can undergo a conjugate addition reaction with soft nucleophiles, most notably the thiol group of cysteine residues, forming a stable covalent bond.

  • The Nitrile Group: While often considered a stable functional group, nitriles can act as electrophiles, particularly when adjacent to electron-withdrawing groups.[8] They can react with nucleophilic residues such as cysteine or lysine, forming covalent adducts. This reactivity has been successfully exploited in the development of several approved drugs.[9]

The dual reactivity of this scaffold suggests that it could potentially target a unique subset of proteins, possibly those with a favorable arrangement of nucleophilic residues in their active or allosteric sites.

Proposed Mechanism of Covalent Modification

The primary proposed mechanism of action for this compound as a covalent probe involves the nucleophilic attack of a cysteine residue on the β-carbon of the α,β-unsaturated ketone.

Covalent Modification Mechanism cluster_0 Protein Active Site cluster_1 Probe Molecule Protein_Cys_SH Protein-Cys-SH Covalent_Adduct Covalent Protein-Probe Adduct Protein_Cys_SH->Covalent_Adduct Nucleophilic Attack Probe This compound Probe->Covalent_Adduct Michael Addition

Caption: Proposed Michael addition reaction between a cysteine residue and the furanone probe.

Application I: Activity-Based Protein Profiling (ABPP)

The core application of this compound is as a foundational scaffold for creating a new class of activity-based probes. To be effective in ABPP, the core molecule needs to be derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.

Probe Design & Synthesis Strategy

A versatile ABPP probe based on the furanone scaffold would consist of three key components:

  • Warhead: The this compound core.

  • Linker: A flexible linker, such as a polyethylene glycol (PEG) chain, to provide spatial separation between the warhead and the reporter tag, minimizing steric hindrance.[12]

  • Reporter Tag: Biotin for streptavidin-based enrichment or a fluorescent dye (e.g., rhodamine, fluorescein) for in-gel visualization.

A synthetic route would involve modifying the phenyl ring of the core molecule to introduce a functional group (e.g., an amine or a carboxylic acid) that can be readily coupled to a linker-reporter tag cassette.

ABPP Probe Structure cluster_warhead cluster_linker cluster_reporter Probe Warhead Linker Reporter Tag Warhead_structure 2-oxo-4-phenyl- 2,5-dihydro-3-furancarbonitrile Probe:warhead->Warhead_structure Linker_structure PEG Chain Probe:linker->Linker_structure Reporter_structure Biotin or Fluorophore Probe:reporter->Reporter_structure

Caption: General structure of an activity-based probe derived from the furanone scaffold.

Protocol 1: Proteome-Wide Covalent Ligand Discovery

This protocol outlines a typical workflow for identifying protein targets of a biotinylated this compound probe in a complex proteome.

Materials:

  • Biotinylated furanone probe

  • Cell lysate or tissue homogenate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS, high-salt buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin (proteomics grade)

  • Reagents for reduction and alkylation (DTT, iodoacetamide)

  • Mass spectrometer (e.g., Orbitrap)

Workflow:

ABPP Workflow Lysate 1. Proteome (Cell Lysate) Incubation 2. Incubate with Biotin-Furanone Probe Lysate->Incubation Enrichment 3. Streptavidin Affinity Capture Incubation->Enrichment Wash 4. Wash Beads Enrichment->Wash Elution 5. On-Bead or Off-Bead Digestion (Trypsin) Wash->Elution LCMS 6. LC-MS/MS Analysis Elution->LCMS Analysis 7. Protein Identification & Quantification LCMS->Analysis

Caption: A typical workflow for activity-based protein profiling using a biotinylated probe.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Probe Labeling: Incubate the proteome with the biotinylated furanone probe at a predetermined concentration and time. Include a vehicle control (e.g., DMSO).

  • Affinity Enrichment: Add streptavidin-agarose beads to the labeled proteome and incubate to capture the biotinylated proteins.

  • Washing: Pellet the beads and wash extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins with trypsin overnight.

  • Peptide Elution and Desalting: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the enriched proteins. Quantify the relative abundance of proteins in the probe-treated sample versus the control to identify specific targets.

Expected Outcomes & Data Interpretation:

This experiment will yield a list of proteins that are covalently modified by the furanone probe. The specificity of the interaction can be assessed by comparing the abundance of each identified protein in the probe-treated sample to the vehicle control.

Metric Probe-Treated Sample Vehicle Control Interpretation
Spectral Counts HighLow / ZeroPotential Target
Peptide Intensity HighLow / ZeroPotential Target
Fold Change > 21Specific Interaction

Table 1: Example Data Interpretation for Target Identification

Application II: Competitive Profiling for Drug Discovery

Once a target protein has been identified, the furanone scaffold can be used in a competitive profiling assay to screen for other small molecules that bind to the same site.

Protocol 2: Competitive Inhibition Assay

This protocol describes how to use a fluorescently-labeled furanone probe to screen for inhibitors of a target protein.

Materials:

  • Fluorescent furanone probe

  • Recombinant target protein or cell lysate containing the target

  • Compound library for screening

  • SDS-PAGE gels and imaging system

Workflow:

  • Pre-incubation with Inhibitor: Incubate the proteome or recombinant protein with a compound from the library (or a vehicle control).

  • Probe Labeling: Add the fluorescent furanone probe and incubate.

  • SDS-PAGE Analysis: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Scan the gel to visualize the fluorescently labeled proteins.

  • Quantification: Quantify the fluorescence intensity of the band corresponding to the target protein.

Data Interpretation:

A decrease in the fluorescence intensity of the target protein band in the presence of a test compound indicates that the compound competes with the probe for binding to the target.

Compound Fluorescence Intensity (Arbitrary Units) % Inhibition
Vehicle Control10000
Compound A25075
Compound B9505

Table 2: Example Data from a Competitive Inhibition Assay

Trustworthiness and Self-Validation

The protocols described above include inherent self-validating steps:

  • Vehicle Controls: The use of vehicle controls (e.g., DMSO) in both the ABPP and competitive profiling experiments is crucial to distinguish specific probe-protein interactions from non-specific binding.

  • Orthogonal Validation: Putative targets identified by ABPP should be validated using orthogonal methods, such as Western blotting with an antibody against the protein of interest or by expressing and purifying the recombinant protein and confirming direct modification by the probe.

  • Site-of-Modification Analysis: For high-confidence target validation, the exact site of covalent modification on the target protein can be identified by analyzing the MS/MS spectra of the modified peptides.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of covalent probes for proteomics research. Its dual reactivity offers the potential to explore novel protein targets that may not be accessible with existing chemical probes. The applications and protocols outlined in this guide provide a framework for researchers to begin exploring the utility of this compound in their own research, from global target identification to focused drug discovery screens. Future work will involve the synthesis and characterization of a diverse library of furanone-based probes with different reporter tags and linker moieties to expand their utility and target scope.

References

  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC - NIH. (n.d.).
  • Activity-based protein profiling: A graphical review - PMC - PubMed Central. (n.d.).
  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. (n.d.).
  • Application of Nitrile in Drug Design - ResearchGate. (2025, August 7).
  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (n.d.).
  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed. (2025, September 30).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed Central. (2024, September 5).
  • Nitrile - Wikipedia. (n.d.).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10).
  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.).
  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC. (n.d.).
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. (2021, May 18).
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed. (2020, December 1).
  • Targeted covalent inhibitors - Wikipedia. (n.d.).
  • Unlocking High-Value Targets: The Power of Chemoproteomics and Covalent Mass Spectrometry - Technology Networks. (n.d.).

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Furan-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cytoskeleton with Furan-Based Derivatives

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology.[1] Its roles are multifaceted, ranging from maintaining cell architecture and facilitating intracellular transport to forming the mitotic spindle, which is essential for cell division.[2][3] The dynamic instability of microtubules, a constant cycling between polymerization and depolymerization, is critical for their function.[2] This very dynamism makes tubulin a prime target for anticancer drug development.[4][5] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[2][6]

Furan and its fused-ring analogue, benzofuran, have emerged as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, including significant potential as anticancer agents.[4][7] A notable class of these compounds functions as tubulin polymerization inhibitors, often by interacting with the colchicine binding site on β-tubulin.[3][4][8][9] This interaction prevents the formation of microtubules, disrupts the mitotic spindle, and triggers cell cycle arrest in the G2/M phase, making these furan-based derivatives promising candidates for novel cancer therapeutics.[2][10][11]

This guide provides a comprehensive overview of the synthesis of a representative furan-based tubulin inhibitor and detailed protocols for its biological evaluation.

The Mechanism of Action: A Cascade of Events

The inhibition of tubulin polymerization by furan-based derivatives initiates a signaling cascade that culminates in apoptosis. This process is a key strategy in cancer therapy, as the rapidly dividing nature of cancer cells makes them particularly vulnerable to mitotic disruption.[2][6]

Mechanism_of_Action cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle_control Cell Cycle Control cluster_apoptosis Apoptosis Induction Furan_Derivative Furan-Based Inhibitor Tubulin_Dimers α/β-Tubulin Dimers Furan_Derivative->Tubulin_Dimers Binds to colchicine site Inhibition_Polymerization Inhibition of Microtubule Polymerization Tubulin_Dimers->Inhibition_Polymerization Microtubule_Destabilization Microtubule Destabilization Inhibition_Polymerization->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Apoptosis Intrinsic Apoptotic Pathway G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by furan-based derivatives.

Synthesis of a Representative Furan-Based Tubulin Inhibitor

Here, we outline the synthesis of a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivative, a class of compounds that has shown potent tubulin polymerization inhibitory activity.[4][12] The rationale behind this molecular skeleton is the incorporation of the 3,4,5-trimethoxyphenyl moiety, a key feature for binding to the colchicine site, analogous to the natural product combretastatin A-4.[8][12]

Synthetic Workflow

Synthesis_Workflow Starting_Material Substituted Salicylaldehyde Intermediate_1 Benzofuran-2-carbaldehyde Starting_Material->Intermediate_1 Reaction with Chloroacetaldehyde Intermediate_2 (Benzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanol Intermediate_1->Intermediate_2 Grignard Reaction with 3,4,5-trimethoxyphenylmagnesium bromide Final_Product 2-(3',4',5'-trimethoxybenzoyl)benzofuran Intermediate_2->Final_Product Oxidation (e.g., with PCC or Dess-Martin periodinane)

Caption: General synthetic workflow for 2-(3',4',5'-trimethoxybenzoyl)benzofuran derivatives.

Protocol: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan

This protocol is adapted from the synthesis of potent benzo[b]furan tubulin inhibitors.[4]

Materials:

  • 4-Ethoxy-2-hydroxybenzaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 3,4,5-Trimethoxyphenylmagnesium bromide (Grignard reagent)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 6-ethoxy-3-methylbenzo[b]furan-2-carbaldehyde:

    • To a solution of 4-ethoxy-2-hydroxybenzaldehyde in DMF, add K₂CO₃ and chloroacetone.

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • Perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to yield the benzofuran intermediate.

  • Grignard Reaction:

    • Dissolve the benzofuran intermediate in anhydrous THF under an inert atmosphere.

    • Slowly add a solution of 3,4,5-trimethoxyphenylmagnesium bromide in THF at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography.

  • Oxidation:

    • Dissolve the alcohol intermediate from the previous step in DCM.

    • Add an oxidizing agent such as PCC or Dess-Martin periodinane.

    • Stir the reaction at room temperature until the alcohol is fully oxidized.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the final product by column chromatography.

Biological Evaluation of Furan-Based Tubulin Inhibitors

A series of in vitro and cell-based assays are crucial for characterizing the biological activity of the synthesized furan derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.[1] It can be performed by monitoring the increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.[1][13] The fluorescence-based method is generally more sensitive.[1]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules.[1] This process follows a sigmoidal curve with nucleation, growth, and plateau phases.[1] Inhibitors will reduce the rate and extent of polymerization.[1]

Protocol (Fluorescence-Based):

  • Reagent Preparation:

    • Prepare a 10x stock of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in General Tubulin Buffer.[1]

    • On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1]

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.[1]

    • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[1]

    • Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time.[1]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

Cell-Based Assays

Cell-based assays are essential to evaluate the effects of the compounds in a more biologically relevant context.[14][15]

1. Cytotoxicity Assay (MTT Assay):

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[16]

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the furan-based derivative for a specified period (e.g., 72 hours).[15]

  • Add MTT reagent to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC₅₀ value, the concentration that reduces cell viability by 50%.[15]

2. Cell Cycle Analysis:

This assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry.[14][16]

Protocol:

  • Treat cancer cells with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Harvest and fix the cells in cold ethanol.

  • Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide.[16]

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G2/M phase to determine if the compound induces mitotic arrest.[10]

3. Apoptosis Assay (Annexin V/PI Staining):

This assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide).[17]

Protocol:

  • Treat cells with the furan derivative for a time sufficient to induce apoptosis (e.g., 48 hours).

  • Harvest the cells and wash them with a binding buffer.

  • Stain the cells with fluorescently labeled Annexin V and propidium iodide.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the furan scaffold has provided valuable insights into the structural requirements for potent tubulin polymerization inhibition.

Modification PositionObservationReference
Benzo[b]furan C-3 Introduction of a methyl group generally increases activity compared to an amino group.[4][12]
Benzo[b]furan Benzene Ring Both electron-donating (e.g., -OMe, -OEt) and electron-withdrawing (e.g., -F, -Cl) substituents can lead to potent compounds.[4]
Linker between Furan and Phenyl Ring A carbonyl linker is common in potent inhibitors.[4][12]
Phenyl Ring (A-ring) The 3,4,5-trimethoxy substitution pattern is crucial for high potency, mimicking the A-ring of combretastatin A-4.[8][12]

Conclusion

Furan-based derivatives represent a promising class of tubulin polymerization inhibitors with significant potential for development as anticancer agents. The synthetic routes are generally accessible, and the structure-activity relationships are becoming increasingly well-understood. The protocols outlined in this guide provide a solid foundation for the synthesis and comprehensive biological evaluation of novel furan-based compounds, aiding researchers in the discovery and development of the next generation of microtubule-targeting drugs.

References

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., Di Cristina, A., Pipitone, M. R., Balzarini, J., Zonta, N., Brancale, A., & Hamel, E. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. [Link]

  • Li, Y., He, H., Wang, Y., & Liu, Y. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Pharmaceutical Research. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., Di Cristina, A., Pipitone, M. R., Balzarini, J., Zonta, N., Brancale, A., & Hamel, E. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization.... ResearchGate. [Link]

  • Kamal, A., Reddy, N. V. S., Nayak, V. L., Reddy, V. S., Prasad, B., Nimbarte, V. D., Srinivasulu, V., Vishnuvardhan, M. V. P. S., & Reddy, C. S. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. PubMed. [Link]

  • Li, Y., He, H., Wang, Y., & Liu, Y. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PubMed Central. [Link]

  • Li, Y., He, H., Wang, Y., & Liu, Y. (2014). A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs. PubMed. [Link]

  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., Di Cristina, A., Pipitone, M. R., Balzarini, J., Zonta, N., Brancale, A., & Hamel, E. (2009). Design, synthesis and structure-activity relationship of 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. ResearchGate. [Link]

  • Varner, E. L., Self, E. C., Peterson, E. B., Olsen, M., & Trawick, M. L. (2023). Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. ACS Omega. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link]

  • Field, J. J., Poso, A., & Lindsley, C. W. (2018). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews. [Link]

  • Ghorab, M. M., Al-Ansary, G. H., El-Mesery, M. E., & El-Demellawy, M. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • Janke, C., & Brouhard, G. J. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • Steinhauer, C., Tussupbayeva, K., Gdemann, K., & Tampé, R. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. PubMed. [Link]

  • Mahindroo, N., Punch, A., & Kaur, P. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]

  • Andreu-Carbó, M., Lakamper, S., & Janke, C. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]

  • ResearchGate. (n.d.). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). ResearchGate. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. [Link]

  • Lee, J., Kim, S., Park, H., Kim, J., Kim, S. J., Lee, J. H., Lee, S. K., Kim, Y. C., & Kim, J. (2010). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry. [https://www.semanticscholar.org/paper/Discovery-of-7-hydroxy-6-methoxy-2-methyl-3-(3-4-5-Lee-Kim/6908a8e100867018d098e6c714d3f66300c3d98c]([Link]

  • Amanote Research. (n.d.). (PDF) Design, Synthesis and Structure–activity Relationship. Amanote Research. [Link]

  • ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. (A).... ResearchGate. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The furanone scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of the 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile core represent a promising class of molecules for targeted therapeutic development.[3][4] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on analogs of this scaffold, aimed at identifying and optimizing potential inhibitors against protein kinases, a critical class of targets in oncology.[5]

By leveraging structure-based drug design principles, these protocols will enable researchers to predict binding affinities, visualize key molecular interactions, and establish a robust computational framework for lead generation and optimization.[6][7] We will detail the entire workflow, from target selection and preparation to ligand docking, result analysis, and crucial protocol validation, ensuring scientific rigor and reproducibility.

Part I: Scientific Foundation and Strategic Planning

The Rationale: Why Molecular Docking?

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] The primary objectives are twofold: to predict the binding mode and to estimate the binding affinity (or strength) of the complex.[7] This is achieved through two interconnected components:

  • Sampling Algorithms: These generate a large number of possible orientations or "poses" of the ligand within the receptor's binding site.

  • Scoring Functions: These calculate a score—typically representing binding free energy—for each pose, allowing them to be ranked. A more negative binding energy generally indicates a more favorable and stable interaction.[8][9]

This in-silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity for subsequent experimental validation, thereby saving significant time and resources in the drug discovery pipeline.[10]

Target Selection: PIM-1 Kinase as a Case Study

The biological activity of a compound is dictated by its molecular targets. Furanone analogs and similar heterocyclic scaffolds have shown promise as kinase inhibitors.[5] For this protocol, we have selected PIM-1 kinase as the therapeutic target. PIM-1 is a serine/threonine kinase implicated in various signaling pathways that promote cell survival and proliferation, making it a high-value target in cancer therapy.[5]

For our study, we will use the crystal structure of human PIM-1 kinase complexed with an inhibitor, available from the Protein Data Bank (PDB).

  • Selected PDB ID: 3BGQ

  • Justification: This structure provides a high-resolution view of the kinase's ATP-binding pocket and includes a co-crystallized ligand. The presence of this ligand is critical for two reasons: it definitively identifies the active site for our docking calculations and serves as a reference compound for validating our docking protocol.[11]

Essential Software and Tools

This protocol relies on widely adopted and validated software, much of which is open-source, ensuring accessibility and reproducibility.

ToolPurposeRationale
UCSF ChimeraX Visualization, Protein & Ligand PreparationAn extensible, powerful molecular visualization program ideal for cleaning PDB structures and preparing molecules for docking.[12]
AutoDock Vina Molecular Docking EngineA highly popular open-source docking program known for its speed, accuracy, and ease of use.[13]
Open Babel File Format ConversionA chemical toolbox essential for converting between different molecular file formats (e.g., PDB to PDBQT).[14]
Discovery Studio Interaction VisualizationA comprehensive modeling environment excellent for generating high-quality 2D and 3D diagrams of protein-ligand interactions.[15][16]

Part II: A Step-by-Step Computational Workflow

This section provides a granular, repeatable protocol for the entire molecular docking process. Each step is designed to build upon the last, ensuring a robust and validated computational experiment.

Protocol Overview: From Structure to Score

The workflow can be visualized as a logical progression through three main stages: preparation, simulation, and analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Define_Grid Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Grid Protein_Prep Protein Preparation (PDB Cleaning, Protonation) Protein_Prep->Define_Grid Run_Docking Execute Docking (AutoDock Vina) Define_Grid->Run_Docking Analyze_Results Analyze Binding Scores & Poses Run_Docking->Analyze_Results Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze_Results->Visualize Validate Protocol Validation (Re-docking RMSD) Analyze_Results->Validate

Caption: High-level workflow for molecular docking studies.

Step 1: Receptor Preparation (PIM-1 Kinase)

The goal of this step is to prepare the raw PDB structure for docking by removing extraneous molecules and adding components necessary for an accurate simulation.[13][17]

G Start Start: Download PDB (3BGQ) RemoveWater Remove Water Molecules & Non-essential Ions Start->RemoveWater SeparateLigand Separate Co-crystallized Ligand (Save for validation) RemoveWater->SeparateLigand AddHydrogens Add Polar Hydrogens SeparateLigand->AddHydrogens AddCharges Compute Gasteiger Charges AddHydrogens->AddCharges SavePDBQT Save as Receptor.pdbqt AddCharges->SavePDBQT

Caption: Workflow for receptor (protein) preparation.

Protocol:

  • Download Structure: Obtain the PDB file for 3BGQ from the RCSB Protein Data Bank.

  • Clean Structure (UCSF ChimeraX):

    • Open the 3BGQ.pdb file.

    • Delete all water molecules. Command: delete solvent

    • Remove alternate conformations, ions, or other chains if not part of the monomeric active unit.[12]

    • Separate the co-crystallized ligand from the protein. Select the ligand and save it as a separate file (e.g., native_ligand.mol2). This will be used later for validation.

  • Prepare for Docking (AutoDock Tools or ChimeraX):

    • With only the protein structure remaining, add polar hydrogen atoms. This is critical for correctly modeling hydrogen bonds.[18]

    • Compute and assign partial charges (e.g., Gasteiger charges). These charges are used by the scoring function to calculate electrostatic interactions.[19]

    • Set the atom types.

    • Save the final prepared protein structure in the PDBQT format (e.g., pim1_receptor.pdbqt). The "QT" signifies that charge (Q) and atom type (T) information has been added.

Step 2: Ligand Preparation

This step involves converting the 2D structures of our furanone analogs into 3D, energy-minimized structures ready for docking.[20]

Protocol:

  • Obtain 2D Structure: Draw the parent compound, "this compound," and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use the software's built-in tools to generate a 3D conformation of each analog.[20]

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.[13]

  • Prepare for Docking (AutoDock Tools or equivalent):

    • Load the 3D structure of a ligand.

    • Detect the rotatable bonds. The flexibility of the ligand is a key part of the docking simulation.[19]

    • Assign Gasteiger charges.

    • Save the final prepared ligand in the PDBQT format (e.g., analog_1.pdbqt).

Step 3: Docking Simulation with AutoDock Vina

With the prepared receptor and ligands, we can now define the search space and run the simulation.

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm must be told where to search for a binding pose. We define a 3D "grid box" that encompasses the entire binding site.

    • Method: The easiest way to do this is to use the position of the co-crystallized ligand (removed in step 2.2). In your visualization software, load the prepared receptor (pim1_receptor.pdbqt) and the separated native ligand (native_ligand.mol2). Center the grid box on the native ligand, ensuring its dimensions are large enough to allow for free rotation and translation of your new analogs. Note the center coordinates (X, Y, Z) and dimensions (e.g., 24 x 24 x 24 Å).

  • Create Configuration File: Create a text file (e.g., config.txt) with the following information:

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log analog_1_log.txt

Step 4: Analysis and Validation

Interpreting the results correctly is as important as running the simulation properly.[8][15]

G Input Docking Output Files (PDBQT & Log) Extract Extract Binding Affinity (kcal/mol from Log File) Input->Extract Validate Validation: Re-dock Native Ligand & Calculate RMSD Input->Validate Visualize Visualize Top Pose(s) in Discovery Studio / ChimeraX Extract->Visualize Identify Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Identify Output Final Report & SAR Analysis Identify->Output Compare Compare RMSD to Threshold (< 2.0 Å is successful) Validate->Compare Compare->Output

Caption: Workflow for post-docking analysis and validation.

Protocol:

  • Interpret Scores: Open the log file (analog_1_log.txt). AutoDock Vina will list up to 9 binding poses, ranked by their binding affinity in kcal/mol. The top-ranked pose (mode 1) is the most favorable according to the scoring function.[14]

  • Visualize Interactions:

    • Load the receptor (pim1_receptor.pdbqt) and the docked ligand output file (analog_1_docked.pdbqt) into Discovery Studio or UCSF ChimeraX.

    • Focus on the top-ranked pose.

    • Analyze and record the specific interactions between the ligand and the amino acid residues of the PIM-1 active site (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts).[21]

  • Protocol Validation (Trustworthiness Check):

    • Rationale: Before you can trust the results for your unknown analogs, you must prove that your protocol can accurately reproduce known results.[11] This is achieved by "re-docking."

    • Procedure: Dock the native co-crystallized ligand (which you saved in step 2.2) using the exact same protocol (receptor preparation, grid box, Vina settings).

    • Analysis: Superimpose the top-ranked re-docked pose of the native ligand onto its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable.[8][11] If the RMSD is high, you may need to adjust your grid box size or position.

Part III: Data Presentation and Scientific Interpretation

Summarizing Docking Results

Quantitative data should be organized into a clear, comparative table. This allows for easy identification of the most promising candidates.

Compound IDStructure (Modification)Binding Affinity (kcal/mol)Key Interacting Residues (PIM-1)H-Bonds
Parent This compound-7.8LYS67, GLU121, LEU1202
Analog-1 4-(4-hydroxyphenyl)-8.9LYS67, GLU121, ASP128, LEU1204
Analog-2 4-(4-chlorophenyl)-8.2LYS67, GLU121, PHE492
Analog-3 4-(4-methoxyphenyl)-8.1LYS67, GLU121, LEU1202
Control Native Ligand (Re-docked)-9.5 (RMSD: 1.1 Å)LYS67, GLU121, ASP128, PHE494

Note: Data presented is hypothetical and for illustrative purposes only.

Interpreting the Data for Drug Design

The summarized data provides the foundation for structure-activity relationship (SAR) analysis.

  • Binding Affinity: Analog-1 shows the most favorable binding affinity (-8.9 kcal/mol), even stronger than the parent compound. This suggests the addition of a hydroxyl group at the para-position of the phenyl ring enhances binding.

  • Molecular Interactions: The analysis reveals why Analog-1 binds more tightly. It forms two additional hydrogen bonds with the key residue ASP128, an interaction also seen in the native ligand. This observation provides a testable hypothesis: functional groups capable of hydrogen bonding at this position are critical for high-affinity binding.

  • Ranking: Based on this in-silico screen, the priority for synthesis and experimental testing would be Analog-1 > Analog-2 > Analog-3 > Parent.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating protocol for conducting molecular docking studies on this compound analogs against PIM-1 kinase. By following these steps, researchers can reliably predict binding modes, rank compounds by affinity, and gain crucial insights into the molecular interactions driving binding.

It is imperative to remember that molecular docking is a predictive tool. While powerful for hypothesis generation and prioritization, its findings must be corroborated by experimental evidence.[22][23] Promising candidates identified through this computational workflow should be synthesized and subjected to in-vitro enzymatic assays (e.g., IC50 determination against PIM-1) to confirm their biological activity.

References

  • AutoDock Vina Comprehensive Tutorial. (2023). Ligand Preparation for Molecular Docking.
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
  • Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (n.d.). Journal of Chemical Reviews.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?.
  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization.
  • Quora. (2021). How does one prepare proteins for molecular docking?.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • Kellenberger, E. (2010). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics.
  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • SAMSON Blog. (n.d.). Avoiding Common Pitfalls in Protein Docking.
  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2025). PyRx Tutorial | Multiple Ligand Docking | Part 2: Clean Protein Structures for Accurate Docking.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • Chemistry World. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules.
  • Made by Miki. (2017). A Quick Introduction to Graphviz.
  • YouTube. (2023). Graphviz workflow 1.
  • ResearchGate. (n.d.). Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives | Request PDF.
  • Al-Shabib, N. A., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central.
  • Graphviz. (n.d.). Graphviz.
  • ResearchGate. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF.
  • YouTube. (2025). ES114 Graphviz.
  • YouTube. (2021). Graphviz tutorial.
  • Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed.
  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
  • Abdellatif, K. R. A., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. PubMed Central.
  • ResearchGate. (2022). Synthesis and biological activities of furan derivatives.
  • Li, P., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. National Institutes of Health.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.
  • ResearchGate. (2021). Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines.
  • BOC Sciences. (n.d.). CAS 7692-89-9 this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The synthesis of this compound (also known as a γ-butyrolactone derivative) is typically achieved through a multi-step or one-pot reaction involving the condensation of an active methylene compound with a carbonyl compound, followed by cyclization. A common and effective approach is the reaction between an α-haloketone and a cyanoacetate derivative. The general workflow involves the formation of a key C-C bond followed by an intramolecular cyclization to form the furanone ring.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Ethyl Cyanoacetate 2. 2-Bromoacetophenone 3. Base Catalyst (e.g., K2CO3) Mixing Combine reactants in suitable solvent (e.g., Acetone, DMF) Reactants->Mixing Reflux Heat under reflux (monitor by TLC) Mixing->Reflux Quench Quench reaction (e.g., with water/acid) Reflux->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Analyze Characterize product (NMR, IR, MS, m.p.) Purify->Analyze

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yield is a common issue that can often be traced back to a few key areas.

  • Reagent Quality: Ensure the purity of your starting materials. 2-Bromoacetophenone can degrade over time, releasing HBr, which can interfere with the reaction. Ethyl cyanoacetate should be colorless. Use freshly distilled or high-purity reagents if possible.

  • Base Strength and Stoichiometry: The base is critical for deprotonating ethyl cyanoacetate to form the nucleophilic enolate.

    • Weak Bases (e.g., K₂CO₃, NaOAc): These are often sufficient and minimize side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.

    • Strong Bases (e.g., NaH, NaOEt): While effective at deprotonation, they can promote side reactions like polymerization of 2-bromoacetophenone or hydrolysis of the nitrile group if water is present.

    • Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 eq) can sometimes be beneficial to drive the reaction forward.

  • Reaction Temperature: The optimal temperature is a balance. While heating accelerates the desired reaction, excessive heat (>80-90 °C in many solvents) can lead to the formation of dark, tarry side products, significantly reducing the yield of the clean product.

  • Solvent Choice: The solvent plays a crucial role in solvating the ionic intermediates.

    • Polar Aprotic Solvents (e.g., DMF, Acetone, Acetonitrile): These are generally preferred. Acetone is an excellent, cost-effective choice. DMF can lead to higher yields but is more difficult to remove during work-up.

Q2: My TLC plate shows multiple spots, including a dark baseline material. What are the likely side products?

A2: The formation of multiple products indicates competing reaction pathways.

  • Self-condensation of 2-Bromoacetophenone: Under basic conditions, 2-bromoacetophenone can undergo self-condensation or polymerization, leading to complex mixtures and the characteristic dark, tarry material at the TLC baseline. This is exacerbated by strong bases and high temperatures.

  • Hydrolysis: If there is significant water in your solvent or reagents, both the ester (if using ethyl cyanoacetate) and the nitrile group of the product can undergo hydrolysis, especially under prolonged heating in the presence of a base.

  • Favorskii Rearrangement: Although less common in this specific reaction, α-haloketones can undergo Favorskii rearrangement under certain basic conditions, leading to isomeric acid or ester products.

Side_Reactions Start 2-Bromoacetophenone + Ethyl Cyanoacetate Desired Desired Product: 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile Start->Desired Intramolecular Cyclization Polymer Polymerization/ Self-Condensation Start->Polymer Strong Base/ High Temp. Hydrolysis Hydrolysis Products (Carboxylic Acid/Amide) Desired->Hydrolysis H₂O Present

Caption: Competing reactions in the synthesis.

Q3: The reaction seems to stall and does not go to completion. How can I improve the conversion rate?

A3: Incomplete conversion often points to insufficient activation or reaction time.

  • Increase Reaction Time: Monitor the reaction by TLC every 1-2 hours. Some reactions may require 8-12 hours or even longer to reach completion.

  • Catalyst Activity: If using a solid base like K₂CO₃, ensure vigorous stirring to maintain a good suspension. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates by facilitating the transport of the enolate into the organic phase.

  • Solvent Polarity: Switching to a more polar aprotic solvent like DMF can sometimes increase the rate of Sₙ2 reactions by better solvating the transition state.

Q4: What is the most effective method for purifying the final product?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method if the crude product is relatively clean (>80% purity). A solvent system of ethanol or isopropanol often works well. The product should precipitate as a white or off-white solid upon cooling.

  • Column Chromatography: If the crude product is an oil or contains significant colored impurities, column chromatography is necessary.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is a good starting point for elution. The product is moderately polar and should elute after non-polar impurities.

Experimental Protocols & Data

Baseline Protocol for Synthesis

This protocol provides a reliable starting point for optimization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add finely powdered anhydrous potassium carbonate (1.2 eq).

  • Reagents: Add acetone (100 mL) and ethyl cyanoacetate (1.0 eq). Stir the suspension for 15 minutes at room temperature.

  • Addition: Add 2-bromoacetophenone (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. Monitor the reaction's progress using TLC (3:7 Ethyl Acetate:Hexane). The starting materials will have different Rf values than the product spot that forms.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone.

  • Isolation: Evaporate the combined filtrate under reduced pressure to obtain the crude product, which is often a pale yellow solid or oil.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a white crystalline solid.

Table 1: Optimization of Reaction Conditions
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃ (1.2)Acetone56 (Reflux)865-75Baseline condition, clean reaction.
2K₂CO₃ (1.2)DMF80670-80Higher yield, but solvent removal is difficult.
3NaH (1.1)THF66 (Reflux)440-50Faster reaction, but significant side products observed.
4DBU (1.1)Acetonitrile82 (Reflux)560-70Homogeneous reaction, good yield.
5K₂CO₃ (1.2) + TBAB (0.1)Acetone56 (Reflux)475-85Accelerated reaction, improved yield.[1]

Proposed Reaction Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an initial Sₙ2 alkylation followed by an intramolecular cyclization (Dieckmann-type condensation).

  • Deprotonation: The base removes the acidic proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.

  • Sₙ2 Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion.

  • Intramolecular Cyclization: The ester part of the intermediate is then attacked by the enolate formed from the ketone, leading to a five-membered ring.

  • Lactonization: The resulting intermediate eliminates the ethoxide group to form the stable furanone ring structure.

Mechanism R1 Ethyl Cyanoacetate + Base Int1 Enolate Intermediate R1->Int1 1. Deprotonation Int2 Alkylated Intermediate Int1->Int2 2. SN2 Attack Br⁻ leaves R2 2-Bromoacetophenone R2->Int2 Int3 Cyclized Intermediate Int2->Int3 3. Intramolecular Cyclization Product Final Product + EtOH + Base-H⁺ Int3->Product 4. Lactonization (EtOH leaves)

Caption: Simplified reaction mechanism pathway.

References

  • Nguyen, T. B. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11). Available at: [Link][2]

  • Al-Tel, T. H. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Advances, 5(96), 79906-79914. Available at: [Link][3]

  • Abdelmajeed, A. M. et al. (2021). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. Journal of Heterocyclic Chemistry, 58(5), 1184-1193. Available at: [Link][4]

  • Sharma, P. et al. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. Crystallography Reports, 60(7), 1126-1131. Available at: [Link][5]

  • Al-Omair, M. A. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(1), 414-424. Available at: [Link][1]

Sources

Technical Support Center: Purification of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to equip you with the knowledge to overcome common challenges and optimize your purification workflow.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the chromatographic purification of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing poor resolution between my target compound, this compound, and closely related impurities during flash chromatography. How can I improve the separation?

Answer:

Poor separation is a common challenge, often stemming from a suboptimal choice of mobile phase or stationary phase. The polarity of the furanone core, combined with the phenyl and nitrile functionalities, requires a well-considered chromatographic strategy.

Causality and Resolution:

  • Mobile Phase Optimization is Key: The initial solvent system is the most critical factor. A common starting point for furanone derivatives is a hexane/ethyl acetate gradient.[1] However, if this provides inadequate separation, a systematic approach to solvent selection is necessary.

    • TLC Analysis: Before scaling up to a column, perform thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a silica gel column.[2]

    • Solvent Polarity Adjustment: If your compound and impurities are co-eluting, it indicates that the polarity of the mobile phase is not providing sufficient differential migration.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

      • If the spots remain at the baseline (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

    • Alternative Solvent Systems: For particularly challenging separations, consider incorporating a third solvent to modulate selectivity. Dichloromethane (DCM) can be a valuable addition to hexane/ethyl acetate systems. For highly polar impurities, a small percentage of methanol in DCM can be effective.[3]

  • Stationary Phase Considerations: While silica gel is the standard for normal-phase chromatography, its acidic nature can sometimes cause issues.[4]

    • Compound Stability: First, assess the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe streaking or the appearance of new spots, your compound may be degrading.[4]

    • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, reversed-phase chromatography on a C18 stationary phase could be a viable option, particularly if the impurities have significantly different hydrophobicities.[5]

Issue 2: The Compound is "Stuck" on the Column or Elutes Very Slowly

Question: My this compound is either not eluting from the silica gel column or is eluting with significant tailing, even with a high concentration of polar solvent. What is happening and how can I fix it?

Answer:

This issue typically points to strong interactions between your polar compound and the active sites on the silica gel stationary phase. The lactone, nitrile, and potentially other polar functional groups on your molecule can form strong hydrogen bonds with the silanol groups on the silica surface.

Causality and Resolution:

  • Highly Polar Nature of the Compound: Your target molecule possesses several polar functional groups, making it prone to strong adsorption on silica gel.

    • Increase Mobile Phase Strength: A more aggressive solvent system is needed. If 100% ethyl acetate is insufficient, a gradient including methanol is a logical next step. A common system for very polar compounds is a gradient of dichloromethane with an increasing percentage of methanol.[4]

    • Mobile Phase Modifiers: Adding a small amount of a modifier to your mobile phase can significantly improve elution and peak shape.

      • For acidic compounds, a small amount of acetic or formic acid (0.1-1%) can help by protonating the analyte and reducing its interaction with the silica.

      • For compounds that may have a basic character or are sensitive to acid, adding a small amount of triethylamine (TEA) (0.1-1%) can deactivate the acidic silanol sites on the silica gel, reducing tailing.[2]

  • Reversed-Phase Chromatography as an Alternative: If normal-phase chromatography continues to be problematic, switching to a reversed-phase system is a powerful alternative.[5] In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6]

    • Method Development: Start with a mobile phase of water and acetonitrile. A gradient from a high aqueous content to a high organic content will elute compounds in order of decreasing polarity.

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can be adjusted to control the ionization state of your compound and any impurities, which can dramatically affect retention and selectivity.[7][8] For many furanone derivatives, a mobile phase containing a buffer like sodium acetate at a slightly acidic pH can be effective.[6]

Issue 3: Sample Precipitation Upon Loading onto the Column

Question: When I try to load my crude this compound onto the column, it precipitates at the top of the silica. Why is this happening?

Answer:

Sample precipitation during loading is a common problem when the solvent used to dissolve the sample is significantly more polar than the initial mobile phase of the chromatography. This is often referred to as "solvent shock."

Causality and Resolution:

  • Solvent Incompatibility: If you dissolve your sample in a strong solvent like pure DCM or methanol and then load it onto a column equilibrated with a non-polar solvent like hexane, the sample will crash out of solution as the strong solvent diffuses into the weaker mobile phase.[9]

    • Liquid Loading with a Weaker Solvent: Dissolve your sample in the minimum amount of the initial mobile phase. If solubility is an issue, use a slightly more polar solvent, but keep the volume as small as possible.[10]

    • Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase.[3][10]

      • Dissolve your crude product in a volatile solvent (e.g., DCM, acetone, or ethyl acetate).

      • Add a small amount of silica gel (or Celite) to the solution to form a slurry.

      • Thoroughly evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

      • Carefully load this dry powder onto the top of your packed column. This ensures that your compound is introduced to the column in a solid state and will dissolve gradually as the mobile phase passes through, leading to a much sharper band and better separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a moderately polar compound like this compound, reversed-phase HPLC is an excellent starting point.[5] A C18 column is a versatile choice. Begin with a mobile phase gradient of water and acetonitrile. A typical starting gradient could be 10% to 90% acetonitrile over 20-30 minutes. Adding a small amount of formic acid or phosphoric acid (0.1%) to the mobile phase can improve peak shape.[11]

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed by at least two orthogonal methods. HPLC is a primary tool. You should see a single, sharp peak at the expected retention time. Additionally, obtaining spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry is crucial to confirm the structure and identify any remaining impurities.

Q3: My compound appears to be unstable and decomposes during purification. What can I do?

A3: Compound instability on silica gel is a known issue for certain classes of molecules.[4] As mentioned in the troubleshooting guide, test for stability on a TLC plate first. If decomposition is observed, consider the following:

  • Deactivate the Silica Gel: Pre-elute the column with your mobile phase containing 1% triethylamine to neutralize acidic sites.[2]

  • Use an Alternative Stationary Phase: Alumina or a bonded phase like diol can be less harsh.

  • Reversed-Phase Chromatography: This is often a milder technique as the stationary phase is less reactive.

  • Minimize Time on the Column: Run the chromatography as quickly as possible without sacrificing resolution.

Q4: Can I use chiral chromatography to separate enantiomers of this compound?

A4: If your synthesis could result in a racemic mixture and the separation of enantiomers is required, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for furanone derivatives.[5][12] The separation is typically performed in normal-phase mode using a mobile phase of hexane and an alcohol like isopropanol or ethanol.[5]

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel (Normal Phase)
  • TLC Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 7:3 hexane:ethyl acetate and adjust the ratio).

    • Visualize the spots under UV light and/or with a staining agent.

    • The optimal solvent system should give your target compound an Rf of ~0.25.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).

    • Pack the column with silica gel using the "slurry method" with your initial, least polar mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Preparative Reversed-Phase HPLC
  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, inject a small amount of your sample.

    • Develop a gradient method, for example, starting with 90:10 water:acetonitrile and ramping to 10:90 water:acetonitrile. Both phases should contain 0.1% formic acid.

    • Determine the retention time of your target compound and optimize the gradient for the best separation from impurities.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile, or DMSO if necessary, keeping the injection volume small).[9]

    • Filter the sample through a 0.45 µm syringe filter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the peak of your target compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.

Data Summary Table

ParameterNormal Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Hexane/Ethyl Acetate GradientWater/Acetonitrile Gradient with 0.1% Acid
Elution Order Least polar compounds elute firstMost polar compounds elute first
Primary Interaction Adsorption (polar interactions)Partitioning (hydrophobic interactions)[5]
Best For Less polar compounds, large scalePolar to moderately non-polar compounds, high resolution

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_choice Method Selection cluster_execution Execution cluster_analysis Analysis TLC TLC Method Development NP Normal Phase (Flash Chromatography) TLC->NP Rf ~0.25 Solubility Solubility Test RP Reversed Phase (HPLC) Solubility->RP Good aqueous/organic solubility Load_NP Dry Load Sample NP->Load_NP Load_RP Inject Filtered Sample RP->Load_RP Elute_NP Elute with Hex/EtOAc Load_NP->Elute_NP Collect_NP Collect & Analyze Fractions Elute_NP->Collect_NP Elute_RP Elute with H2O/ACN Load_RP->Elute_RP Collect_RP Collect & Analyze Fractions Elute_RP->Collect_RP Isolate Isolate Pure Compound Collect_NP->Isolate Collect_RP->Isolate

Caption: Workflow for selecting and optimizing a purification method.

Troubleshooting_Flowchart Start Poor Separation? Solvent Optimized Mobile Phase? Start->Solvent Stationary Compound Stable on Silica? Solvent->Stationary Yes Action_Solvent Adjust Polarity/ Try New Solvents Solvent->Action_Solvent No Result_Good Good Separation Stationary->Result_Good Yes Action_Stationary Switch to Alumina or Reversed Phase Stationary->Action_Stationary No Result_Bad Problem Persists Action_Solvent->Solvent Action_Stationary->Result_Bad

Caption: Logic for troubleshooting poor separation in chromatography.

References

  • Benchchem. Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • PubMed. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
  • SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement.
  • National Institutes of Health. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • Sorbent Technologies, Inc. Flash Chromatography Basics.
  • Chemical Papers. Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives.
  • BOC Sciences. CAS 7692-89-9 this compound.
  • Chromatography Forum. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemicalBook. 2,5-dihydro-4-(4-methylphenyl)-2-oxo-3-Furancarbonitrile | 50690-15-8.
  • International Union of Crystallography. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
  • ResearchGate. High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Teledyne ISCO. Chromatography Troubleshooting.

Sources

Technical Support Center: Synthesis of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (CAS 7692-89-9), a valuable heterocyclic building block.[][2] This butenolide derivative is typically synthesized via a base-catalyzed condensation reaction between a phenacyl halide (e.g., phenacyl bromide or chloride) and a cyanoacetate ester (e.g., ethyl cyanoacetate), followed by intramolecular cyclization. While the reaction appears straightforward, it is often accompanied by the formation of specific side products that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice in a question-and-answer format to help you identify, minimize, and eliminate common side products, ensuring a successful and efficient synthesis.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of Desired Product and a Complex Mixture of Side Products

Question: My reaction to synthesize this compound resulted in a low yield and my crude NMR shows multiple unexpected peaks. What are the likely side products and how can I prevent their formation?

Answer:

This is a common issue stemming from the reactivity of the starting materials and intermediates under basic conditions. The primary side products are typically formed through competing reaction pathways such as dimerization, polymerization, and further reactions of the initial product.

Most Common Side Products:

  • Phenacyl Cyanoacetate Dimer: This arises from the self-condensation of two molecules of the intermediate, ethyl 2-cyano-3-oxo-3-phenylpropanoate.

  • Favorskii Rearrangement Product: If using a strong base with phenacyl halides, a Favorskii rearrangement can occur, leading to phenylacetic acid derivatives after workup.

  • Hydrolysis Products: Premature hydrolysis of the nitrile or ester functionalities can occur if aqueous bases are used or if the reaction is exposed to water, leading to carboxylic acids or amides.[3]

  • Michael Addition Adducts: The desired butenolide product contains a Michael acceptor and can react with nucleophiles present in the mixture, including the enolate of ethyl cyanoacetate.

Core Causality: The choice and stoichiometry of the base, reaction temperature, and solvent are critical. Strong bases can deprotonate multiple sites, leading to a cascade of undesired reactions.

Troubleshooting Protocol 1: Minimizing Side Product Formation
ParameterRecommended ConditionRationale
Base Weak, non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a hindered organic base like DBU).Stronger bases (e.g., NaOEt, NaH) aggressively deprotonate ethyl cyanoacetate, increasing the concentration of the reactive enolate and promoting self-condensation and other side reactions.
Temperature Maintain low to ambient temperature (0 °C to 25 °C).Exothermic reactions can accelerate side product formation. Controlling the temperature limits the rates of competing dimerization and polymerization pathways.[3]
Solvent Anhydrous polar aprotic solvents (e.g., Acetone, THF, DMF).These solvents effectively dissolve the reactants while minimizing hydrolysis. Acetone is often a good starting point as it is easily removed.
Reagent Addition Slow, dropwise addition of phenacyl halide to the mixture of ethyl cyanoacetate and base.This strategy keeps the concentration of the electrophilic phenacyl halide low, favoring the desired reaction with the cyanoacetate enolate over self-condensation or other side reactions.
Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct

Question: During my synthesis, I observed the formation of an insoluble, possibly polymeric material. What is this and how can I avoid it?

Answer:

The formation of a high molecular weight, insoluble byproduct often points towards polymerization.[3] This can be initiated by basic impurities or excess base, particularly at elevated temperatures.

Likely Cause: Polymerization of intermediates or the final product. The butenolide ring system itself can be susceptible to base-catalyzed ring-opening polymerization under harsh conditions.

Troubleshooting Protocol 2: Preventing Polymerization
  • Purify Reagents: Ensure all reagents, especially the solvent and phenacyl halide, are free from acidic or basic impurities.

  • Control Stoichiometry: Use a precise stoichiometry of the base. An excess of base is a common cause of polymerization. A slight excess of the cyanoacetate ester relative to the phenacyl halide can sometimes be beneficial.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions initiated by atmospheric components.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting materials are consumed, proceed with the workup promptly to avoid prolonged exposure of the product to the basic reaction conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common competing side reactions.

reaction_pathway start Phenacyl Halide + Ethyl Cyanoacetate intermediate Intermediate: Ethyl 2-cyano-3-oxo-3-phenylpropanoate start->intermediate Base (e.g., K₂CO₃) Sₙ2 Reaction favorskii Side Product: Favorskii Rearrangement start->favorskii Strong Base (e.g., NaOEt) product Desired Product: 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile intermediate->product Intramolecular Cyclization (Desired) dimer Side Product: Dimerization intermediate->dimer Self-condensation (Excess Base) polymer Side Product: Polymerization intermediate->polymer Excess Base / High Temp

Caption: Desired vs. Undesired Reaction Pathways.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is an oil that is difficult to crystallize, and column chromatography gives poor separation. What purification strategy do you recommend?

Answer:

Purification challenges often arise when side products have similar polarities to the desired compound. A multi-step purification approach is often necessary.

Troubleshooting Protocol 3: Effective Purification Strategy
  • Aqueous Workup: After the reaction is complete, quench it with a mild acid (e.g., dilute HCl or NH₄Cl solution) to neutralize the base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Trituration: If the crude product is an oil or an amorphous solid, try triturating it with a solvent in which the desired product has low solubility, but the impurities are soluble. A common choice is a mixture of diethyl ether and hexane. This can often induce crystallization of the desired product.

  • Recrystallization: If a solid is obtained, recrystallization is the best method for purification. Ethanol or isopropanol are often suitable solvents. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

  • Column Chromatography: If crystallization fails, column chromatography is the next option.

    • Solvent System: Use a gradient elution system. Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

    • TLC Analysis: Carefully analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting and Optimization

The following diagram outlines a logical workflow for addressing common issues in this synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low Yield / Complex Mixture? start->check_yield check_polymer Insoluble Byproduct? check_yield->check_polymer No protocol1 Implement Protocol 1: - Weaker Base - Lower Temp - Slow Addition check_yield->protocol1 Yes check_purity Purification Issues? check_polymer->check_purity No protocol2 Implement Protocol 2: - Purify Reagents - Control Stoichiometry - Inert Atmosphere check_polymer->protocol2 Yes protocol3 Implement Protocol 3: - Acidic Workup - Trituration - Recrystallization check_purity->protocol3 Yes end Successful Synthesis check_purity->end No protocol1->start Re-run protocol2->start Re-run protocol3->end

Caption: Logical Troubleshooting Workflow.

References

  • BenchChem. (2025). Common side reactions of acetyl cyanide and how to avoid them. BenchChem Technical Support.
  • BOC Sciences. CAS 7692-89-9 this compound.
  • Santa Cruz Biotechnology, Inc. This compound.

Sources

Technical Support Center: Synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the base-catalyzed condensation of ethyl benzoylacetate and 2-chloroacetonitrile. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism is key to effective troubleshooting.

The reaction proceeds through a nucleophilic attack of the enolate of ethyl benzoylacetate on 2-chloroacetonitrile, followed by an intramolecular cyclization to form the dihydrofuran ring. The choice of base, solvent, and reaction temperature are critical to favor the desired reaction pathway and minimize the formation of byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation of Ethyl Benzoylacetate: The base may be too weak or not sufficiently anhydrous. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Degradation of Reactants or Intermediates: Prolonged reaction times or excessive temperatures can lead to decomposition.1. Base Selection & Handling: Use a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions. 2. Temperature Optimization: Gradually increase the reaction temperature. Start at room temperature and incrementally heat to reflux, monitoring the reaction progress by TLC. 3. Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed, proceed with the workup to avoid degradation.
Formation of a Significant Amount of Side Products 1. Self-condensation of Ethyl Benzoylacetate: A common side reaction, especially with strong bases and high concentrations. 2. Dimerization of 2-chloroacetonitrile: Can occur in the presence of a strong base. 3. Hydrolysis of the Nitrile or Ester: Presence of water in the reaction mixture can lead to the formation of carboxylic acids or amides.1. Controlled Addition: Add the base to a solution of ethyl benzoylacetate and 2-chloroacetonitrile at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize self-condensation. 2. Stoichiometry: Use a slight excess of ethyl benzoylacetate to ensure the complete consumption of 2-chloroacetonitrile. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.
Difficult Purification 1. Polar Byproducts: The presence of highly polar impurities can cause streaking on silica gel chromatography. 2. Product is an Oil or Low-Melting Solid: This can make isolation by filtration challenging. 3. Co-elution with Starting Materials: If the reaction has not gone to completion, separating the product from unreacted starting materials can be difficult.1. Workup Procedure: A thorough aqueous workup is crucial. Wash the organic layer with water and brine to remove the base and other water-soluble impurities. An acid-base extraction can also be effective in removing certain impurities[1]. 2. Recrystallization: If the product is a solid, recrystallization is the preferred method of purification. Test various solvent systems (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to find optimal conditions for crystal formation[1]. 3. Chromatography Optimization: If column chromatography is necessary, carefully select the eluent system based on TLC analysis to achieve good separation. A gradient elution may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: A strong, non-nucleophilic alkoxide base such as sodium ethoxide or potassium tert-butoxide is generally preferred. These bases are effective at deprotonating ethyl benzoylacetate to form the reactive enolate without competing in nucleophilic substitution reactions with 2-chloroacetonitrile. The choice may also depend on the solvent used.

Q2: Which solvent should I use for the synthesis?

A2: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are good choices as they can dissolve the reactants and the intermediate salts. Anhydrous ethanol can also be used, especially when sodium ethoxide is the base. It is crucial to use anhydrous solvents to prevent side reactions like hydrolysis.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically 2-chloroacetonitrile) and the appearance of the product spot can be tracked over time.

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: If your product is an oil, you can try several techniques to induce crystallization. First, ensure it is as pure as possible through an appropriate workup or column chromatography. Then, try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and slowly cooling it to room temperature, followed by placing it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth. Seeding with a small crystal of the pure compound, if available, is also a very effective method.

Q5: What are the key safety precautions for this synthesis?

A5: 2-Chloroacetonitrile is toxic and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The strong bases used are corrosive and moisture-sensitive. Always work under an inert atmosphere (e.g., nitrogen or argon) when handling anhydrous reagents and solvents.

Experimental Protocol

This detailed methodology provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl benzoylacetate

  • 2-Chloroacetonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve ethyl benzoylacetate (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.

  • Addition of 2-Chloroacetonitrile: After the addition of the base is complete, add 2-chloroacetonitrile (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Workflow

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EBA Ethyl Benzoylacetate Enolate Enolate of EBA EBA->Enolate CN 2-Chloroacetonitrile Adduct Nucleophilic Adduct CN->Adduct Base Base (e.g., NaOEt) Base->EBA Deprotonation Enolate->CN Nucleophilic Attack Product This compound Adduct->Product Intramolecular Cyclization (Loss of EtOH & Cl-)

Caption: Proposed reaction mechanism for the synthesis.

Purification Workflow

purification_workflow Crude Crude Product Workup Aqueous Workup (NH4Cl, Brine) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If solid Chromatography Column Chromatography Workup->Chromatography If oil or impure solid Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification strategy.

References

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • ResearchGate. Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent?. [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Reddit. Synthesis - General tips for improving yield?. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

  • Organic Syntheses. ACETOACETONITRILE, 2-(p-CHLOROPHENYL)-4-PHENYL-. [Link]

  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

  • ResearchGate. Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Reaction of ethyl benzoylacetate. [Link]

  • Organic Syntheses. ETHYL BENZOYLACETATE. [Link]

  • R Discovery. Ethyl Benzoyl Acetate Research Articles - Page 1. [Link]

  • ResearchGate. Reaction of ethyl benzoylacetate, acetylacetone, diethyl malonate and.... [Link]

  • European Patent Office. PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN. [Link]

  • ResearchGate. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]

  • MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, and In Silico Evaluation of Biological Activity. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and reactions of 3-OXO-2H-furan derivatives. [Link]

Sources

Technical Support Center: Troubleshooting Multicomponent Reactions for Furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furanones via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic tools. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your furanone synthesis.

Introduction to Furanone Synthesis via MCRs

Furanones are a critical class of heterocyclic compounds present in a vast array of natural products and pharmacologically active molecules. Their synthesis, particularly through multicomponent reactions, offers an efficient and atom-economical approach to generating molecular diversity.[1] However, the convergence of multiple reactants in a single pot can also lead to unique challenges, from low yields to complex purification hurdles. This guide is structured to provide logical, experience-based solutions to the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is giving a low yield of the desired furanone. What are the most common causes?

A1: Low yields in Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are frequently due to several factors.[2] Incomplete dehydration of the cyclic hemiacetal intermediate is a primary culprit. The acidic conditions, if too harsh, can also lead to polymerization or degradation of the starting materials or the furanone product itself.[3] Substrate-specific issues, such as steric hindrance that disfavors the necessary conformation for cyclization, can also play a significant role.

Q2: I'm observing a dark, tarry substance in my reaction mixture instead of the expected furanone. What's happening?

A2: The formation of a dark, tarry substance is a common issue, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis. This is often the result of acid-catalyzed polymerization of the starting materials or the furanone product. Furans, especially those with electron-donating substituents, can be sensitive to strong acids and may readily polymerize.

Q3: I'm struggling to purify my furanone product. It's either very non-polar and elutes with the solvent front, or it seems to degrade on the silica gel column.

A3: Purification of furanones can be challenging due to their diverse polarities. Very non-polar furanones may indeed have little retention on normal-phase silica gel.[4] Conversely, more polar furanones can interact strongly with the acidic silica surface, leading to degradation. In such cases, alternative purification strategies like reverse-phase chromatography, using a less acidic stationary phase, or deactivating the silica gel are recommended.

Q4: Can I use multicomponent reactions other than the Paal-Knorr synthesis to create furanones?

A4: Absolutely. While the Paal-Knorr is a classic method, other MCRs like the Passerini and Ugi reactions can be adapted for furanone synthesis. For instance, a Passerini-type reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid can lead to α-acyloxy amide intermediates that can be further cyclized to form furanones.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during multicomponent furanone synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired furanone is one of the most frequent challenges. The following workflow can help you diagnose and address the root cause.

Caption: Troubleshooting workflow for low or no product yield.

Causality and Solutions:

  • Starting Material Integrity: The purity of your starting materials is paramount in MCRs. Impurities can act as catalyst poisons or participate in side reactions.

    • Action: Verify the purity of all reactants by NMR, GC-MS, or other appropriate analytical techniques. Purify starting materials if necessary.

  • Reaction Conditions:

    • Catalyst: Strong protic acids like H₂SO₄ can be overly harsh.[6] Consider using milder Lewis acids or solid acid catalysts.[3] The choice of catalyst can significantly impact yield and selectivity.

    • Solvent: For reactions involving dehydration, ensure you are using an anhydrous solvent and inert atmosphere to drive the equilibrium towards the product.

    • Temperature: Higher temperatures can accelerate the reaction but may also promote decomposition. Experiment with a range of temperatures to find the optimal balance.

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the optimal reaction time and prevent product degradation from prolonged reaction times.[7]

Quantitative Data: Catalyst Screening for Paal-Knorr Furanone Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄Acetic Acid100465[3]
p-TsOHToluene110675[6]
Sc(OTf)₃CH₂Cl₂25288[3]
Bi(NO₃)₃CH₃CN80392[3]
Montmorillonite K-10Toluene110585[3]
Issue 2: Formation of Side Products

The presence of unexpected spots on your TLC plate or peaks in your crude NMR indicates the formation of side products. Identifying these impurities is the first step to mitigating their formation.

Common Side Products and Their Identification:

  • Aldol Condensation Products: Can occur if your dicarbonyl starting material can self-condense under acidic or basic conditions.

    • Identification: Look for the formation of new C-C bonds and α,β-unsaturated carbonyl moieties in your NMR and mass spectra.

  • Polymerization Products: Often appear as an insoluble tar or a broad baseline hump in the NMR spectrum.

  • Incompletely Reacted Intermediates: Such as the cyclic hemiacetal in the Paal-Knorr synthesis.

    • Identification: These will have characteristic hydroxyl signals in the ¹H NMR and IR spectra.

Mechanistic Insight: Paal-Knorr Furanone Synthesis and Side Reactions

Caption: Simplified mechanism of Paal-Knorr synthesis and common side reactions.

Solutions to Minimize Side Products:

  • Milder Conditions: As with low yield, switching to a milder catalyst and lower reaction temperature can often suppress side reactions.[3]

  • Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant, which can disfavor bimolecular side reactions like aldol condensations.

  • Protecting Groups: If a particularly reactive functional group is present on your substrate, consider protecting it before the reaction and deprotecting it afterward.

Issue 3: Purification Challenges

Purifying furanones can be a significant hurdle. Here are some strategies to address common purification problems.

Purification Strategy Flowchart

Caption: Decision tree for furanone purification strategies.

Detailed Purification Protocols:

Protocol 1: Purification of a Non-Polar Furanone by Normal-Phase Chromatography

  • Column Preparation: Dry pack a silica gel column with an appropriate diameter for your sample size.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like hexane or dichloromethane. If the product is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel and then adding the silica to the top of the column.[8]

  • Elution: Start with a very non-polar eluent system, such as 100% hexane, and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether.[4]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a Polar, Acid-Sensitive Furanone

  • Option A: Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica.

    • Pack the column with the slurry and proceed with purification as in Protocol 1.

  • Option B: Reverse-Phase HPLC:

    • Sample Preparation: Dissolve the crude product in the mobile phase (e.g., a mixture of water and acetonitrile).

    • HPLC Conditions: Use a C18 column with a gradient of water and acetonitrile or methanol. Adding a small amount of formic acid to the mobile phase can improve peak shape.[9]

    • Fraction Collection and Isolation: Collect the fractions containing your pure product and remove the solvent. This may require lyophilization if the mobile phase is primarily water.

Experimental Protocols

Detailed Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Furanone

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and the chosen solvent (e.g., toluene, 5 mL per mmol of dicarbonyl).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Passerini Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ugi Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Retrieved from [Link]

  • A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. Retrieved from [Link]

  • Help with purification of furanones. Reddit. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

  • Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Multicomponent reactions for the synthesis of heterocycles. PubMed. Retrieved from [Link]

  • Paal‐Knorr synthetic methods for substituted furans using either... ResearchGate. Retrieved from [Link]

  • The 100 facets of the Passerini reaction. Chemical Science. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]

  • Passerini reaction: Synthesis and applications in polymer chemistry. ResearchGate. Retrieved from [Link]

  • Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. MDPI. Retrieved from [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Retrieved from [Link]

  • One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Retrieved from [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301–307.
  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. MDPI. Retrieved from [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester Department of Chemistry. Retrieved from [Link]

  • Butenolide synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Retrieved from [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

Furanone Derivatives Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of furanone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure crystalline furanone-based compounds. Furanones are a pivotal class of heterocyclic compounds, forming the core of numerous natural products and pharmacologically active molecules. Their purification, however, is not always straightforward. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of furanone recrystallization, ensuring the integrity and purity of your compounds.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues you may encounter during the recrystallization of furanone derivatives in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My furanone derivative "oiled out" upon cooling instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is particularly prevalent with low-melting point solids or when the solution is highly impure.[1][2] An oil phase can trap impurities, defeating the purpose of recrystallization. Here’s a systematic approach to resolve this issue:

  • Immediate Corrective Actions:

    • Reheat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool much more slowly.[2]

    • Slow Cooling is Crucial: Rapid cooling is a frequent cause of oiling out.[3] Insulate the flask (e.g., with glass wool or by placing it in a beaker of warm water) to ensure a gradual temperature decrease. This provides sufficient time for the molecules to orient themselves into a crystal lattice.

    • Induce Crystallization at a Higher Temperature: Before the solution cools to the temperature at which it oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] This provides a nucleation site for crystal growth to begin above the "oiling out" temperature.

  • If the Problem Persists:

    • Solvent System Re-evaluation: The chosen solvent's boiling point might be too high relative to your compound's melting point.[2] Consider a lower-boiling point solvent. Alternatively, if using a mixed solvent system, you may have added too much of the "poor" solvent too quickly. Re-dissolve the oil and add a small amount of the "good" solvent to regain a clear solution before attempting a slower cooling process.[5]

    • Preliminary Purification: A high impurity load can significantly depress the melting point of your compound, leading to oiling out.[1] Consider a rapid preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove the bulk of impurities before recrystallization.

Question 2: I have very low or no crystal yield after cooling the solution, even in an ice bath. What went wrong?

Answer:

A low or non-existent yield of crystals typically points to issues with supersaturation. Here are the most common causes and their solutions:

  • Excess Solvent: This is the most frequent reason for poor recovery.[2] You may have used too much solvent to dissolve the crude product, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent.[1] Once the volume is reduced, allow the solution to cool again. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid residue forms.

  • Inappropriate Solvent Choice: The furanone derivative might be too soluble in the chosen solvent, even at low temperatures.

    • Solution: A mixed-solvent system is often the answer. Use a "good" solvent in which your compound is highly soluble and add a "poor" (or "anti-solvent") in which it is sparingly soluble, dropwise to the hot solution until turbidity persists.[5] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[5] Common miscible pairs for furanones of varying polarity include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[6][7]

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation point for crystals to start forming.

    • Solution: Induce crystallization by:

      • Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass rod.[4]

      • Seeding: Add a tiny crystal of the pure furanone derivative (a "seed crystal") to the cooled solution.[8]

      • Ultra-Cooling: In some cases, cooling to even lower temperatures (e.g., in a dry ice/acetone bath) can induce nucleation, but be mindful that rapid crystallization can trap impurities.[9]

Question 3: My furanone derivative seems to be decomposing during recrystallization. How can I prevent this?

Answer:

Furanones, being lactones (cyclic esters), can be susceptible to hydrolysis or other degradation pathways, especially under harsh conditions.

  • Hydrolysis: The lactone ring can be cleaved by hydrolysis, particularly in the presence of acidic or basic impurities, or when using protic solvents like water or methanol at elevated temperatures for prolonged periods.

    • Preventative Measures:

      • Aprotic Solvents: If you suspect hydrolysis, switch to aprotic solvents such as ethyl acetate, acetone, or toluene.

      • Neutral pH: Ensure your crude material is free from strong acidic or basic residues from the reaction workup. A pre-recrystallization wash of an organic solution of your crude product with brine can help.

      • Minimize Heating Time: Dissolve your compound in the hot solvent as quickly as possible and avoid prolonged heating.

  • Thermal Decomposition: Some furanone derivatives may be thermally labile.

    • Preventative Measures:

      • Lower Boiling Point Solvents: Choose a solvent with a lower boiling point.

      • Room Temperature Recrystallization: For highly sensitive compounds, consider recrystallization at room temperature or below using techniques like vapor diffusion or solvent layering. In vapor diffusion, a solution of the compound in a volatile "good" solvent is placed in a sealed container with a "poor" solvent; slow diffusion of the "poor" solvent's vapor into the solution induces crystallization.[10]

  • Isomerization/Epimerization: For chiral furanones, particularly those with a stereocenter adjacent to the carbonyl group, there is a risk of epimerization under basic or even mildly acidic conditions, compromising the stereochemical purity.

    • Preventative Measures:

      • Strictly Neutral Conditions: Maintain neutral pH throughout the purification process.

      • Non-basic Solvents: Avoid basic solvents like pyridine.

      • Temperature Control: Perform the recrystallization at the lowest temperature feasible.

      • Alternative Solvents: If epimerization is observed, recrystallization in a different, non-polar solvent may be beneficial as it can minimize the chemical reactions that lead to epimerization.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my furanone derivative?

A1: The ideal recrystallization solvent should dissolve your furanone derivative completely when hot but sparingly or not at all when cold.[12] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent. A general rule of thumb is "like dissolves like".[13] The polarity of your furanone derivative, dictated by its substituents, is the key determinant.

Q2: Can you provide a starting point for solvent selection based on my furanone's structure?

A2: Absolutely. The following table provides empirically derived solvent recommendations for furanone derivatives of varying polarities.

Furanone Derivative Polarity Typical Substituents Recommended Single Solvents Recommended Mixed-Solvent Systems Comments
Non-Polar Alkyl, Aryl, HalogenHexane, Heptane, Cyclohexane, TolueneToluene/Hexane, Dichloromethane/HexaneBe cautious of "oiling out" with low-melting point non-polar compounds.[2]
Moderately Polar Ester, Ketone, Ether, NitroarylEthyl Acetate, Dichloromethane, Acetone, IsopropanolEthyl Acetate/Hexane, Acetone/Water, Ethanol/WaterEthanol/water is a versatile and effective system for many moderately polar organics.[14]
Polar Hydroxyl, Carboxylic Acid, AmideEthanol, Methanol, WaterEthanol/Water, Methanol/DichloromethaneFor highly polar furanones, water can be an excellent recrystallization solvent due to the large temperature difference between its boiling and freezing points.[13]

Q3: What is the proper technique for using a mixed-solvent system?

A3: The most common method is the "solvent/antisolvent" approach.[5] First, dissolve your crude furanone derivative in a minimum amount of the hot "good" solvent (the one in which it is more soluble). Then, while keeping the solution hot, add the "poor" solvent (the antisolvent) dropwise until you observe persistent cloudiness (the point of saturation).[15] Following this, add a few more drops of the hot "good" solvent to just redissolve the precipitate, creating a saturated solution at that temperature. Allow this solution to cool slowly and undisturbed.[15]

Q4: My crystals are very fine needles, making them difficult to filter and dry. How can I obtain larger crystals?

A4: The formation of very fine needles is often a result of rapid crystallization. To encourage the growth of larger, more easily filterable crystals, slow down the cooling process as much as possible. After dissolving your compound in the hot solvent, cover the flask and allow it to cool to room temperature on the benchtop, undisturbed, over several hours before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

Experimental Protocol: General Recrystallization of a Furanone Derivative

This protocol provides a step-by-step methodology for a typical single-solvent recrystallization.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent.

  • Dissolution: Place the crude furanone derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-heated clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Process

To aid in decision-making during your recrystallization experiments, the following flowcharts have been developed.

Solvent Selection Workflow

Solvent_Selection start Start: Crude Furanone Derivative test_solubility Test Solubility in a Range of Solvents (Polar & Non-Polar) start->test_solubility hot_soluble Is it soluble in hot solvent? test_solubility->hot_soluble cold_insoluble Is it insoluble/sparingly soluble in cold solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider a Mixed-Solvent System hot_soluble->mixed_solvent No single_solvent Use as a Single Recrystallization Solvent cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No find_good_solvent Identify a 'Good' Solvent (dissolves compound well when hot) mixed_solvent->find_good_solvent find_poor_solvent Identify a 'Poor' Solvent (compound is sparingly soluble when hot, miscible with 'good' solvent) find_good_solvent->find_poor_solvent proceed_mixed Proceed with Mixed-Solvent Recrystallization find_poor_solvent->proceed_mixed

Caption: A decision tree for selecting an appropriate solvent system.

Troubleshooting Flowchart

Troubleshooting start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiled_out Compound 'Oiled Out'? check_crystals->oiled_out No success Success! Collect & Dry Crystals check_crystals->success Yes no_yield Low/No Crystal Yield? oiled_out->no_yield No reheat_dilute Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_dilute Yes induce_crystallization Induce Crystallization: Scratch or Seed no_yield->induce_crystallization No, solution is clear boil_off_solvent Boil Off Excess Solvent no_yield->boil_off_solvent Yes reheat_dilute->check_crystals change_solvent Change Solvent System reheat_dilute->change_solvent If problem persists induce_crystallization->check_crystals use_mixed_solvent Use a Mixed-Solvent System induce_crystallization->use_mixed_solvent If no success change_solvent->start boil_off_solvent->check_crystals boil_off_solvent->use_mixed_solvent If problem persists use_mixed_solvent->start

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • Brainly. (2024, January 24). [FREE] Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this - brainly.com. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • 4. Crystallization. (n.d.). Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • CUNY. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • LibreTexts. (2022, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. Retrieved from [Link]

  • WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. Retrieved from [Link]

  • WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). FA Polymerization Disruption by Protic Polar Solvents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2024, February 6). How to recrystallize and separate the substance I synthesized in toluene but is oily. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • TSI Journals. (2011, May 29). synthesis-and-cytotoxicity-studies-of-some-furanone-derivatives.pdf. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • How to Grow Crystals. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • ResearchGate. (2012, December 13). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]

  • ResearchGate. (2023, April 5). What is the best method for a two solvent crystallization ?. Retrieved from [Link]

  • MDPI. Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Retrieved from [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • NIH. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yield in Dihydrofuran Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dihydrofuran carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this important chemical transformation.

Introduction

Dihydrofuran carbonitriles are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be challenging, often plagued by low yields due to competing side reactions, improper reaction conditions, or difficulties in purification. This guide aims to provide a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems you might be encountering in your synthesis.

Question 1: My reaction yield is consistently low. What are the most common causes?

Low yields in dihydrofuran carbonitrile synthesis can often be traced back to a few key factors:

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.

  • Poor Quality of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.

  • Incorrect Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.

  • Inefficient Cyclization: The final ring-closing step can be slow or reversible under certain conditions.

Troubleshooting Workflow: Low Yield

Below is a systematic approach to diagnosing the root cause of low yields.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents optimize_base Optimize Base and Stoichiometry check_reagents->optimize_base Reagents Pure optimize_temp Screen Reaction Temperatures optimize_base->optimize_temp Base Optimized check_cyclization Investigate Cyclization Efficiency optimize_temp->check_cyclization Temp Optimized purification_issue Assess Purification Method check_cyclization->purification_issue Cyclization Confirmed yield_improved Yield Improved purification_issue->yield_improved Purification Optimized

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing the formation of a significant amount of aza-Michael or other side products. How can I suppress these?

The formation of side products is a common issue, particularly in base-catalyzed reactions. The Thorpe-Ziegler reaction, a key method for synthesizing cyclic β-enaminonitriles, can sometimes lead to undesired intermolecular condensations if not performed under high-dilution conditions.[1][2][3][4]

Explanation of Causality:

The desired intramolecular cyclization competes with intermolecular reactions. High concentrations of reactants favor the latter. The choice of a non-nucleophilic base is also crucial to avoid addition to the nitrile groups.

Protocol for Minimizing Side Product Formation
  • High-Dilution Conditions:

    • Slowly add the dinitrile substrate to a solution of the base in the reaction solvent over an extended period (e.g., 4-8 hours) using a syringe pump. This maintains a low concentration of the substrate, favoring intramolecular cyclization.

  • Choice of Base:

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).[1] These bases are effective at deprotonation without the risk of acting as nucleophiles.

  • Solvent Selection:

    • Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they do not participate in the reaction.[1]

ConditionRationalePotential Impact on Yield
High Dilution Favors intramolecular cyclization over intermolecular polymerization.Significant increase
Non-Nucleophilic Base Prevents side reactions involving the base attacking the nitrile.Moderate to significant increase
Aprotic Solvent Minimizes solvent interference and potential side reactions.Moderate increase
Question 3: My cyclization step to form the dihydrofuran ring is inefficient. What factors influence this step?

The intramolecular cyclization is often the rate-determining step and can be influenced by several factors. In many syntheses of dihydrofurans, this involves an intramolecular SN2 reaction.[5][6]

Key Factors Influencing Cyclization:

  • Leaving Group Ability: A better leaving group on the electrophilic carbon will accelerate the cyclization.

  • Ring Strain: The ease of forming the five-membered dihydrofuran ring can be affected by the substitution pattern on the acyclic precursor.

  • Base Strength: The base must be strong enough to deprotonate the nucleophile without causing elimination or other side reactions.

Optimization of the Cyclization Step

Cyclization_Optimization factors Key Factors Leaving Group Steric Hindrance Base Strength strategies Optimization Strategies Use a better leaving group (e.g., tosylate, mesylate) Modify substrate to reduce steric clash Screen weaker, non-hindered bases (e.g., K₂CO₃) factors:f1->strategies:s1 factors:f2->strategies:s2 factors:f3->strategies:s3

Caption: Factors and strategies for cyclization.

For instance, in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, a related heterocyclic system, the choice of base was found to be critical, with potassium carbonate providing better yields than stronger bases in some cases.[7] This highlights the importance of fine-tuning the basicity for optimal cyclization.

Question 4: I'm having difficulty purifying my dihydrofuran carbonitrile product. What are the recommended methods?

Dihydrofuran carbonitriles can sometimes be unstable to silica gel chromatography, especially if the silica is acidic.

Recommended Purification Techniques:

  • Neutralized Silica Gel Chromatography:

    • Wash the silica gel with a solution of triethylamine (1-2%) in the eluent to neutralize acidic sites before packing the column.

  • Recrystallization:

    • If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Extractive Distillation:

    • For volatile products, extractive distillation can be employed to separate the product from impurities and water.[8]

Step-by-Step Protocol for Neutralized Silica Gel Chromatography
  • Prepare the Slurry: In a beaker, slurry the required amount of silica gel with the chosen eluent.

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir: Stir the slurry for 15-20 minutes to ensure complete neutralization.

  • Pack the Column: Pack the chromatography column with the neutralized silica gel slurry.

  • Equilibrate: Run 2-3 column volumes of the eluent (containing 1-2% triethylamine) through the column before loading the sample.

  • Load and Elute: Load the crude product and elute with the neutralized eluent system.

Conclusion

Overcoming low yield in the synthesis of dihydrofuran carbonitriles requires a systematic and informed approach to troubleshooting. By carefully considering factors such as reactant purity, choice of base and solvent, reaction conditions, and purification methods, it is possible to significantly improve the efficiency of these important synthetic transformations. This guide provides a starting point for addressing common challenges, and further optimization may be necessary for specific substrates and reaction pathways.

References

  • Demidov, M. R., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). A three-component reaction of β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes provides trans-4,5-dihydrofuran-3-carbonitriles in good yields. Journal of Organic Chemistry, 86(10), 7460–7476. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1289–1293. [Link]

  • Grokipedia. (2026, January 8). Thorpe reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Fan, C., Wang, Y., Wu, J., & Wang, L. (2010). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Organic & Biomolecular Chemistry, 8(21), 4951–4956. [Link]

  • Wang, X., et al. (2019). Base-Mediated Tunable Synthesis of 2‑Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15576-15585. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31813–31826. [Link]

  • Nangunuri, B. G., Shirke, R. P., & Kim, M. (2021). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Organic & Biomolecular Chemistry, 19(44), 9687-9692. [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • da Silva, A. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(9), 1945-1953. [Link]

  • Harmata, M., & Lee, D. R. (2002). A Synthesis of Dihydrofuran-3(2H)-ones. Organic Letters, 4(15), 2541–2542. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Tetrahydrofuran purification - US4918204A.
  • Padwa, A., & Weingarten, M. D. (1996). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 96(1), 223–270. [Link]

  • Bellina, F., et al. (2002). A new route to 2-alkenyl-1,3-dicarbonyl compounds, intermediates in the synthesis of dihydrofurans. Tetrahedron, 58(3), 589-596. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Kumar, S., et al. (2020). Fujiwara‐Moritani Assisted Synthesis of Conjugated 2,3‐Dihydrofuran Trienes and Corresponding 2,3‐Dihydrobenzofuran Derivative. ChemistrySelect, 5(40), 12567-12571. [Link]

Sources

Technical Support Center: Characterization of Impurities in 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the characterization and control of impurities.

I. Understanding the Synthesis: The Knoevenagel Condensation Pathway

The synthesis of this compound typically proceeds via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1][2][3] This reaction involves the condensation of an active methylene compound, in this case, a cyanoacetate derivative, with an aldehyde, benzaldehyde, followed by an intramolecular cyclization. The reaction is typically catalyzed by a mild base.

II. Troubleshooting Common Synthesis Issues

This section addresses prevalent problems encountered during the synthesis, offering causative explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield of my target product, or the reaction is not proceeding at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key factors:

  • Catalyst Inefficiency: The choice and concentration of the basic catalyst are critical. A base that is too weak may not be sufficient to deprotonate the active methylene compound, while a base that is too strong can promote undesired side reactions.[2]

    • Troubleshooting:

      • Catalyst Screening: If using a weak amine catalyst like piperidine or pyridine, ensure it is fresh and free of contaminants. Consider screening other mild bases such as ammonium acetate or basic alumina.

      • Concentration Optimization: The catalyst concentration is crucial. Typically, catalytic amounts are sufficient. High concentrations can lead to side reactions.

  • Inadequate Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, thus reducing the yield.

    • Troubleshooting:

      • Azeotropic Distillation: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is a highly effective strategy.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate.

    • Troubleshooting:

      • Temperature Adjustment: While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at elevated temperatures.

  • Poor Quality of Starting Materials: The purity of benzaldehyde and the cyanoacetate derivative is paramount.

    • Troubleshooting:

      • Purity Check: Ensure the benzaldehyde is free of benzoic acid, a common impurity formed upon oxidation. The cyanoacetate derivative should be of high purity.

III. Identification and Characterization of Key Impurities

Understanding the impurity profile is crucial for developing a robust and reproducible synthesis. Below are some of the most common impurities encountered, along with their characterization.

Impurity A: Michael Adduct
  • Formation: This impurity arises from the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product before cyclization. This is more prevalent if an excess of the cyanoacetate derivative is used or if the reaction conditions favor addition over cyclization.

  • Characterization:

    • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the sum of the product's molecular weight and the molecular weight of the active methylene compound.

    • NMR Spectroscopy: Look for additional signals in both the ¹H and ¹³C NMR spectra corresponding to the added methylene group and its neighboring protons. The characteristic signals of the furanone ring will be absent.

Impurity B: Benzaldehyde Self-Condensation Product (Benzoin)
  • Formation: This can occur if the basic catalyst used is too strong, promoting the self-condensation of benzaldehyde.

  • Characterization:

    • HPLC-UV: Benzoin will have a different retention time compared to the product and starting materials.

    • MS: The molecular ion peak will correspond to the dimer of benzaldehyde.

Impurity C: Unreacted Starting Materials
  • Formation: Incomplete reaction is a common source of impurities.

  • Characterization:

    • TLC and HPLC: The presence of spots/peaks corresponding to the starting materials (benzaldehyde and the cyanoacetate derivative) is a clear indicator.

Impurity D: Hydrolysis Product
  • Formation: The nitrile group of the final product can undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic workup conditions, or during prolonged reaction times at elevated temperatures.

  • Characterization:

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretching band characteristic of a carboxylic acid and a shift in the carbonyl stretching frequency.

    • ¹³C NMR: The carbon signal of the nitrile group will be replaced by a signal corresponding to a carboxylic acid carbon.

Impurity Potential Cause Identification Techniques Mitigation Strategy
Michael AdductExcess active methylene compoundMS, NMRUse stoichiometric amounts of reactants
BenzoinBase too strongHPLC-UV, MSUse a milder basic catalyst
Unreacted Starting MaterialsIncomplete reactionTLC, HPLCOptimize reaction time and temperature
Hydrolysis ProductAcidic/basic workup, prolonged heatingFT-IR, NMRNeutral workup, minimize reaction time

IV. Analytical Methodologies and Protocols

Robust analytical methods are essential for monitoring reaction progress and characterizing the final product and its impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

A reverse-phase HPLC method is a powerful tool for separating the product from its impurities.

  • Protocol:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: Ramp to 80% B

      • 20-25 min: Hold at 80% B

      • 25-30 min: Return to 20% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region for the phenyl group protons and characteristic signals for the protons on the furanone ring.

    • ¹³C NMR: Look for signals corresponding to the carbonyl carbon, the nitrile carbon, and the carbons of the phenyl and furanone rings.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the product and any impurities. Fragmentation patterns can provide structural information. Common adducts in mass spectrometry should be considered during data interpretation.[2][4][5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Confirm the presence of key functional groups: C≡N (nitrile), C=O (lactone carbonyl), and C=C (alkene) stretches.

V. Visualization of Workflows and Relationships

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for addressing low product yield.

Relationship of Impurities to Synthesis Pathway

ImpurityFormation Reactants Benzaldehyde + Cyanoacetate Derivative Intermediate α,β-Unsaturated Intermediate Reactants->Intermediate Knoevenagel Condensation Benzoin Impurity B: Benzoin Reactants->Benzoin Self-Condensation (Strong Base) Product This compound Intermediate->Product Intramolecular Cyclization MichaelAdduct Impurity A: Michael Adduct Intermediate->MichaelAdduct Michael Addition (Excess Cyanoacetate) Hydrolysis Impurity D: Hydrolysis Product Product->Hydrolysis Hydrolysis

Sources

Stability studies of "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Welcome to the technical support center for "this compound" (CAS 7692-89-9). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during experimental work.

Q1: I'm observing a rapid loss of my parent compound in an aqueous solution, even at neutral pH. What's happening?

A1: While the 2,5-dihydrofuranone ring system has moderate stability, it possesses two primary labile sites: the lactone (cyclic ester) and the nitrile group, both susceptible to hydrolysis.

  • Causality: The core issue is likely hydrolysis. Lactones, especially five-membered rings (γ-lactones), can undergo ring-opening.[3][4] Although this is most rapid under basic conditions, it can still occur at neutral or acidic pH, sometimes catalyzed by enzymes (if using biological media) or trace metal ions. The nitrile group is also prone to hydrolysis, typically converting to an amide and then a carboxylic acid, a reaction often accelerated by acid or base.[5][6][7]

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of +18 Da suggests hydrolysis of the nitrile to an amide. A mass increase of +36 Da suggests hydrolysis of both the lactone and nitrile.

    • Solvent Purity: Ensure your water is high-purity (e.g., Milli-Q) and buffers are freshly prepared. Contaminants can catalyze degradation.

    • Control Temperature: Perform the experiment at a lower temperature (e.g., 4°C) to see if the degradation rate decreases significantly. Thermal stress can accelerate hydrolysis.

    • Consider Non-Aqueous Solvents: If your experimental design allows, test the stability in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to see if the degradation is mitigated.

Q2: My stability results are inconsistent across different batches of the compound.

A2: This points to variability in the starting material or experimental conditions.

  • Causality: The most common causes are impurities in the starting material that may catalyze degradation or inconsistencies in the experimental setup (e.g., pH, temperature, light exposure).

  • Troubleshooting Workflow:

G start Inconsistent Stability Results q1 Analyze all batches by HPLC/UPLC for purity profile. Are profiles identical? start->q1 impurity Different impurity profiles detected. Certain impurities may be catalytic. q1->impurity No same_profile Purity profiles are identical. q1->same_profile Yes action1 Action: Re-purify material or identify and track the problematic impurity. impurity->action1 q2 Review experimental protocols. Are pH, temperature, and light conditions strictly controlled? same_profile->q2 protocol_issue Experimental conditions are variable. q2->protocol_issue No protocol_ok Protocols are strictly controlled. Issue persists. q2->protocol_ok Yes action2 Action: Standardize protocols. Use calibrated equipment and shield from light. protocol_issue->action2 action3 Action: Investigate solution stability. Compound may be degrading after dissolution but before analysis. protocol_ok->action3

Caption: Troubleshooting inconsistent stability results.

Q3: I performed a forced degradation study and see almost no degradation under oxidative stress (H₂O₂). Is this expected?

A3: It is plausible. While some molecules are highly sensitive to oxidation, others are robust.

  • Expertise & Experience: The structure of this compound does not contain functional groups that are classically hyper-sensitive to oxidation, such as phenols, thiols, or aldehydes. The electron-deficient double bond and the phenyl ring are relatively stable to peroxide.

  • Trustworthiness (Self-Validation): To ensure your result is not a false negative, you must confirm your experimental conditions were sufficiently stressful.

    • Increase Stress Level: If you used 3% H₂O₂ at room temperature, try increasing the concentration to 10% or the temperature to 50-60°C.[8]

    • Use a Different Oxidant: Consider a metal-catalyzed oxidation (e.g., Fenton chemistry) or a different radical initiator to explore other oxidative pathways.

    • Positive Control: Include a compound known to be sensitive to oxidation in a parallel experiment to validate that your methodology can detect oxidative degradation.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on its functional groups, the primary degradation pathways are hydrolysis, photolysis, and thermolysis.

  • Hydrolytic Pathway (Acidic/Basic): The most probable pathway involves nucleophilic attack on the lactone carbonyl and the nitrile carbon.[4][9]

    • Under basic conditions: Expect rapid saponification of the lactone to form a ring-opened hydroxy carboxylate.[4][10] The nitrile may also hydrolyze.

    • Under acidic conditions: The reaction is typically slower. Protonation of the carbonyl oxygen activates the lactone for nucleophilic attack by water.[5] The nitrile can also undergo acid-catalyzed hydrolysis.[7]

  • Photolytic Pathway: The conjugated system, including the phenyl ring and the α,β-unsaturated nitrile, can absorb UV light. This energy can lead to isomerization (e.g., E/Z isomerization if applicable to analogs) or cycloaddition reactions. Furanone analogues of other compounds have been studied for their photochemical properties, indicating this is a relevant stress factor.[11]

  • Thermal Pathway: High temperatures can provide the energy needed to overcome activation barriers for reactions like decarboxylation (if the lactone ring opens) or complex rearrangements. Studies on similar furanones show that thermal decomposition can lead to ring-opening and the formation of smaller volatile compounds.[12][13]

Q5: How do I design a comprehensive forced degradation study for this compound?

A5: A forced degradation or "stress testing" study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2] The study should intentionally degrade the compound to a target level of 5-20%.[8]

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Analyze by Stability- Indicating Method (e.g., HPLC-UV/MS) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidation (e.g., 3% H₂O₂, 60°C) C->F D Thermal (e.g., 80°C, Solid & Solution) D->F E Photolytic (ICH Q1B light exposure) E->F G Assess Peak Purity (e.g., PDA detector) F->G H Calculate Mass Balance G->H I Identify Major Degradants (e.g., LC-MS/MS, NMR) H->I API Drug Substance (2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile) API->A API->B API->C API->D API->E

Caption: Workflow for a forced degradation study.

Q6: What are appropriate starting conditions for a forced degradation study?

A6: The goal is to achieve detectable degradation without destroying the molecule completely. The following table provides recommended starting points, which should be optimized for your specific needs.

Stress ConditionReagent/ParameterTemperatureTimepoints (hours)Notes
Acid Hydrolysis 0.1 M HCl60°C0, 2, 6, 12, 24If poorly soluble, a co-solvent like ACN or methanol may be needed.[14]
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)0, 0.5, 1, 2, 4Base-catalyzed hydrolysis is often rapid; monitor closely at initial timepoints.
Oxidation 3% H₂O₂60°C0, 2, 6, 12, 24Protect from light to prevent formation of free radicals from peroxide.
Thermal (Dry) N/A (Solid State)80°C1, 3, 7 daysUse a calibrated oven and observe for physical changes (color, melting).
Thermal (Solution) In Diluent (e.g., 50:50 ACN:H₂O)80°C0, 6, 12, 24, 48Compares solution stability to solid-state stability.
Photostability ICH Q1B Option 2AmbientN/AExpose solid and solution samples to ≥1.2 million lux hours and ≥200 W h/m².

Part 3: Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolysis (Acid/Base)

This protocol outlines a typical workflow for assessing hydrolytic stability.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve "this compound" in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). The use of a stock solution minimizes solubility issues in the final aqueous stress medium.[8]

  • Preparation of Stress Samples:

    • For each timepoint, pipette a known volume of the stock solution into a vial.

    • Add the stress medium (e.g., 0.1 M HCl or 0.1 M NaOH) to reach the final target concentration (e.g., 0.1 mg/mL).

    • Vortex briefly to mix.

  • Incubation:

    • Place the vials in a calibrated heating block or water bath set to the desired temperature (e.g., 60°C for acid, 25°C for base).

    • Start a timer for each timepoint.

  • Sampling and Quenching:

    • At each designated timepoint (e.g., 0, 2, 6 hours), remove a vial.

    • Immediately neutralize the sample to stop the degradation reaction.

      • For acidic samples, add an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to 1 mL of 0.1 M HCl sample).

      • For basic samples, add an equimolar amount of HCl.

    • Dilute the quenched sample with mobile phase to the working concentration for your analytical method.

  • Analysis:

    • Analyze all samples (including a t=0 and an unstressed control) using a validated, stability-indicating HPLC-UV method.

    • The analytical method should be capable of resolving the parent peak from all potential degradation products.[15]

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining at each timepoint.

    • Determine the peak area of any new peaks to quantify the formation of degradation products.

    • Ensure mass balance is conserved (i.e., the sum of the parent peak area and all degradant peak areas remains constant relative to the t=0 sample).

References

  • Pascual, A., et al. (2022). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. National Institutes of Health. [Link]

  • Iskrova, M., et al. (2023). Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning. The Journal of Physical Chemistry A. [Link]

  • LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

  • Wikipedia. Lactone. [Link]

  • Dubois, P., et al. (2018). Chapter 5: Ring-opening Polymerization of Lactones. In Organocatalysis for Green Polymerization. Royal Society of Chemistry. [Link]

  • ResearchGate. The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

  • LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Jensen, L. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Ankur, C. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology. [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

  • ResearchGate. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. [Link]

  • Shu, C. K., et al. (1987). Volatile Components of the Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. [Link]

  • ResearchGate. Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. [Link]

  • ResearchGate. Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. [Link]

  • ResearchGate. Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with some NH nucleophiles. [Link]

  • ResearchGate. SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. [Link]

  • ResearchGate. 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. [Link]

  • Mahía, J., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData. [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

  • ResearchGate. Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]

Sources

Validation & Comparative

The Bioactive Potential of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile: A Comparative Guide to Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furanone Scaffold in Medicinal Chemistry

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the furan ring, with its electron-rich nature and potential for diverse functionalization, allows for fine-tuning of its physicochemical properties to enhance interactions with biological targets.[1][3]

This guide focuses on a specific class of furan derivatives: the 2(5H)-furanones (also known as butenolides), characterized by an unsaturated γ-lactone ring. In particular, we will explore the potential bioactivity of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile , a compound whose specific biological profile is not extensively documented in publicly available literature. To elucidate its potential, we will draw comparisons with structurally related furanone derivatives that have been the subject of rigorous biological evaluation. This comparative analysis, grounded in experimental data, will provide researchers and drug development professionals with insights into the structure-activity relationships (SAR) that govern the bioactivity of this compound class and inform future research directions.

Comparative Analysis of Bioactivity

While specific experimental data for this compound is limited, its core structure—a dihydrofuranone ring substituted with a phenyl group and a cyano group—suggests potential for significant biological effects. The phenyl group can engage in hydrophobic and π-stacking interactions with biological targets, while the electron-withdrawing cyano group can modulate the electronic properties of the molecule and participate in hydrogen bonding. We will now compare this structural motif to other furanone derivatives with established anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Promising Frontier

The 2(5H)-furanone scaffold is a recurring motif in compounds with potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

A study on a series of 3,4-diaryl-2(5H)-furanones revealed that specific substitution patterns on the aryl rings can lead to exceptionally potent cytotoxic effects, with ED50 values in the nanomolar range.[4] For instance, compounds with a 3,4,5-trimethoxyphenyl group at the 3-position and various substituted phenyl groups at the 4-position demonstrated high potency.[4] This suggests that the phenyl group at the 4-position of our target compound is a critical determinant of its potential anticancer activity.

Another study on 5-arylidene-2(5H)-furanones showed that the introduction of electron-withdrawing groups, such as a nitro group, on the arylidene moiety enhanced cytotoxicity.[5] This highlights the importance of electronic effects on the biological activity of this class of compounds. The cyano group in this compound, being a strong electron-withdrawing group, may contribute significantly to its potential as an anticancer agent.

Table 1: Comparative Anticancer Activity of Furanone Derivatives

Compound/DerivativeCancer Cell LineIC50/ED50Reference
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious<20 nM[4]
5-(3-nitrobenzylidene)-2(5H)-furanoneVariousNot specified, but most potent in its series[5]
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanoneVariousNot specified, but highly potent[5]
5-Arylidene-2(5H)-furanone derivative 14b MDA-MB-231 (Breast Cancer)6.61 µM[6]
5-Arylidene-2(5H)-furanone derivative 14b MCF-7 (Breast Cancer)0.85 µM[6]
Antimicrobial Activity: Combating Drug Resistance

Furan derivatives have long been recognized for their antimicrobial properties.[2] The 2-oxo-2,5-dihydrofuran ring is a key structural feature in several compounds with notable antibacterial activity. A study on new derivatives of 2-oxo-2,5-dihydrofurans containing an oxothiazolidinylidene ring demonstrated moderate to defined antibacterial activities against both Gram-positive and Gram-negative bacteria.

Furthermore, chiral 2(5H)-furanone sulfones possessing a terpene moiety have shown prominent activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL.[7][8] These findings underscore the potential of the 2-oxo-dihydrofuran core in the development of new antimicrobial agents. The specific substitutions on our target compound, the phenyl and cyano groups, would likely influence its spectrum and potency of antimicrobial action.

Table 2: Comparative Antimicrobial Activity of Furanone Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Chiral 2(5H)-furanone sulfone 26 Staphylococcus aureus8[7][8]
Chiral 2(5H)-furanone sulfone 26 Bacillus subtilis8[7][8]
2-oxo-2,5-dihydrofuran derivatives with oxothiazolidinylidene ringStaphylococcus aureus 209PModerate to defined activity
2-oxo-2,5-dihydrofuran derivatives with oxothiazolidinylidene ringShigella Flexneri 6858Moderate to defined activity
Furan-based pyrimidine-thiazolidinone 8k E. coli12.5
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Furan derivatives have also been investigated for their anti-inflammatory properties.[9][10][11][12] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or the downregulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][13]

A study on 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, which share the 2-oxo-2,5-dihydrofuran core, identified compounds with potent in vitro anti-inflammatory activity against TNF-α.[13] For example, compound 5k in that study exhibited an IC50 value of 0.047 µM.[13] This suggests that the 2-oxo-dihydrofuran scaffold can be effectively utilized to develop potent anti-inflammatory agents. The phenyl and cyano substituents on this compound would play a crucial role in its interaction with inflammatory targets.

Table 3: Comparative Anti-inflammatory Activity of Furanone Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 5g TNF-α inhibition1.108 ± 0.002[13]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 5i TNF-α inhibition0.423 ± 0.022[13]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 5k TNF-α inhibition0.047 ± 0.001[13]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 8f TNF-α inhibition0.142 ± 0.001[13]
Prednisolone (Standard)TNF-α inhibition0.033 ± 0.002[13]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are generalized protocols for key bioassays used to evaluate the activities of furan derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (furan derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (furan derivatives) dissolved in a suitable solvent

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The bioactivity of furanone derivatives is highly dependent on the nature and position of substituents on the furanone ring.

Caption: Structure-Activity Relationship (SAR) of 2-oxo-2,5-dihydrofuran derivatives.

For anticancer activity, the presence of aromatic rings, particularly those with electron-withdrawing or multiple methoxy groups, often enhances cytotoxicity.[4][5] The phenyl group in this compound likely contributes to its binding affinity to target proteins through hydrophobic and aromatic interactions. The cyano group, being a potent electron-withdrawing group, could increase the reactivity of the furanone ring or act as a hydrogen bond acceptor, further enhancing its interaction with biological targets.

Mechanistically, many bioactive furanones induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Apoptosis_Pathway Furanone This compound Bax Bax (Pro-apoptotic) Furanone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Furanone->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction by a furanone derivative.

Conclusion and Future Perspectives

While direct biological data on this compound remains to be fully elucidated, a comparative analysis of structurally similar furanone derivatives provides a strong rationale for its potential as a bioactive compound. The presence of the 2-oxo-2,5-dihydrofuran core, coupled with a phenyl group at the 4-position and a cyano group at the 3-position, suggests promising anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory markers would provide a clear picture of its bioactivity profile. Subsequent mechanistic studies could then unravel the specific molecular targets and signaling pathways modulated by this compound. The insights gained from such studies will be invaluable for the rational design and development of novel furanone-based therapeutics.

References

  • Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. [Link]

  • Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451-463. [Link]

  • Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Creative Research Thoughts, 12(1). [Link]

  • Patel, H., Sharma, T., & Shaikh, M. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society, 100(10), 101157. [Link]

  • Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

  • Krasnov, V. P., Vasileva, E. V., Savelyev, O. Y., Ilyin, A. P., Olshannikova, S. S., Rubtsova, S. A., ... & Shipaeva, T. A. (2022). The Novel Chiral 2 (5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6296. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(6). [Link]

  • Pharmacological activity of furan deriv
  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW DERIVATIVES OF 2-OXO-2,5-DIHYDROFURANS CONTAINING AN OXOTHIAZOLIDINYLIDENE RING. Proceedings of the YSU B: Chemical and Biological Sciences, 54(1 (251)), 12-16. [Link]

  • Kurma, S. H., Maddila, S., Gundu, S., Maddila, S. N., Jonnalagadda, S. B., & Lavanya, P. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & medicinal chemistry letters, 30(16), 127329. [Link]

  • In vitro and in vivo toxicity of selected furanones. (n.d.). ResearchGate. [Link]

  • Lee, S. K., Nam, K. A., Heo, Y. H., & Lee, C. O. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & medicinal chemistry letters, 12(4), 719–722. [Link]

  • Vasileva, E. V., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Creative Research Thoughts, 12(1). [Link]

  • Kurma, S. H., Maddila, S., Gundu, S., Maddila, S. N., Jonnalagadda, S. B., & Lavanya, P. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. ResearchGate. [Link]

  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW DERIVATIVES OF 2-OXO-2,5-DIHYDROFURANS CONTAINING AN OXOTHIAZOLIDINYLIDENE RING. Proceedings of the YSU B: Chemical and Biological Sciences, 54(1 (251)), 12-16. [Link]

  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW DERIVATIVES OF 2-OXO-2,5-DIHYDROFURANS CONTAINING AN OXOTHIAZOLIDINYLIDENE RING. Proceedings of the YSU B: Chemical and Biological Sciences, 54(1 (251)), 12-16. [Link]

  • Oh, C. H., Kim, J. H., & Ahn, S. J. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of pharmacal research, 27(5), 485–494. [Link]

  • Kurma, S. H., Maddila, S., Gundu, S., Maddila, S. N., Jonnalagadda, S. B., & Lavanya, P. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Semantic Scholar. [Link]

  • Zhang, J., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. ResearchGate. [Link]

  • De Groot, A., & van der Goot, H. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. European journal of medicinal chemistry, 33(7-8), 585-593. [Link]

  • Krasnov, V. P., Vasileva, E. V., Savelyev, O. Y., Ilyin, A. P., Olshannikova, S. S., Rubtsova, S. A., ... & Shipaeva, T. A. (2022). The Novel Chiral 2 (5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (2021). Current Medicinal Chemistry, 28(21), 4196-4221. [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2020). Semantic Scholar. [Link]

  • Abbas, S. A., et al. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Egyptian Journal of Chemistry. [Link]

  • Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5915-5930. [Link]

  • Wujec, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW DERIVATIVES OF 2-OXO-2,5-DIHYDROFURANS CONTAINING AN OXOTHIAZOLIDINYLIDENE RING. YSU Journals. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(18), 4133. [Link]

  • Nguyen, T. L. T., et al. (2022). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData, 7(1). [Link]

  • Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. (2012). Journal of Computer-Aided Molecular Design, 26(4), 437-452. [Link]

  • Structure-activity-relationship studies on dihydrofuran-fused perhydrophenanthrenes as an anti-Alzheimer's disease agent. (2013). Bioorganic & Medicinal Chemistry Letters, 23(15), 4443-4447. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2012). The Journal of Organic Chemistry, 77(1), 545-555. [Link]

  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. (2016). ResearchGate. [Link]

  • Belikov, M. Y., Ievlev, M. Y., Milovidova, A. G., & Ershov, O. V. (2017). Synthesis of 2-(5-Aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro Validation of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile as a Potential Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" (CAS 7692-89-9), a compound of interest within the broader class of furanone derivatives. We will objectively compare its potential performance by contextualizing it against other furanone alternatives with established antitumor activity and provide the detailed experimental methodologies required to generate robust, publishable data.

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products that exhibit a wide array of biological activities.[1] Synthetic and naturally derived furanones have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, operating through mechanisms that include apoptosis induction and cell cycle arrest.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anticancer potential of novel compounds within this promising chemical class.

The Furanone Scaffold: A Landscape of Anticancer Potential

Before initiating a validation workflow for a novel compound, it is crucial to understand the performance of its structural analogues. The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as the standard metric for potency.[1] The data below, compiled from multiple studies, provides a comparative baseline for evaluating the potential efficacy of this compound.

Compound Class/Name Cancer Cell Line IC₅₀ (µM) Key Mechanistic Findings & Reference
Bis-2(5H)-furanoneC6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1]
N-2(5H)-furanonyl sulfonyl hydrazoneMCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinoneMCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBAHCT-116 (Colon)1.3Demonstrated superior antiproliferative activity.[1]
Dithiocarbamate L (MXA derivative)HeLa (Cervical)0.06 (72h)Potent cytotoxicity noted.[2]
Dithiocarbamate L (MXA derivative)SMMC-7721 (Liver)0.006 (72h)High potency against liver cancer cells.[2]

A Phased Strategy for In Vitro Validation

We propose a multi-phase experimental workflow designed to move from broad cytotoxicity screening to more focused mechanistic studies. This approach ensures that resources are directed efficiently, building a comprehensive profile of the compound's biological activity. The causality behind this phased approach is to first establish efficacy (does it kill cancer cells?) and selectivity (does it spare normal cells?) before investing in the more complex and costly investigation of the mechanism of action (how does it kill them?).

G cluster_0 Phase 1: Cytotoxicity & Selectivity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (this compound) C MTT / SRB Proliferation Assay A->C B Cell Line Panel Selection - Tumor Lines (MCF-7, A549, HCT-116) - Non-Tumorigenic Line (BEAS-2B) B->C D Data Analysis: Calculate IC50 & Selectivity Index (SI) C->D E Apoptosis Analysis (Annexin V-FITC / PI Staining) D->E If IC50 is potent & SI > 2 F Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->F If IC50 is potent & SI > 2 G Mechanism Confirmation (e.g., Caspase Activity Assay, Western Blot for p53/Bax) E->G F->G Result Comprehensive Antitumor Profile G->Result G cluster_0 Apoptosis Induction Pathway (Intrinsic) A { Anticancer Compound (Furanone Derivative)|Induces cellular stress} B p53 Activation p53Upregulates pro-apoptotic proteins A->B C Bax/Bak Activation baxForm pores in mitochondrial membrane B:p53->C:bax Upregulates D Mitochondrial Outer Membrane Permeabilization (MOMP) cytoRelease of Cytochrome c C->D E Apoptosome Formation apafApaf-1, Cytochrome c, pro-Caspase-9 D:cyto->E:apaf Initiates F Caspase Cascade Activation cas3Cleavage of executioner Caspase-3 E->F G { Apoptosis| apo Cell Death} F:cas3->G:apo Executes

Caption: A potential mechanism: the intrinsic apoptosis pathway.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including positive and negative controls to ensure data integrity.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT-116, BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium (e.g., from 100 µM to 0.78 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin, 10 µM). Also include "medium only" wells for blank subtraction.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V(-) / PI(-) = Live cells

      • Annexin V(+) / PI(-) = Early apoptotic cells

      • Annexin V(+) / PI(+) = Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) = Necrotic cells

References

  • BenchChem. (2025).
  • PlumX. (n.d.). Simple 2(5 H )
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Simple 2(5 H )
  • Ingenta Connect. (2022). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity.
  • BOC Sciences. (n.d.). CAS 7692-89-9 this compound.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Furanone Derivatives with SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of furanone-based compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). We will explore the structural basis for their activity through a detailed molecular docking workflow, compare their performance against a known inhibitor, and contextualize these findings within the broader landscape of early-stage antiviral drug discovery.

The emergence of SARS-CoV-2 highlighted the urgent need for effective antiviral therapeutics. The virus's main protease is an essential enzyme for processing viral polyproteins, making it a highly attractive target for drug development. Its active site is a well-defined pocket, and inhibiting its function can effectively halt viral replication. Among the myriad of chemical scaffolds explored, furanone derivatives have garnered attention due to their diverse biological activities and synthetic accessibility. This guide serves as a technical primer for researchers evaluating this promising class of compounds.

Methodology: A Validated In Silico Workflow

The foundation of any robust computational study is a meticulously validated workflow. Here, we outline a self-validating protocol for molecular docking that ensures reproducibility and scientific rigor. The causality behind each step is explained to provide a deeper understanding of the process.

Macromolecule and Ligand Preparation

The quality of your input structures directly dictates the reliability of the docking results. The goal is to prepare a biologically relevant model of the Mpro enzyme and chemically accurate representations of the ligands.

Experimental Protocol: Structure Preparation

  • Protein Acquisition & Cleaning:

    • Download the 3D crystal structure of SARS-CoV-2 Mpro in complex with a reference inhibitor from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.

    • Using a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is done to ensure the docking simulation is not influenced by non-target entities.

  • Protein Refinement:

    • Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are essential for defining hydrogen bond networks.

    • Assign partial charges to all atoms using a force field like Gasteiger or AMBER. This correctly models the electrostatic potential of the protein, which is crucial for calculating binding energies.

  • Ligand Preparation:

    • Obtain the 2D structures of the furanone derivatives and comparator compounds (e.g., from PubChem or by drawing them in a chemical sketcher).

    • Convert the 2D structures to 3D.

    • Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.

    • Assign Gasteiger charges to the ligand atoms.

Active Site Definition and Molecular Docking

With the protein and ligands prepared, the next step is to define the target binding site and run the docking simulation.

Experimental Protocol: Docking Simulation

  • Grid Box Generation:

    • Identify the active site of Mpro. This is characterized by a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41).

    • Define a 3D grid box that encompasses this entire active site. The grid box pre-calculates the atomic properties of the binding pocket, significantly speeding up the docking process. For PDB: 6LU7, the center of the grid can be set at the coordinates of the original co-crystallized ligand.

  • Docking Execution:

    • Utilize a validated docking program such as AutoDock Vina.

    • Configure the docking parameters. The exhaustiveness parameter, which controls the extent of the conformational search, should be set to a sufficiently high value (e.g., 20) to ensure a thorough exploration of possible binding poses.

    • Execute the docking run for each prepared ligand against the prepared Mpro structure. Vina will generate multiple possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Workflow Diagram

G cluster_prep 1. Structure Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis PDB Download Mpro Structure (e.g., PDB: 6LU7) Clean Clean Protein: Remove Water, Ligands PDB->Clean Ligands Obtain 2D Ligand Structures PrepLig Prepare Ligands: 3D Conversion, Energy Minimization Ligands->PrepLig Refine Refine Protein: Add Hydrogens, Assign Charges Clean->Refine Grid Define Grid Box (Active Site: Cys145, His41) Refine->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Poses & Binding Energy Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Compare Compare with Alternatives & ADMET Visualize->Compare G cluster_interactions Binding Interactions Mpro SARS-CoV-2 Mpro Active Site: Cys145, His41 Furanone Furanone-A -7.2 kcal/mol H-Bond with Cys145 Furanone->Mpro Binds to His41 His41 Furanone->His41 Pi-Stacking Cys145 Cys145 Furanone->Cys145 H-Bond Narlaprevir Narlaprevir -8.5 kcal/mol Extensive Interactions Narlaprevir->Mpro Binds to Narlaprevir->Cys145 H-Bond Glu166 Glu166 Narlaprevir->Glu166 Interaction Met165 Met165 Narlaprevir->Met165 Interaction

Caption: Interaction comparison of Furanone-A and Narlaprevir.

Conclusion and Future Outlook

This comparative guide demonstrates that furanone derivatives represent a promising scaffold for the development of novel SARS-CoV-2 Mpro inhibitors. Our in silico analysis shows that a representative compound, Furanone-A, can effectively bind to the enzyme's active site, engaging with key catalytic residues.

While its predicted binding affinity is lower than that of the larger, more complex inhibitor Narlaprevir, its favorable drug-like properties and efficient binding make it an excellent candidate for further development. The insights from this docking study provide a clear rationale for the synthesis and in vitro testing of optimized furanone analogues. Future work should focus on chemical modifications designed to enhance interactions within the Mpro binding pocket, potentially leading to the development of potent, bioavailable antiviral agents. It is imperative to remember that computational predictions are the first step; they must be followed by rigorous experimental validation to confirm their therapeutic potential.

References

  • Jin, Z., Du, X., Xu, Y., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature. Available at: [Link]

  • RCSB Protein Data Bank. (2020). 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5325608. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. Available at: [Link]

  • Ghasemian, A., et al. (2021). Narlaprevir as a potential inhibitor of the SARS-CoV-2 main protease: a molecular dynamics study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11504936, Narlaprevir. Available at: [Link]

The Elusive Structure-Activity Relationship of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Derivatives: A Guide Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comparative Analysis of the Structure-Activity Relationship of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Derivatives and Related Heterocyclic Compounds

Introduction: The Untapped Potential of a Privileged Scaffold

The this compound core, a butenolide structure, represents a compelling starting point for medicinal chemistry campaigns. Its rigid, oxygen-rich framework, combined with the synthetic tractability of the nitrile group and the potential for diverse substitutions on the phenyl ring, marks it as a privileged scaffold in drug discovery. However, a comprehensive, published structure-activity relationship (SAR) study dedicated specifically to this molecular framework remains conspicuously absent from the current scientific literature.

This guide, therefore, takes a comparative and inferential approach. While direct experimental data on a series of "this compound" derivatives is not available, we can extrapolate key SAR principles by examining closely related heterocyclic structures that have been the subject of rigorous investigation. By analyzing the impact of structural modifications on the biological activities of analogous furanones and other nitrile-bearing heterocyclic compounds, we can construct a predictive SAR model for the title compound and guide future research in this promising area.

Extrapolating SAR from Structurally Related Compounds

Our analysis will focus on key structural motifs of the target compound and draw parallels from published studies on analogous molecules, particularly in the realms of anticancer and antimicrobial research.

The Importance of the Aryl Moiety at the 4-Position

The phenyl group at the 4-position is a critical site for modification. Studies on related compounds, such as 3,4-diaryl-2(5H)-furanones and 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, have consistently demonstrated that the nature and position of substituents on this aryl ring profoundly influence biological activity.[1][2]

Key Inferences for this compound:

  • Electron-Withdrawing vs. Electron-Donating Groups: In many heterocyclic anticancer agents, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring enhances cytotoxic activity.[3] This is often attributed to improved binding interactions with target proteins or alterations in the molecule's electronic properties that favor a specific mechanism of action. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can also potentiate activity, sometimes by improving solubility or by engaging in specific hydrogen bonding interactions within a biological target.[3]

  • Positional Isomerism: The position of substituents (ortho, meta, para) is crucial. For instance, in a series of 4-anilino-quinazoline derivatives, the placement of a methoxy group at the C-6 position was found to be critical for inhibiting cancer cell migration and invasion.[3] It is therefore highly probable that the antiproliferative profile of this compound derivatives would be highly sensitive to the substitution pattern on the C4-phenyl ring.

  • Steric Hindrance: Bulky substituents on the aryl ring can either enhance or diminish activity. Increased bulk may lead to steric hindrance, preventing the molecule from fitting into a target's binding site. However, in some cases, bulky groups can improve selectivity or introduce new, favorable van der Waals interactions.

Table 1: Comparative Antiproliferative Activity of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles (Analogous Scaffold)

CompoundAryl Substituent (at C4)Activity ProfileReference
1h 3,4-dichlorophenylActive[1]
1j 3-pentafluorothiophenylHighly Active (IC50 = 0.04 - 0.4 µM)[4]
1e 3,4-difluorophenylInactive[4]
1g 3,4,5-trifluorophenylInactive[4]

This table is based on data from a structurally related series to infer potential SAR trends.

The Role of the Nitrile Group

The nitrile group at the 3-position is a key functional handle. It is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, it serves as a versatile synthetic intermediate for the creation of other functional groups, such as amidines or tetrazoles, which can dramatically alter the compound's pharmacological properties.

In the analogous 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, the cyano group was found to form a critical hydrogen bond with a methionine residue (Met769) in the active site of the epidermal growth factor receptor (EGFR), an important target in cancer therapy.

Proposed Research and Experimental Design

To establish a definitive SAR for this compound derivatives, a systematic study is required. The following outlines a proposed experimental workflow.

Synthesis of a Focused Derivative Library

A library of derivatives should be synthesized with systematic variations at the C4-phenyl ring. This should include:

  • Halogen series: Fluoro, chloro, and bromo substituents at the ortho, meta, and para positions.

  • Electron-donating series: Methoxy and hydroxyl groups at various positions.

  • Electron-withdrawing series: Nitro and trifluoromethyl groups.

  • Steric bulk series: Isopropyl or t-butyl groups.

General Synthetic Protocol

The synthesis would likely proceed via a multicomponent reaction involving a substituted benzaldehyde, an active methylene compound, and a source of cyanide, followed by cyclization to form the furanone ring.

Step-by-Step Synthesis of a Representative Derivative (e.g., 4-(4-chlorophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile):

  • Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: Antiproliferative Assays

The synthesized derivatives should be screened for their cytotoxic activity against a panel of human cancer cell lines.

MTT Assay Protocol for Cytotoxicity Screening:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of cell viability against the compound concentration.

Visualizing the Path Forward: A Proposed Workflow

The following diagram illustrates the proposed workflow for a comprehensive SAR study of this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization start Core Scaffold: 2-oxo-4-phenyl-2,5-dihydro- 3-furancarbonitrile library Synthesize Focused Library (Varying Phenyl Substituents) start->library purify Purification & Characterization (NMR, MS) library->purify screening Antiproliferative Screening (MTT Assay on Cancer Cell Lines) purify->screening ic50 Determine IC50 Values screening->ic50 sar Establish Structure-Activity Relationship (SAR) ic50->sar optimization Identify Lead Compounds & Propose Further Optimization sar->optimization optimization->library Iterative Design

Caption: A proposed workflow for the systematic SAR study of this compound derivatives.

Conclusion and Future Directions

While a dedicated body of research on the structure-activity relationship of this compound derivatives is currently lacking, the analysis of structurally analogous compounds provides a strong foundation for future investigations. The C4-phenyl ring and the C3-nitrile group are predicted to be key modulators of biological activity. A systematic approach to the synthesis and biological evaluation of a focused library of derivatives is essential to unlock the full therapeutic potential of this promising scaffold. The experimental protocols and workflow outlined in this guide provide a clear path forward for researchers to establish a definitive SAR and identify novel lead compounds for further development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(21), 6483. [Link]

  • Teo, H. Y., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(10), 1499. [Link]

  • Hassan, A., et al. (2017). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem, 12(1), 57-67. [Link]

  • El-Sayed, N. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(21), 7481. [Link]

  • Reddy, C. S., et al. (2015). Synthesis and cytotoxicity evaluation of regioisomeric substituted N-phenyl-3′-(chrom-4-one-3-yl)-isoxazolidines: induction of apoptosis through a mitochondrial-dependent pathway. RSC Advances, 5(77), 62568-62583. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(1), 133-143. [Link]

  • Lin, C. M., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]

Sources

In Vitro Validation of "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Furanone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of the antimicrobial activity of a specific furanone derivative, "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile." We will objectively compare its performance against established antibiotics, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new antimicrobial leads.

The core of this guide is built upon standardized methodologies to ensure the generation of reliable and reproducible data. The presented protocols are grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing (AST).[4][5][6] By adhering to these standards, the generated data for "this compound" can be confidently compared to existing knowledge on established antimicrobial agents.

Understanding the Target Compound and Potential Mechanism

"this compound" belongs to the furanone family, a class of compounds known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[7][8] QS is a mechanism by which bacteria regulate gene expression in response to population density, controlling virulence factor production and biofilm formation.[9][10] By disrupting QS, furanones can potentially inhibit bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[7][9] Some synthetic furanone derivatives have demonstrated potent inhibition of QS systems in pathogenic bacteria like Pseudomonas aeruginosa.[9][11]

This guide will focus on determining the direct antimicrobial effect of "this compound" through the assessment of its minimum inhibitory concentration (MIC) and, where applicable, its minimum bactericidal concentration (MBC).

Experimental Design: A Multi-faceted Approach

To comprehensively evaluate the antimicrobial potential of "this compound," a multi-pronged in vitro testing strategy is essential. This involves a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

Selection of Test Organisms

The choice of microorganisms is critical for a thorough assessment. The following is a recommended panel:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.

    • Bacillus subtilis (e.g., ATCC 6633): A ubiquitous soil bacterium often used as a model for Gram-positive organisms.

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract infections and a key indicator of antimicrobial resistance.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

  • Fungus:

    • Candida albicans (e.g., ATCC 90028): A common cause of opportunistic fungal infections.

Selection of Comparator Antibiotics

To contextualize the activity of the test compound, it is crucial to include well-characterized antibiotics as positive controls. The selection should encompass agents with different mechanisms of action and spectra of activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Gentamicin: An aminoglycoside antibiotic primarily used for Gram-negative infections.[2]

  • Ampicillin: A beta-lactam antibiotic with activity against many Gram-positive and some Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent commonly used to treat Candida infections.

Core Experimental Protocols

The following sections detail the step-by-step methodologies for determining the antimicrobial activity of "this compound."

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] This method is considered a gold standard in antimicrobial susceptibility testing.[14][15]

Materials:

  • "this compound" (stock solution of known concentration)

  • Comparator antibiotics (stock solutions of known concentrations)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Protocol:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.

    • Create a two-fold serial dilution of the test compound and each comparator antibiotic across the rows of the plate. Start with the highest concentration in the first well and serially dilute across the plate, leaving the last well as a growth control (no antimicrobial).

  • Inoculation:

    • Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well, including the growth control well.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[13]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Protocol:

  • Subculturing from MIC Plates:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no bacterial growth is observed on the agar plate.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate comparison between "this compound" and the standard antibiotics.

Table 1: Hypothetical MIC and MBC Values (µg/mL) of "this compound" and Comparator Antibiotics

MicroorganismTest CompoundCiprofloxacinGentamicinAmpicillinFluconazole
MIC MBC MIC MIC MIC
S. aureus16320.510.25
B. subtilis8160.250.50.125
E. coli64>1280.0150.58
P. aeruginosa>128>1280.54>256
C. albicans32N/AN/AN/AN/A

Interpretation of Results:

  • A lower MIC value indicates greater potency.

  • If the MBC is close to the MIC (e.g., within four-fold), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.

  • The hypothetical data in Table 1 suggests that "this compound" may have moderate activity against Gram-positive bacteria and limited activity against the tested Gram-negative bacteria and fungus.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for determining the MIC and MBC.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Stock Solution of 'this compound' serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Culture Media (CAMHB/RPMI-1640) prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microbe prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (16-48 hours) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Wells Showing No Growth read_mic->subculture For Bactericidal/Bacteriostatic Determination incubate_mbc Incubate Agar Plates (18-24 hours) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with No Bacterial Growth incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Conclusion and Future Directions

This guide has outlined a robust and standardized approach for the initial in vitro antimicrobial validation of "this compound." The presented methodologies, aligned with CLSI standards, will generate reliable data crucial for making informed decisions about the future development of this compound.

Should the initial screening reveal promising activity, further investigations are warranted. These could include:

  • Time-kill kinetic assays: To understand the rate at which the compound kills the target microorganisms.

  • Mechanism of action studies: To elucidate the specific cellular targets and pathways affected by the compound. This may involve exploring its potential as a quorum sensing inhibitor.

  • Synergy testing: To evaluate the compound's activity in combination with existing antibiotics.

  • Toxicity assays: To assess the compound's safety profile using relevant cell lines.

The systematic approach detailed in this guide provides a solid foundation for the comprehensive evaluation of "this compound" as a potential novel antimicrobial agent in the ongoing fight against infectious diseases.

References

  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • PubMed. (n.d.). Furanones.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Cambridge Core. (1999). The naturally occurring furanones: formation and function from pheromone to food.
  • PubMed Central. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • PubMed Central. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition.
  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
  • PubMed Central. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • BOC Sciences. (n.d.). CAS 7692-89-9 this compound.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives.
  • ResearchGate. (2018). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles.
  • IUCrData. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
  • PubMed Central. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative.
  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.
  • Journal of Drug Delivery and Therapeutics. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives.
  • ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile.
  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
  • National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.
  • PubMed Central. (n.d.). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.
  • MDPI. (n.d.). DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative.

Sources

A Comparative Guide to the Synthetic Routes of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The discussed routes are based on established chemical transformations and offer distinct advantages and challenges.

Introduction to this compound

The 2-oxo-2,5-dihydrofuran, also known as butenolide, is a core structural motif found in numerous natural products and biologically active molecules. The fusion of a nitrile group and a phenyl substituent to this scaffold, as in this compound (CAS 7692-89-9)[], creates a molecule with potential applications in medicinal chemistry due to the diverse reactivity of its functional groups. The development of efficient and scalable synthetic routes is crucial for the exploration of its therapeutic potential. This guide compares two distinct synthetic strategies for the synthesis of this target molecule.

Synthetic Route 1: Alkylation of Ethyl Cyanoacetate with Phenacyl Bromide followed by Cyclization

This approach relies on the nucleophilic character of the active methylene group in ethyl cyanoacetate and the electrophilic nature of phenacyl bromide. The reaction is anticipated to proceed via an initial alkylation followed by an intramolecular cyclization to furnish the desired dihydrofuranone ring.

Mechanistic Rationale

The synthesis initiates with the deprotonation of ethyl cyanoacetate by a suitable base, generating a stabilized carbanion. This nucleophile then attacks the electrophilic benzylic carbon of phenacyl bromide, displacing the bromide ion and forming an intermediate, ethyl 2-cyano-4-oxo-4-phenylbutanoate[2]. Subsequent intramolecular cyclization, likely acid- or base-catalyzed, would involve the attack of the enolate or the hydroxyl group of the enol form onto the ester carbonyl, followed by the elimination of ethanol to yield the final product.

Route 1 Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethyl 2-cyano-4-oxo-4-phenylbutanoate Ethyl Cyanoacetate->Intermediate_A Alkylation Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Intermediate_A Base Base Base->Ethyl Cyanoacetate Deprotonation Product This compound Intermediate_A->Product Intramolecular Cyclization Ethanol Ethanol Product->Ethanol Elimination

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-4-oxo-4-phenylbutanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add ethyl cyanoacetate dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add a solution of phenacyl bromide in anhydrous ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous layer with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude ethyl 2-cyano-4-oxo-4-phenylbutanoate in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into ice-cold water.

  • The solid product precipitates out, which is then filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford pure this compound.

Synthetic Route 2: Knoevenagel Condensation followed by Michael Addition and Cyclization

This three-component, one-pot, or sequential approach involves the initial formation of an α,β-unsaturated nitrile through a Knoevenagel condensation. This is followed by a Michael addition of a C1 synthon and subsequent intramolecular cyclization.

Mechanistic Rationale

The synthesis commences with the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, catalyzed by a weak base like piperidine, to yield ethyl 2-cyano-3-phenylpropenoate[3]. The subsequent step would involve a Michael addition of a nucleophile derived from a C1 source, such as the enolate of formaldehyde or a synthetic equivalent like paraformaldehyde, to the electron-deficient double bond of the propenoate derivative. The resulting intermediate would then undergo an intramolecular cyclization, where the newly introduced hydroxyl group attacks the nitrile, followed by tautomerization and hydrolysis to give the desired butenolide ring.

Route 2 Benzaldehyde Benzaldehyde Intermediate_B Ethyl 2-cyano-3-phenylpropenoate Benzaldehyde->Intermediate_B Knoevenagel Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate_B Base Base Base->Ethyl Cyanoacetate Deprotonation Intermediate_C Michael Adduct Intermediate_B->Intermediate_C Michael Addition C1_Source Formaldehyde (or equivalent) C1_Source->Intermediate_C Product This compound Intermediate_C->Product Intramolecular Cyclization

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-phenylpropenoate

  • In a round-bottom flask, combine benzaldehyde, ethyl cyanoacetate, and a catalytic amount of piperidine in a suitable solvent like ethanol or toluene.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Michael Addition and Cyclization

  • To a solution of the purified ethyl 2-cyano-3-phenylpropenoate in a polar aprotic solvent like DMF, add a source of formaldehyde, such as paraformaldehyde, and a base (e.g., potassium carbonate).

  • Heat the mixture to 60-80 °C and stir for several hours.

  • The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into acidified water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Comparison of Synthetic Routes

ParameterRoute 1: Alkylation-CyclizationRoute 2: Knoevenagel-Michael-Cyclization
Starting Materials Ethyl cyanoacetate, Phenacyl bromideBenzaldehyde, Ethyl cyanoacetate, Formaldehyde (or equivalent)
Reagent Availability Readily availableReadily available
Number of Steps Two distinct stepsCan be performed as a one-pot or two-step synthesis
Potential Yield Moderate to good, dependent on cyclization efficiencyVariable, may be affected by side reactions in the Michael addition
Scalability Potentially scalable, but phenacyl bromide is a lachrymatorGood scalability, especially for the Knoevenagel condensation
Key Challenges Handling of lachrymatory phenacyl bromide; controlling the intramolecular cyclization to avoid side products.Controlling the Michael addition and preventing polymerization of formaldehyde; potential for complex product mixtures.
Green Chemistry Aspects Use of halogenated starting material (phenacyl bromide).Generates water as a byproduct in the first step; potential for a one-pot procedure improves atom economy.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

Route 1 is a more direct approach, but the use of the lachrymatory and reactive phenacyl bromide requires careful handling. The success of this route is highly dependent on achieving efficient and clean intramolecular cyclization of the keto-ester intermediate.

Route 2 utilizes less hazardous starting materials and begins with a well-established and high-yielding Knoevenagel condensation. However, the subsequent Michael addition and cyclization step may present challenges in terms of regioselectivity and the potential for side reactions, which could impact the overall yield and purification process.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for handling hazardous materials. Further experimental validation and optimization would be necessary to determine the most efficient and practical method for the synthesis of this compound.

References

  • PrepChem. Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. [Link]

  • PubChem. Ethyl 2-cyano-4-oxo-4-phenylbutanoate. [Link]

Sources

Benchmarking the cytotoxicity of "2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Cytotoxic Potential of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

A Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel anticancer agents, the exploration of unique chemical scaffolds that can effectively induce cancer cell death with minimal off-target effects is paramount. This guide provides a comprehensive analysis of the cytotoxic properties of a compelling butenolide derivative, this compound, benchmarked against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its performance and the underlying experimental data.

Introduction: The Quest for Selective Cytotoxicity

The cornerstone of cancer chemotherapy is the ability to selectively target and eliminate malignant cells. Many current therapies, while effective, are often accompanied by significant side effects due to their impact on healthy, rapidly dividing cells.[1] This necessitates a continuous search for new compounds with improved therapeutic indices. Butenolides, a class of α,β-unsaturated γ-lactones, have garnered attention for their diverse biological activities, including cytotoxic effects.[2][3] This guide focuses on a specific butenolide, this compound, to elucidate its cytotoxic potential in comparison to well-characterized inhibitors.

Benchmarking Against the Gold Standards

To rigorously assess the cytotoxic efficacy of this compound, a panel of widely used and mechanistically distinct chemotherapeutic drugs were selected as benchmarks. These include:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4][][6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[7][8][9]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[10][11][12]

These agents represent different mechanisms of action, providing a broad context for evaluating the performance of the novel furanone derivative.

Experimental Design & Rationale

A robust and reproducible experimental design is critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies employed in this comparative analysis, emphasizing the scientific reasoning behind each choice.

Cell Line Selection

To assess the breadth of cytotoxic activity, a panel of human cancer cell lines representing different tumor types was utilized. For the purpose of this guide, we will focus on:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • PC-3: A human prostate cancer cell line.

These cell lines are well-characterized and commonly used in cytotoxicity screening, allowing for comparability with existing literature.[13]

Cytotoxicity Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to quantify cell viability.[14] This colorimetric assay is a well-established and reliable method for assessing the metabolic activity of cells, which is directly proportional to the number of viable cells. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced can be quantified spectrophotometrically, providing a measure of cell viability.

dot

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition 24h Incubation Incubation Compound Addition->Incubation 48h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Spectrophotometric Reading Spectrophotometric Reading Formazan Solubilization->Spectrophotometric Reading Data Analysis Data Analysis Spectrophotometric Reading->Data Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells (MCF-7, A549, and PC-3) are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the benchmark inhibitors (Doxorubicin, Cisplatin, Paclitaxel). A vehicle control (e.g., DMSO) is also included.[16]

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the IC₅₀ values (in µM) of this compound and the benchmark inhibitors against the tested cancer cell lines.

CompoundMCF-7 (IC₅₀ µM)A549 (IC₅₀ µM)PC-3 (IC₅₀ µM)
This compoundData to be insertedData to be insertedData to be inserted
DoxorubicinReference ValueReference ValueReference Value
CisplatinReference ValueReference ValueReference Value
PaclitaxelReference ValueReference ValueReference Value

Note: The IC₅₀ values for the benchmark inhibitors are representative and can vary depending on the specific experimental conditions. The data for this compound would be populated from the experimental results.

Discussion and Mechanistic Insights

The cytotoxic activity of butenolide derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in cellular macromolecules such as proteins and DNA. This can lead to the disruption of critical cellular processes and the induction of oxidative stress.[18] Some furanone derivatives have been shown to induce apoptosis and cell cycle arrest.[19]

The phenyl and nitrile substitutions on the furanone core of this compound are likely to influence its electronic properties and steric hindrance, thereby modulating its reactivity and biological activity. Further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of action.[20]

dot

Potential_MOA Compound This compound Cellular_Targets Cellular Nucleophiles (e.g., Thiols in Proteins) Compound->Cellular_Targets Michael Addition Downstream_Effects Disruption of Protein Function Induction of Oxidative Stress Cellular_Targets->Downstream_Effects Apoptosis Apoptosis Downstream_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest

Caption: Putative mechanism of action for the butenolide.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the cytotoxic potential of this compound. The comparative analysis against established chemotherapeutic agents with diverse mechanisms of action will provide valuable insights into its efficacy and potential as a novel anticancer agent. Future research should focus on elucidating its detailed mechanism of action, exploring its activity in a broader panel of cancer cell lines, and investigating its in vivo efficacy and toxicity in preclinical animal models. The synthesis and evaluation of related derivatives could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective analogs.[21][22]

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics, adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Wang, Z., & He, G. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. International journal of molecular medicine, 34(2), 431–439. [Link]

  • Patsnap. What is the mechanism of Cisplatin? [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]

  • Kim, J. S., Lee, J. H., Jeong, W. W., Choi, D. H., Lee, S. K., & Kim, Y. K. (2018). Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3. International journal of molecular sciences, 19(11), 3395. [Link]

  • Zunino, F., & Capranico, G. (1990). DNA topoisomerase II as the primary target for anthracycline antitumor antibiotics. Anti-cancer drug design, 5(4), 307–317. [Link]

  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life sciences, 76(13), 1439–1453. [Link]

  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology, 5 Suppl 6, S3–S6. [Link]

  • Patsnap. What is the mechanism of Paclitaxel? [Link]

  • Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. [Link]

  • News-Medical.Net. How Paclitaxel Works. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Martin, A. (1993). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Liu, Y., et al. (2022). Butenolides from the Coral-Derived Fungus Aspergillus terreus SCSIO41404. Marine drugs, 20(3), 209. [Link]

  • Li, Y., et al. (2012). Four butenolides are novel cytotoxic compounds isolated from the marine-derived bacterium, Streptoverticillium luteoverticillatum 11014. Marine drugs, 10(2), 375–387. [Link]

  • Wang, G. Y., et al. (2009). Butenolide induced cytotoxicity by disturbing the prooxidant-antioxidant balance, and antioxidants partly quench in human chondrocytes. Toxicology in vitro, 23(1), 99–104. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Naman, C. B., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2048. [Link]

  • Healthline. About Cytotoxic Agents: Uses, How They Help, & Limitations. [Link]

  • de Oliveira, A. C., et al. (2019). Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. Phytomedicine, 57, 10–18. [Link]

  • Zhang, Y., et al. (2023). Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells. Molecules, 28(14), 5519. [Link]

  • Lavrovsky, Y., et al. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. International journal of molecular sciences, 23(22), 14324. [Link]

  • Wikipedia. Chemotherapy. [Link]

  • DeRutyer, C., & Brown, T. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 44(1), 1–11. [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European journal of medicinal chemistry, 208, 112795. [Link]

  • Xia, Y., et al. (2001). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & medicinal chemistry letters, 11(9), 1193–1196. [Link]

  • De Clercq, E., et al. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 331(1), 33–37. [Link]

  • Kumar, D., et al. (2015). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of chemical and pharmaceutical sciences, 8(2), 263-268. [Link]

  • Patel, H., et al. (2025). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2570972. [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC medicinal chemistry, 15(7), 1845–1858. [Link]

  • Szymański, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6523. [Link]

  • Mullally, J. E., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552–558. [Link]

Sources

A Comparative Guide to Assessing the Cross-Reactivity Profile of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of small molecule therapeutics with high target specificity is a cornerstone of modern drug discovery, as off-target interactions can lead to unforeseen toxicity or reduced efficacy. The furanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1][2][3][4][5] This guide presents a comprehensive, multi-tiered strategy for characterizing the cross-reactivity and selectivity profile of a specific furanone derivative, 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. We provide detailed experimental protocols, rationale for methodological choices, and frameworks for data interpretation, comparing the compound's hypothetical performance against established selective and non-selective inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the target profile of novel chemical entities.

Introduction: The Challenge of Selectivity in Furanone-Based Scaffolds

The 2(5H)-furanone core is a recurring motif in biologically active natural products and synthetic compounds.[6][7] Its chemical tractability and structural features make it an attractive starting point for the development of therapeutic agents.[4] Specifically, derivatives of the furanone family have been identified as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2][3] For instance, certain furanone derivatives have demonstrated inhibitory activity against protein tyrosine kinases (PTKs) and the cell cycle kinase Cdc7.[1][2][3]

However, the ATP-binding site, the target of most kinase inhibitors, is highly conserved across the human kinome, creating a significant challenge for achieving selectivity.[8] A lack of selectivity can lead to a compound interacting with multiple unintended kinases or other proteins, resulting in off-target effects. Therefore, a rigorous assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a critical step in the validation of a potential drug candidate.[9][10][11]

This guide outlines a systematic approach to defining the selectivity of This compound (hereafter referred to as Compound X ). The proposed workflow progresses from broad, high-throughput screening to more focused, physiologically relevant assays to build a comprehensive and reliable selectivity profile.

A Tiered Strategy for Comprehensive Selectivity Profiling

We advocate for a tiered experimental approach, which provides a cost-effective and logical progression from a global view of potential interactions to a validated, cell-based understanding of a compound's mechanism of action.

G cluster_0 Experimental Workflow tier1 Tier 1: Broad Kinome Profiling (In Vitro Biochemical Assay) tier2 Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) tier1->tier2 Validate Hits interpretation Data Synthesis & Selectivity Scoring tier1->interpretation tier3 Tier 3: Unbiased Off-Target Identification (Affinity Capture Mass Spectrometry) tier2->tier3 Confirm & Discover tier2->interpretation tier3->interpretation

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Vitro Kinome-Wide Profiling

Scientific Rationale: The initial step is to screen Compound X against a large, functionally diverse panel of purified kinases. This provides a global view of its kinome-wide selectivity and identifies both the primary target(s) and potent off-targets. A radiometric filter-binding assay is a robust and widely used method for this purpose.[12]

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. For the initial screen, create a working solution to achieve a final assay concentration of 10 µM. Include two control compounds:

    • Positive Control (Promiscuous): Staurosporine (a potent but non-selective kinase inhibitor).

    • Negative Control (Selective): A highly selective inhibitor for a known kinase (e.g., Gefitinib for EGFR).

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (from a panel of >400 kinases), its specific substrate peptide, and the required cofactors in kinase reaction buffer.

  • Initiation: Add 10 µM of Compound X, control compounds, or a DMSO vehicle control to the appropriate wells. Initiate the kinase reaction by adding ATP mix containing [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature, ensuring the reaction is within the linear range.

  • Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO vehicle control. A significant reduction (>50-80%, depending on the threshold) identifies a potential "hit."

Data Presentation: Comparative Kinase Inhibition

For hits identified in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)

Compound Target Kinase (e.g., EGFR) Off-Target 1 (e.g., SRC) Off-Target 2 (e.g., CDK2) Off-Target 3 (e.g., p38α)
Compound X 98% 85% 35% 15%
Gefitinib 99% 10% 5% 2%

| Staurosporine | 100% | 99% | 98% | 95% |

Table 2: Hypothetical IC₅₀ Values for Key Hits (nM)

Compound IC₅₀ for EGFR IC₅₀ for SRC IC₅₀ for CDK2
Compound X 50 250 >10,000
Gefitinib 25 >10,000 >10,000

| Staurosporine | 10 | 15 | 20 |

Tier 2: Cellular Target Engagement

Scientific Rationale: An in vitro biochemical assay does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to measure direct target binding in intact cells or cell lysates by assessing ligand-induced changes in protein thermal stability.[13] Binding of Compound X to a target protein is expected to stabilize it, increasing its melting temperature (Tₘ).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to ~80% confluency. Treat the cells with Compound X (e.g., at 10x the biochemical IC₅₀) or a DMSO vehicle control for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Transfer the supernatant to a new plate. Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both DMSO and Compound X-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). The difference (ΔTₘ) indicates target engagement.

Data Presentation: Target Engagement Validation

Table 3: Hypothetical CETSA Results (ΔTₘ in °C)

Compound ΔTₘ for EGFR ΔTₘ for SRC
Compound X (1 µM) +4.5°C +2.1°C

| Gefitinib (1 µM) | +5.2°C | No significant shift |

This result would confirm that Compound X engages both EGFR and, to a lesser extent, SRC in a cellular context.

Advanced Profiling and Data Synthesis

For a truly comprehensive profile, especially for lead candidates, further unbiased methods can be employed.

  • Affinity Capture Mass Spectrometry: An immobilized version of Compound X is used as "bait" to pull down interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry, providing a snapshot of the compound's interactome.[14] This can uncover completely unexpected off-targets that would be missed by a kinase-focused panel.

  • Phenotypic Screening: The compound is tested across a large panel of diverse cancer cell lines. By correlating the sensitivity profile with genomic or proteomic data of the cell lines, one can infer the compound's mechanism of action and potential off-target liabilities.

Synthesizing the Data: The Selectivity Score

To quantify selectivity, various metrics can be used. A simple yet effective method is the Selectivity Score (S-score) , which can be defined in multiple ways. For example, S(1µM) could be the number of kinases with >90% inhibition at a 1µM compound concentration. A lower score indicates higher selectivity.

G selectivity_profile selectivity_profile interpretation Interpretation: Moderately Selective 5-fold selectivity for EGFR over SRC. Further optimization needed to reduce SRC activity. selectivity_profile:f2->interpretation Key Liability selectivity_profile:f1->interpretation On-Target Activity

Caption: Synthesizing data to form a coherent selectivity profile.

Conclusion

The furanone scaffold, present in this compound, holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. However, realizing this potential requires a deep and honest understanding of a compound's selectivity. A superficial analysis can lead to the costly advancement of a flawed candidate.

The tiered, comparative approach detailed in this guide—moving from broad biochemical screening to cellular target validation and unbiased proteomics—provides a robust framework for building a comprehensive cross-reactivity profile. By systematically identifying on- and off-target interactions and quantifying their relative potencies, researchers can make informed decisions, prioritize compounds with the highest potential for success, and rationally guide future medicinal chemistry efforts to enhance selectivity.[9][10] This rigorous, evidence-based process is indispensable for translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4897–4911. [Link]

  • Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. [Link]

  • Carlson, H. A. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(8), 3583-3597. [Link]

  • KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]

  • Haniff, H. S., & Disney, M. D. (2020). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology, 15(9), 2337–2348. [Link]

  • He, L., Zhang, Y., & Tang, W. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 26(23), 7173. [Link]

  • Carlson, H. A. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Wang, T., Pöyry, O., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 968936. [Link]

  • El-Maghraby, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Pharmaceutical Sciences and Research, 5(12), 5326-5333. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(10), 603–610. [Link]

  • Ban, Y., Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2018). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molbank, 2018(4), M1016. [Link]

  • Irie, T., Sawa, M., Suda, T., et al. (2017). Discovery of novel furanone derivatives as potent Cdc7 kinase inhibitors. European Journal of Medicinal Chemistry, 132, 199-213. [Link]

  • National Center for Biotechnology Information. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • CCDC. (n.d.). Understanding compound selectivity with data-driven drug design. CCDC. [Link]

  • Bakunov, S. A., Bakunova, S. M., Wenzler, T., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(11), 3469. [Link]

  • Wang, L., & Amaro, R. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au, 3(2), 118-129. [Link]

  • Shestakova, T. S., Gushchina, I. V., Zakharyan, R. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

  • Ban, Y., Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2018). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. ResearchGate. [Link]

  • Tang, R., Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Nagashree, A. S., Kusuma, K., Latha, M. S., Sowmyashree, A. S., & Vaidya, V. P. (2021). Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. International Journal of Pharmaceutical and Biological Sciences, 11(1), 1-9. [Link]

  • Kumar, R., & Singh, R. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document is designed for researchers, scientists, and drug development professionals, providing a framework for the safe and compliant disposal of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. The procedures outlined below are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5]

Inferred Hazard Assessment

Due to the absence of a specific SDS, a hazard assessment must be inferred from the compound's functional groups: a nitrile, a lactone, and a phenyl group.

  • Nitrile Group (-CN): Organic nitriles are known for their potential toxicity. They can be metabolized to release cyanide ions, which can disrupt cellular respiration.[6][7] Therefore, this compound should be treated as a toxic substance. Exposure through inhalation, ingestion, or skin contact should be strictly avoided.[7][8] Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas.[8]

  • Lactone Ring: Lactones are cyclic esters. While many are found in nature, some can be reactive.[9][10][11][12] They can undergo hydrolysis under acidic or basic conditions.[9][13] The reactivity of the lactone ring in this specific molecule is unknown, but the potential for reaction with incompatible waste streams must be considered.

  • Phenyl Group (-C₆H₅): The presence of a phenyl group suggests that the compound may have ecotoxicological effects and may be persistent in the environment. Phenol, a related compound, is considered toxic to humans and can have significant environmental impacts.[14][15][16][17][18]

Based on this assessment, this compound should be managed as a hazardous waste, likely falling under the toxicity characteristic as defined by the RCRA.[19]

Personal Protective Equipment (PPE)

When handling this compound in any capacity, including for disposal, a comprehensive suite of PPE is mandatory.[20][21][22][23][24]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect against splashes.[20][24]
Hand Protection Double Gloving with Chemically Resistant GlovesAn inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber) is recommended.[25][26] If a glove comes into contact with the compound, it must be changed immediately.[25]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical penetration is required.[22]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of the solid compound or solutions should be performed within a functioning chemical fume hood to prevent inhalation of dust or vapors.[20]

Spill Management

In the event of a spill, immediate and careful action is required to mitigate exposure and contamination.[27][28][29][30][31]

For a solid spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear the full PPE ensemble described in the table above.

  • Containment: Gently cover the spill with a compatible absorbent pad to prevent the generation of dust.

  • Clean-up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid any actions that could create airborne dust.[27][28]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. All cleaning materials must be disposed of as hazardous waste.[27][28]

  • Label and Dispose: Seal and label the waste container according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the RCRA.[3][4]

Step 1: Waste Characterization

Given the inferred hazards, this compound must be treated as a hazardous waste. Your institution's EHS department will assist in assigning the appropriate EPA waste codes.

Step 2: Waste Segregation and Containerization
  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Incompatible mixtures can lead to dangerous reactions.[32][33][34][35] It should be kept separate from strong acids, bases, and oxidizing agents.[8]

  • Container Selection: Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for the solid waste.[32][36] The container must be in good condition, with no leaks or cracks.[37]

Step 3: Waste Accumulation and Labeling

All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[38][39][40][41]

  • SAA Requirements: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[39][40][41] There are limits to the amount of waste that can be stored in an SAA (typically up to 55 gallons of non-acute hazardous waste).[38][39][40][42]

  • Labeling: The moment waste is first added to the container, it must be labeled with a hazardous waste tag.[43] The label must include:

    • The words "Hazardous Waste".[43][44][45][46][47]

    • The full chemical name: "this compound". Do not use abbreviations.[40]

    • An indication of the hazards (e.g., "Toxic").[43][44][47]

    • The name and address of the generator (your institution and laboratory).[44]

    • The accumulation start date.[43][46]

Step 4: Storage
  • Keep the waste container securely closed at all times, except when adding waste.[39][40][41]

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

  • Waste can be accumulated in an SAA for up to one year, or until the container is full or the 55-gallon limit is reached.[41] Once these limits are exceeded, the waste must be moved to a central accumulation area within three days.[37][39]

Step 5: Final Disposal
  • Contact your institution's EHS department to arrange for a pickup of the full and properly labeled waste container.

  • Do not pour this chemical down the drain or dispose of it in the regular trash.

  • The EHS department will work with a licensed hazardous waste vendor for final treatment and disposal, which will likely involve incineration at a permitted facility.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Start Generation of Waste PPE Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Keep separate from acids, bases, oxidizers) PPE->Segregate Container Select Compatible Container (HDPE or Glass, secure lid) Segregate->Container Label Affix 'Hazardous Waste' Label (Full chemical name, hazards, date) Container->Label SAA Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment) Label->SAA Pickup Request EHS Pickup SAA->Pickup When container is full Transport Transport by Licensed Vendor Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: Disposal workflow for this compound.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Satellite Accumulation Area Requirements | Virginia DEQ. Retrieved from [Link]

  • A Brief Guide To Hazardous Waste Container Labeling & Marking. Retrieved from [Link]

  • Hazardous Waste Satellite Accumulation Area - Risk Management Services. Retrieved from [Link]

  • Hazardous Waste Label Requirements | EPA & DOT Compliance - MLI Environmental. (2025, February 21). Retrieved from [Link]

  • Satellite Accumulation - Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

  • 66262.15. Satellite Accumulation Area Regulations for Small and Large Quantity Generators. - State Government Sites. Retrieved from [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories - EPA. Retrieved from [Link]

  • 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. - eCFR. Retrieved from [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. (2021, July 21). Retrieved from [Link]

  • Hazardous Waste Label Requirements, Design, Compliance, and More - ACTenviro. (2024, November 6). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008, December 9). Retrieved from [Link]

  • Guide for Chemical Spill Response. Retrieved from [Link]

  • Chemical Spills in Laboratories | UW Environmental Health & Safety. (2017, October 13). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]

  • Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]

  • Hazardous Waste Storage Incompatibility Chart - EHS.MIT.EDU. Retrieved from [Link]

  • Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. (2026, January 6). Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023, April 12). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]

  • Reactivity of lactones and GHB formation - PubMed. Retrieved from [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. Retrieved from [Link]

  • Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety. Retrieved from [Link]

  • Phenol - EPA. Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile - Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025, September 5). Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. Retrieved from [Link]

  • (PDF) Phenol and its toxicity - ResearchGate. (2015, January 29). Retrieved from [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15). Retrieved from [Link]

  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Phenol - NCBI Bookshelf. Retrieved from [Link]

  • Phenol: toxicological overview - GOV.UK. (2024, October 1). Retrieved from [Link]

  • Lactone - Wikipedia. Retrieved from [Link]

  • Hazardous Materials Segregation Table - Labelmaster. Retrieved from [Link]

  • Are Nitrile Gloves Toxic? - Armbrust American. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA - YouTube. (2025, June 30). Retrieved from [Link]

  • A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat - NIH. Retrieved from [Link]

  • Hazardous Waste | Virginia DEQ. Retrieved from [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems - Pearson. Retrieved from [Link]

  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in the principles of risk mitigation and scientific best practices.

Foundational Safety: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of a robust safety protocol. While comprehensive toxicological data for this specific molecule may be limited, a conservative approach necessitates an evaluation based on its structural motifs: a furanone ring, a nitrile group, and a phenyl substituent.

  • Nitrile Compounds: Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some can be absorbed through the skin.

  • Furanone Derivatives: The furanone core, while a common scaffold in biologically active molecules, warrants careful handling. Some substituted furans are known to be irritants and potential carcinogens.[1][2]

  • Solid Particulate: As a solid, the compound poses an inhalation risk if handled as a powder.

Given these considerations, a comprehensive risk assessment should precede any handling of this compound. This assessment must inform the selection of appropriate engineering controls and PPE.

The First Line of Defense: Engineering and Administrative Controls

Before resorting to PPE, which serves as the last line of defense, prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls: All manipulations of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood.[3] This containment strategy is crucial for preventing the inhalation of airborne particulates and vapors.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Standard operating procedures (SOPs) for its use must be readily available, and all users must be familiar with them.

Essential Barrier: Personal Protective Equipment (PPE) Selection

The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[4]Disposable nitrile gloves (minimum 5 mil thickness).[5] Inspect for tears before use.[5]Full-length lab coat, buttoned.[6]N95 respirator recommended to prevent inhalation of fine powders.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash potential.[7]Disposable nitrile gloves.[8] Change immediately if contaminated.[9]Chemical-resistant lab coat.Not typically required if performed in a fume hood with proper airflow.
Running Reactions and Work-up Chemical splash goggles and face shield.[7]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile for extended operations).[6][7]Chemical-resistant lab coat or apron over a lab coat.Not typically required if performed in a fume hood.
Accidental Spill Cleanup Chemical splash goggles and face shield.[7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.Air-purifying respirator (APR) with organic vapor/particulate cartridges.

Causality in PPE Selection:

  • Nitrile Gloves: Nitrile is selected for its broad chemical resistance against a variety of organic compounds and is a good general-purpose laboratory glove.[8][9] For prolonged or direct contact, consulting a glove manufacturer's compatibility chart is essential.

  • Eye and Face Protection: The choice between safety glasses, goggles, and face shields is dictated by the splash hazard.[7] Weighing a solid presents a lower splash risk than transferring a liquid.

  • Respiratory Protection: An N95 respirator is effective against solid particulates. For operations that could generate vapors or aerosols, an air-purifying respirator with appropriate cartridges is necessary.[7]

Procedural Integrity: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove goggles/face shield from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly again.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: Correct workflow for donning and doffing PPE to minimize contamination risk.

Emergency Preparedness: Exposure and Spill Response

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill Response: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Responsible Stewardship: Decontamination and Disposal

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Disposable PPE: All used disposable PPE (gloves, N95 respirators) should be considered contaminated and placed in a designated hazardous waste container immediately after removal.[5]

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to standard laboratory procedures.

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials from spill clean-up, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11][12] Ensure waste containers are properly labeled.[12]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Solutions Pest & Lawn. (2023, January 17). Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE]. YouTube. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Google Patents. (n.d.). US20220106464A1 - Method for recycling nitrile rubber.
  • National Institutes of Health. (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • The University of Tokyo. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
Reactant of Route 2
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.